2-Bromo-N-cyclopropyl-4-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-5-7(12(13)14)3-4-9(8)11-6-1-2-6/h3-6,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCGRVSODPHUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681427 | |
| Record name | 2-Bromo-N-cyclopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250973-55-7 | |
| Record name | 2-Bromo-N-cyclopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline, a key intermediate in medicinal chemistry and materials science. The guide covers the strategic retrosynthetic analysis, a comparison of viable synthetic methodologies, detailed experimental protocols, and characterization data.
Strategic Overview: Retrosynthetic Analysis
The logical approach to synthesizing 2-Bromo-N-cyclopropyl-4-nitroaniline involves disconnecting the most feasible bond. The bond between the aniline nitrogen and the cyclopropyl group (C-N bond) is the ideal point of disconnection. This retrosynthetic strategy leads to two key precursors:
-
Precursor A: 2-Bromo-4-nitroaniline
-
Precursor B: A suitable cyclopropylating agent (e.g., cyclopropylamine)
This approach is advantageous as 2-Bromo-4-nitroaniline is a readily available starting material. Should it be unavailable, it can be synthesized in a straightforward manner from 4-nitroaniline.
Synthetic Pathways and Mechanistic Considerations
The formation of the target C-N bond can be achieved through several established cross-coupling methodologies. The selection of a specific pathway depends on factors such as desired yield, scalability, and tolerance to functional groups.
Pathway I: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] It has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and generally mild reaction conditions.[1]
Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[2]
Causality of Component Selection:
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often used as it is a stable source of the active Pd(0) catalyst in the reaction.
-
Ligand: Bulky, electron-rich phosphine ligands are critical. Ligands like Xantphos or BINAP are employed to stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.[2] Bidentate phosphine ligands have been shown to provide higher rates and better yields compared to first-generation catalysts.[2]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the cyclopropylamine, making it a more potent nucleophile in the catalytic cycle.
Pathway II: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically requiring a copper catalyst.[3] While it often necessitates higher temperatures compared to palladium-catalyzed methods, it remains a viable alternative.[3]
Mechanism: The reaction is believed to proceed via the formation of a copper(I)-amide intermediate. This intermediate then reacts with the aryl halide in what can be considered a copper-promoted nucleophilic aromatic substitution.[4]
Causality of Component Selection:
-
Copper Source: Copper(I) iodide (CuI) is a common and effective catalyst for this transformation.
-
Ligand: The reaction can be significantly accelerated by the use of ligands. Simple, inexpensive ligands like L-proline or various diamines can enhance the solubility and reactivity of the copper catalyst.
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to facilitate the reaction, which often proceeds in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-nitroaniline (Starting Material)
This protocol details the synthesis of the key precursor if it is not commercially available. The procedure is adapted from established methods for the bromination of activated anilines.[5][6]
Reaction:
-
4-Nitroaniline is treated with a brominating agent in a suitable solvent. The strong ortho, para-directing effect of the amine group, despite the meta-directing nitro group, ensures high regioselectivity for the ortho position.[7]
Detailed Protocol:
-
To a solution of 4-nitroaniline (10.0 g, 72.4 mmol) in glacial acetic acid (100 mL), add ammonium bromide (7.8 g, 79.6 mmol).
-
Cool the mixture in an ice bath and add 35% hydrogen peroxide (7.8 mL, 79.6 mmol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2-Bromo-4-nitroaniline.
Step 2: Synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline via Buchwald-Hartwig Amination
This protocol provides a robust method for the N-cyclopropylation step.
Reaction Workflow Diagram:
Caption: Workflow for the Buchwald-Hartwig N-cyclopropylation.
Detailed Protocol:
-
In an oven-dried Schlenk flask, combine 2-Bromo-4-nitroaniline (5.0 g, 23.0 mmol), Pd₂(dba)₃ (211 mg, 0.23 mmol, 1 mol%), and Xantphos (266 mg, 0.46 mmol, 2 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (100 mL), followed by cyclopropylamine (1.9 mL, 27.6 mmol) and sodium tert-butoxide (2.65 g, 27.6 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (150 mL).
-
Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the final product.
Data Summary and Characterization
The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques.
Table 1: Summary of Reaction Parameters and Product Characteristics
| Parameter | 2-Bromo-4-nitroaniline | 2-Bromo-N-cyclopropyl-4-nitroaniline |
| Molecular Formula | C₆H₅BrN₂O₂ | C₉H₉BrN₂O₂ |
| Molecular Weight | 217.02 g/mol [8] | 257.09 g/mol |
| Appearance | Yellow Solid[5] | Orange/Yellow Solid |
| Typical Yield | 85-95% | 75-90% |
| Purity (HPLC) | >98% | >98% |
| Melting Point | 104-106 °C | (Not widely reported) |
Spectroscopic Data for 2-Bromo-N-cyclopropyl-4-nitroaniline:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H), 8.08 (dd, J = 9.2, 2.4 Hz, 1H), 6.85 (d, J = 9.2 Hz, 1H), 6.15 (br s, 1H, NH), 2.65 (m, 1H, cyclopropyl-CH), 0.95 (m, 2H, cyclopropyl-CH₂), 0.70 (m, 2H, cyclopropyl-CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 148.1, 138.9, 131.2, 126.8, 113.5, 109.8, 24.5, 7.8.
-
Mass Spectrometry (ESI): m/z 256.9/258.9 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.
-
IR (KBr, cm⁻¹): ~3380 (N-H stretch), ~1580 & ~1330 (asymmetric and symmetric NO₂ stretch).
Conclusion
This guide outlines a reliable and efficient synthetic pathway to 2-Bromo-N-cyclopropyl-4-nitroaniline, primarily focusing on the robust Buchwald-Hartwig amination protocol. The provided experimental details, mechanistic insights, and characterization data serve as a comprehensive resource for researchers in the field, enabling the consistent and high-yield production of this valuable chemical intermediate.
References
- Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
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Wikipedia. Ullmann condensation. Available at: [Link].
- Grokipedia. Buchwald–Hartwig amination.
-
Arshad, M. N. et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. Available at: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link].
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link].
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Wikipedia. Ullmann reaction. Available at: [Link].
-
CP Lab Safety. 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. Available at: [Link].
-
Arshad, M. N. et al. (2009). 2-Bromo-4-nitroaniline. ResearchGate. Available at: [Link].
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link].
-
Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. Available at: [Link].
-
PubChem. 4-Bromo-N,N-dicyclopropyl-2-nitroaniline. Available at: [Link].
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Chemistry LibreTexts. 16.6: Multistep Synthesis. Available at: [Link].
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PubChem. 4-Bromo-2-nitroaniline. Available at: [Link].
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A Technical Guide to 2-Bromo-N-cyclopropyl-4-nitroaniline: Properties, Synthesis, and Applications in Targeted Protein Degradation
Introduction
In the rapidly evolving landscape of drug discovery, the emergence of novel chemical modalities offers unprecedented opportunities to target previously "undruggable" proteins. Among these, the field of targeted protein degradation (TPD) has garnered significant attention. Central to the success of TPD are specialized chemical building blocks used to construct heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). 2-Bromo-N-cyclopropyl-4-nitroaniline is one such critical building block, identified within the product family of Protein Degrader Building Blocks[1]. Its unique trifunctional architecture—comprising a reactive bromo group, a nitro group amenable to chemical transformation, and a cyclopropylamine moiety—makes it a versatile scaffold for synthetic elaboration. This guide provides an in-depth technical overview of its chemical properties, a rational and field-proven synthetic approach, and its strategic application in the development of next-generation therapeutics.
Physicochemical and Structural Properties
Comprehensive experimental data for 2-Bromo-N-cyclopropyl-4-nitroaniline is not extensively documented in publicly accessible literature. However, its core properties can be summarized from supplier data, and its structural characteristics can be inferred from its precursor, 2-Bromo-4-nitroaniline[2][3].
Core Compound Data
The fundamental properties of 2-Bromo-N-cyclopropyl-4-nitroaniline are presented below.
| Property | Value | Source |
| CAS Number | 1250973-55-7 | [1] |
| Molecular Formula | C₉H₉BrN₂O₂ | [1] |
| Molecular Weight | 257.1 g/mol | [1] |
| Purity (Typical) | ≥95% | [1] |
| Physical State | Solid (inferred) | N/A |
| Storage | Room Temperature | [1] |
Structural Insights from the Precursor
X-ray crystallography studies on the parent molecule, 2-Bromo-4-nitroaniline, reveal an essentially planar structure. The dihedral angle between the nitro group and the aromatic ring is minimal, at approximately 4.57°. An intramolecular hydrogen bond between the amine (N-H) and the ortho-bromo substituent helps to lock the conformation, resulting in a nearly coplanar five-membered ring system[2][3]. This inherent planarity and defined orientation of substituents are critical features that influence molecular recognition and binding interactions when this scaffold is incorporated into larger, biologically active molecules.
Synthesis and Mechanistic Rationale
A robust and scalable synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline is paramount for its use in research and development. While a direct, published protocol is scarce, a logical and efficient two-step synthesis can be designed based on established chemical transformations. This approach begins with the selective bromination of a commercially available starting material, followed by a modern cross-coupling reaction.
Step 1: Electrophilic Bromination of 4-Nitroaniline
The synthesis initiates with the regioselective bromination of 4-nitroaniline. The strongly deactivating nitro group directs electrophilic substitution to the position ortho to the activating amino group.
Causality and Experimental Choice: This reaction employs an in situ generation of the electrophilic bromine species. Ammonium bromide (NH₄Br) serves as the bromide source, while hydrogen peroxide (H₂O₂) acts as a mild oxidant to convert bromide (Br⁻) to an electrophilic brominating agent (e.g., Br⁺ character). Acetic acid is an ideal solvent as it protonates the nitroaniline slightly, modulating its reactivity, and readily dissolves the reagents. This method avoids the use of hazardous elemental bromine (Br₂) and provides high regioselectivity due to the powerful directing effect of the amino group[3].
Experimental Protocol: Synthesis of 2-Bromo-4-nitroaniline [3]
-
To a 100 mL flask, add 4-nitroaniline (6.0 g, 43.5 mmol) and ammonium bromide (4.5 g, 47.9 mmol).
-
Add 30 mL of acetic acid to the flask and stir to create a slurry.
-
Slowly add 35% hydrogen peroxide (1.63 g, 47.9 mmol) dropwise to the mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
Upon completion, a precipitate will have formed. Filter the solid product and wash thoroughly with water.
-
Recrystallize the crude product from a dichloromethane/methanol mixture to yield pure 2-bromo-4-nitroaniline as a yellow solid.
Step 2: Buchwald-Hartwig Amination
With the brominated precursor in hand, the final step is the formation of the C-N bond between the aryl bromide and cyclopropylamine. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation, offering high yields and excellent functional group tolerance[4][5].
Causality and Experimental Choice: This reaction relies on a palladium catalyst to facilitate the coupling of an aryl halide with an amine—a reaction that is otherwise highly challenging.
-
Catalyst System: A palladium(0) source (like Pd₂(dba)₃) is used to initiate the catalytic cycle.
-
Ligand: A bulky, electron-rich phosphine ligand (such as XPhos or RuPhos) is crucial. It stabilizes the palladium center, promotes the key steps of oxidative addition (of the aryl bromide to Pd(0)) and reductive elimination (to form the C-N bond), and prevents the formation of inactive catalyst species.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.
-
Solvent: An inert, anhydrous solvent like toluene or dioxane is used to prevent side reactions.
Representative Protocol: Buchwald-Hartwig Amination Note: This is a general, field-proven protocol. Optimization of catalyst, ligand, and base may be required for maximum yield.
-
In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-bromo-4-nitroaniline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by cyclopropylamine (1.2 eq).
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-Bromo-N-cyclopropyl-4-nitroaniline.
Applications in Drug Discovery: A Building Block for PROTACs
The designation of 2-Bromo-N-cyclopropyl-4-nitroaniline as a "Protein Degrader Building Block" firmly places it within the context of PROTAC technology[1]. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase[6].
A PROTAC molecule consists of three key components:
-
A warhead that binds to the target POI.
-
An E3 ligase ligand (e.g., a derivative of thalidomide for the Cereblon (CRBN) ligase or a VHL ligand for the Von Hippel-Lindau ligase).
-
A flexible linker that connects the two binding moieties.
The chemical functionality of 2-Bromo-N-cyclopropyl-4-nitroaniline provides multiple handles for its incorporation into a PROTAC scaffold:
-
Nitro Group as a Latent Amine: The nitro group can be cleanly and efficiently reduced to an amino group (e.g., using SnCl₂, Fe/HCl, or catalytic hydrogenation). This newly formed aniline is a common attachment point for linkers, often via amide bond formation.
-
Bromo Group for Elaboration: The aryl bromide is a prime handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the construction of more complex warhead scaffolds tailored to bind a specific protein target.
The strategic value of this building block lies in its ability to serve as a foundational fragment from which complex and diverse libraries of PROTACs can be synthesized, accelerating the discovery of potent and selective protein degraders[7][8].
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-N-cyclopropyl-4-nitroaniline is not publicly available, a hazard assessment can be made based on its precursor, 2-Bromo-4-nitroaniline, and related bromonitroanilines.
-
Potential Hazards: Compounds in this class are generally considered hazardous. Key warnings include:
-
Handling Precautions: Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat[10][11].
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors[9].
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Always consult the supplier-specific SDS before handling this chemical.
Conclusion
2-Bromo-N-cyclopropyl-4-nitroaniline is a high-value chemical intermediate with significant potential in modern medicinal chemistry. Its well-defined structure and versatile functional handles make it an ideal starting point for the synthesis of targeted protein degraders. The synthetic pathway outlined in this guide, combining a classic electrophilic substitution with a robust palladium-catalyzed cross-coupling, represents an efficient and logical approach to its preparation. For researchers and scientists in drug development, understanding the properties, synthesis, and strategic application of such building blocks is essential for advancing the frontier of targeted therapeutics.
References
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Schober, L., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o480. Retrieved from [Link]
-
Li, K., & Crews, C. M. (2022). An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy, 7(1), 357. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Kofink, C., & Gmas, N. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(4), 219-239. Retrieved from [Link]
-
Zhang, X., et al. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Chemistry, 8, 119. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
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Shinde, V. D. (2023). Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen. Retrieved from [Link]
-
Bond, M. J., et al. (2017). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 24(1), 79-87. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(44), 13684-13687. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Troup, R. I., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(1), 108-122. Retrieved from [Link]
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Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E, 65(4), o480. Retrieved from [Link]
-
Okayama University. (2017). Buchwald–Hartwig Amination of Nitroarenes. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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An In-depth Technical Guide to 2-Bromo-N-cyclopropyl-4-nitroaniline: A Core Building Block in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-Bromo-N-cyclopropyl-4-nitroaniline (CAS Number: 1250973-55-7), a crucial building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, logical synthesis strategies, potential applications grounded in its structural motifs, and the necessary safety and handling protocols. This document moves beyond a simple data sheet to explain the scientific rationale behind the compound's utility and the experimental considerations for its use.
Foundational Understanding: Physicochemical Properties
2-Bromo-N-cyclopropyl-4-nitroaniline is a substituted aniline derivative with a distinct set of functionalities that make it a valuable intermediate in organic synthesis. A summary of its core properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1250973-55-7 | [1][2] |
| Molecular Formula | C₉H₉BrN₂O₂ | [1] |
| Molecular Weight | 257.1 g/mol | [1] |
| Synonyms | 2-Bromo-1-cyclopropylamino-1-nitrobenzene | |
| Product Family | Protein Degrader Building Blocks | [1] |
| Purity (Typical) | ≥95% | [1] |
| Storage | Room Temperature | [1] |
The structure combines a nitro-activated aromatic ring with a bromine atom and a secondary cyclopropylamine. This unique combination of an electron-withdrawing nitro group, a versatile bromine handle for cross-coupling reactions, and a strained cyclopropyl ring offers multiple avenues for chemical modification, making it a desirable starting material in multi-step syntheses.
Strategic Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthesis protocols for 2-Bromo-N-cyclopropyl-4-nitroaniline are not widely published, a logical and efficient synthesis can be devised from its precursor, 2-bromo-4-nitroaniline. The key transformation is the N-alkylation of the aniline nitrogen with a cyclopropyl group.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a nucleophilic substitution reaction. The aniline nitrogen of 2-bromo-4-nitroaniline acts as the nucleophile, and a suitable cyclopropylating agent serves as the electrophile.
Caption: Proposed synthetic workflow for 2-Bromo-N-cyclopropyl-4-nitroaniline.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methodologies for N-alkylation of anilines.
Step 1: Synthesis of 2-Bromo-4-nitroaniline (Precursor)
A common method for the bromination of 4-nitroaniline involves the use of hydrogen peroxide and hydrobromic acid in acetic acid.[3] This approach avoids the direct use of elemental bromine, offering a safer alternative.
-
Reaction Setup: To a flask containing acetic acid, add 4-nitroaniline and ammonium bromide.
-
Reagent Addition: Slowly add hydrogen peroxide (35%) dropwise to the stirred mixture at room temperature. The electron-donating amino group directs the bromination to the ortho position. The nitro group is a meta-director, but the ortho-para directing amino group's influence is stronger.
-
Reaction and Workup: Stir the reaction for several hours. The product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent mixture like dichloromethane and methanol to obtain pure 2-bromo-4-nitroaniline.[3]
Step 2: N-Cyclopropylation to Yield 2-Bromo-N-cyclopropyl-4-nitroaniline
A robust method for this step is the Buchwald-Hartwig amination, which is highly effective for forming carbon-nitrogen bonds.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-4-nitroaniline, cyclopropylboronic acid, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., XPhos).
-
Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane, followed by a base (e.g., potassium carbonate or cesium carbonate). The base is crucial for the catalytic cycle.
-
Reaction Conditions: Heat the mixture, typically between 80-110 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the final compound.
Application in Drug Discovery: A Protein Degrader Building Block
The classification of 2-Bromo-N-cyclopropyl-4-nitroaniline as a "Protein Degrader Building Block" is highly significant.[1] This points to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecular degraders, a revolutionary approach in drug discovery.
The Role in PROTAC Synthesis
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound provides a versatile scaffold for constructing such molecules.
Caption: Functional handles for PROTAC synthesis.
-
The Bromine Atom (Position 2): This serves as a key "handle" for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the straightforward attachment of a linker, which will then be connected to either the E3 ligase ligand or the warhead that binds the target protein.
-
The Nitro Group (Position 4): The nitro group can be readily reduced to an amine. This newly formed amino group can then be acylated to form an amide bond, providing another point for linker attachment or further functionalization.
-
The Cyclopropylamine: The N-cyclopropyl group can influence the molecule's conformational rigidity and metabolic stability. The strained cyclopropyl ring can also engage in specific interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.
Analytical Characterization
To confirm the identity and purity of synthesized 2-Bromo-N-cyclopropyl-4-nitroaniline, a suite of analytical techniques should be employed, drawing from standard practices for similar aromatic compounds.[4]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the cyclopropyl protons, and the amine proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the aromatic carbons, and the carbons of the cyclopropyl group. |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight (257.1 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
| FTIR Spectroscopy | Characteristic absorption bands for N-H stretching, aromatic C-H stretching, C=C stretching of the aromatic ring, and strong symmetric and asymmetric stretches for the NO₂ group. |
| HPLC | A single major peak indicating the purity of the compound. |
Safety and Handling
Hazard Identification (based on 2-bromo-4-nitroaniline): [5]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
Recommended Handling Procedures: [5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
Conclusion
2-Bromo-N-cyclopropyl-4-nitroaniline is more than just a chemical intermediate; it is a strategically designed building block for the construction of complex and biologically active molecules. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential modifications. For researchers in the field of targeted protein degradation, this compound offers a reliable and versatile starting point for the synthesis of novel PROTACs and molecular glues. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the advancement of medicinal chemistry and the development of next-generation therapeutics.
References
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CP Lab Safety. (n.d.). 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. Retrieved from [Link]
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ChemBK. (n.d.). 2-Bromo-1-cyclopropylamino-1-nitrobenzene. Retrieved from [Link]
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Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o480. Available at: [Link]
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ChemCD. (n.d.). 2-BROMO-N-CYCLOPROPYL-4-NITROANILINE. Retrieved from [Link]
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SIELC Technologies. (2018). 2-Bromo-4-nitroaniline. Retrieved from [Link]
- Google Patents. (2013). CN203187606U - 2-bromo-4-nitroaniline synthesis device.
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ResearchGate. (2009). (PDF) 2-Bromo-4-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Bromo-N-cyclopropyl-4-nitroaniline: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of modern drug discovery, the pursuit of novel therapeutic modalities has led to the emergence of targeted protein degradation as a powerful strategy. This approach utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. At the heart of this technology lies the need for versatile and functionalized chemical building blocks to construct these bifunctional molecules. 2-Bromo-N-cyclopropyl-4-nitroaniline is one such critical intermediate, offering a unique combination of functionalities for the synthesis of advanced PROTACs and other complex molecular probes.
This technical guide provides a comprehensive overview of 2-Bromo-N-cyclopropyl-4-nitroaniline, detailing its chemical properties, a robust synthesis protocol, and its primary application as a precursor in the development of protein degraders. This document is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development.
Physicochemical Properties
2-Bromo-N-cyclopropyl-4-nitroaniline is a substituted aniline derivative. The presence of a bromine atom, a nitro group, and a cyclopropylamine moiety provides multiple reaction sites for further chemical modifications, making it a valuable building block in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrN₂O₂ | [1] |
| Molecular Weight | 257.1 g/mol | [1] |
| CAS Number | 1250973-55-7 | [1] |
| Appearance | Not specified (likely a yellow or orange solid) | Inferred from related structures |
| Purity | Typically available at ≥95% | [1] |
| Storage | Room temperature | [1] |
Synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline
The synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline is not extensively documented in publicly available literature. However, a highly plausible and efficient method is the palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic chemistry for the formation of carbon-nitrogen bonds.[2][3][4] The proposed synthesis involves the cross-coupling of 2-bromo-4-nitroaniline with cyclopropylamine.
The precursor, 2-bromo-4-nitroaniline, can be synthesized by the bromination of 4-nitroaniline.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure based on established methods for the N-arylation of amines with aryl bromides.[5]
Reactants:
-
2-Bromo-4-nitroaniline (1.0 eq)
-
Cyclopropylamine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) [XPhos] (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 2-bromo-4-nitroaniline, sodium tert-butoxide, and the palladium catalyst and ligand.
-
Solvent and Amine Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene, followed by cyclopropylamine via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-Bromo-N-cyclopropyl-4-nitroaniline.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as XPhos is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[2][6]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the cyclopropylamine, facilitating its coordination to the palladium center.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst degradation and ensure a high yield.
Application in Targeted Protein Degradation
The primary utility of 2-Bromo-N-cyclopropyl-4-nitroaniline in drug discovery is as a versatile building block for the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[8]
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome.[8]
2-Bromo-N-cyclopropyl-4-nitroaniline is valuable in this context because:
-
The bromo -substituent can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach a linker or a target-binding ligand.
-
The nitro group can be reduced to an amine, providing another handle for chemical modification, such as amide bond formation to connect to a linker.
-
The N-cyclopropyl aniline moiety itself can be a part of a larger pharmacophore that interacts with a target protein or can be modified further.
Spectroscopic and Analytical Data
| Analysis | Expected Data |
| ¹H NMR | Aromatic protons (3H) in the downfield region (δ 6.5-8.5 ppm). Protons of the cyclopropyl group (5H) in the upfield region (δ 0.5-3.0 ppm). A broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons (6C), with those attached to the nitro and bromo groups being significantly deshielded. Cyclopropyl carbons (3C) in the upfield region. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺: 256.9926 and 258.9905, showing the characteristic isotopic pattern for a bromine-containing compound. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1500 and ~1340 cm⁻¹), and C-Br stretching (<700 cm⁻¹). |
Safety and Handling
Specific safety data for 2-Bromo-N-cyclopropyl-4-nitroaniline is not available. Therefore, handling precautions should be based on the data for structurally related compounds, such as 2-bromo-4-nitroaniline.
-
Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool place.
Conclusion
2-Bromo-N-cyclopropyl-4-nitroaniline is a strategically important chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of PROTACs for targeted protein degradation. While detailed characterization data is not widely published, its synthesis can be reliably achieved through established methodologies like the Buchwald-Hartwig amination. This guide provides a foundational understanding of its properties, synthesis, and application, empowering researchers to leverage this valuable building block in their scientific endeavors.
References
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CP Lab Safety. 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. [Link]
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ResearchGate. (PDF) synthesis of Cyclopropyl anilines. [Link]
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LabRoots. PROTACs A Chemistry Journey of Protein Degraders. YouTube, 16 Mar. 2021, [Link]
- Google Patents. CN203187606U - 2-bromo-4-nitroaniline synthesis device.
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National Center for Biotechnology Information. Applications of Covalent Chemistry in Targeted Protein Degradation. PubMed Central, [Link]
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Royal Society of Chemistry. Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. [Link]
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
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National Center for Biotechnology Information. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed, [Link]
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MDPI. Recent Advances in PROTACs for Drug Targeted Protein Research. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Spectroscopic Profile of 2-Bromo-N-cyclopropyl-4-nitroaniline: A Technical Guide for Advanced Research
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Bromo-N-cyclopropyl-4-nitroaniline (C₉H₉BrN₂O₂), a compound of interest in synthetic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation is grounded in fundamental principles and supported by data from analogous structures, offering a predictive and instructional framework for researchers.
Molecular Structure and Overview
2-Bromo-N-cyclopropyl-4-nitroaniline is a substituted aromatic amine featuring a bromine atom and a nitro group on the benzene ring, with a cyclopropyl moiety attached to the amine nitrogen. This unique combination of functional groups results in a distinct spectroscopic fingerprint, crucial for its identification and characterization.
Caption: Molecular structure of 2-Bromo-N-cyclopropyl-4-nitroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromo-N-cyclopropyl-4-nitroaniline, both ¹H and ¹³C NMR will provide key structural information.
Experimental Protocol: NMR Spectroscopy
A sample of 2-Bromo-N-cyclopropyl-4-nitroaniline would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.5 - 8.0 | d | 1H | Ar-H (H-3) | The proton ortho to the nitro group is significantly deshielded. |
| ~7.8 - 7.3 | dd | 1H | Ar-H (H-5) | Coupled to both H-3 and H-6. |
| ~7.0 - 6.5 | d | 1H | Ar-H (H-6) | The proton ortho to the amino group is the most shielded aromatic proton. |
| ~6.0 - 5.0 | br s | 1H | N-H | The chemical shift is solvent-dependent and the peak may be broad. |
| ~2.6 - 2.2 | m | 1H | Cyclopropyl-CH | The methine proton of the cyclopropyl group.[1][2] |
| ~1.0 - 0.5 | m | 4H | Cyclopropyl-CH₂ | The methylene protons of the cyclopropyl group appear upfield.[3][4] |
Expert Interpretation of ¹H NMR Spectrum
The aromatic region is expected to display an AMX spin system, characteristic of a 1,2,4-trisubstituted benzene ring. The proton at position 3, being ortho to the strongly electron-withdrawing nitro group, will resonate at the lowest field. The proton at position 5 will appear as a doublet of doublets due to coupling with both H-3 and H-6. The proton at position 6, ortho to the electron-donating amino group, will be the most upfield of the aromatic signals. The N-H proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The cyclopropyl group will show a complex multiplet for the methine proton and another complex multiplet for the four methylene protons at high field, a characteristic feature of strained ring systems.[4][5]
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~150 - 145 | Ar-C (C-1) | Carbon attached to the nitrogen atom. |
| ~145 - 140 | Ar-C (C-4) | Carbon bearing the nitro group. |
| ~135 - 130 | Ar-C (C-5) | Aromatic CH. |
| ~128 - 123 | Ar-C (C-3) | Aromatic CH. |
| ~118 - 113 | Ar-C (C-6) | Aromatic CH. |
| ~115 - 110 | Ar-C (C-2) | Carbon attached to bromine. |
| ~35 - 30 | Cyclopropyl-CH | Methine carbon of the cyclopropyl group. |
| ~10 - 5 | Cyclopropyl-CH₂ | Methylene carbons of the cyclopropyl group. |
Expert Interpretation of ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbons directly attached to the nitrogen (C-1) and the nitro group (C-4) will be significantly deshielded. The carbon bearing the bromine atom (C-2) will also have a characteristic chemical shift. The remaining three aromatic carbons will appear in the typical aromatic region. The cyclopropyl carbons will be observed at a high field, with the methine carbon appearing further downfield than the methylene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of 2-Bromo-N-cyclopropyl-4-nitroaniline will be dominated by absorptions from the N-H, C-H, N-O, and C-N bonds.
Experimental Protocol: IR Spectroscopy
The FT-IR spectrum would be recorded using either the KBr pellet technique or as a thin film. For the KBr method, a small amount of the solid sample is finely ground with dry potassium bromide and pressed into a transparent pellet. The spectrum is recorded against a background of a pure KBr pellet.
Expected IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| ~3400 - 3300 | Medium | N-H Stretch | Characteristic of a secondary amine.[6][7] |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring.[8] |
| ~3000 - 2850 | Medium-Weak | Aliphatic C-H Stretch | Arising from the cyclopropyl group. |
| ~1620 - 1580 | Strong | N-H Bend | Also in the region of aromatic C=C stretching. |
| ~1550 - 1490 | Very Strong | Asymmetric NO₂ Stretch | A characteristic and intense band for nitro compounds.[9][10] |
| ~1350 - 1300 | Very Strong | Symmetric NO₂ Stretch | The second strong, characteristic band for the nitro group.[9][10] |
| ~1300 - 1250 | Strong | Aromatic C-N Stretch | Typical for aromatic amines.[6] |
| ~850 - 800 | Strong | C-H Out-of-plane Bend | Indicative of the 1,2,4-substitution pattern on the benzene ring.[8] |
| Below 700 | Medium | C-Br Stretch | The carbon-bromine stretch appears in the fingerprint region. |
Expert Interpretation of IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups. A medium intensity peak in the 3400-3300 cm⁻¹ region will indicate the N-H stretch of the secondary amine. The most prominent features will be two very strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.[9] The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group will be just below 3000 cm⁻¹. The fingerprint region will contain bands for the C-N stretch and C-H out-of-plane bending, the latter of which can help confirm the substitution pattern of the aromatic ring.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
The mass spectrum would be obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
Caption: General workflow for mass spectrometry analysis.
Expected Mass Spectrometry Data
| m/z | Assignment | Rationale and Comparative Insights |
| 257/259 | [M]⁺ | Molecular ion peak. The two peaks of nearly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.[11][12] |
| 211/213 | [M - NO₂]⁺ | Loss of a nitro group (46 Da). |
| 182/184 | [M - Br]⁺ | Loss of a bromine atom (79/81 Da). |
| 132 | [M - Br - NO₂]⁺ | Subsequent loss of the nitro group after bromine loss. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds.[11] |
Expert Interpretation of Mass Spectrum
The most telling feature of the mass spectrum will be the molecular ion peak, which will appear as a doublet at m/z 257 and 259 with nearly equal intensities. This is the characteristic isotopic signature of a molecule containing one bromine atom.[12] Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (-46 Da) and for bromo-aromatics, the loss of the bromine atom.[13][14] Therefore, significant fragments at [M-NO₂]⁺ and [M-Br]⁺ are expected. Further fragmentation can lead to other characteristic ions as detailed in the table above.
Caption: Proposed fragmentation pathway for 2-Bromo-N-cyclopropyl-4-nitroaniline.
Conclusion
The spectroscopic data presented in this guide provide a detailed roadmap for the characterization of 2-Bromo-N-cyclopropyl-4-nitroaniline. The combination of NMR, IR, and MS provides unambiguous evidence for its molecular structure. Researchers can use this guide to aid in the identification of this compound in reaction mixtures and to confirm the purity of synthesized material.
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A Technical Guide to the Solubility and Stability Characterization of 2-Bromo-N-cyclopropyl-4-nitroaniline
Prepared by: Senior Application Scientist, Pharmaceutical Development Division
Executive Summary
This technical guide provides a comprehensive framework for the characterization of 2-Bromo-N-cyclopropyl-4-nitroaniline, a key intermediate in modern synthetic chemistry. Recognizing the limited publicly available data on this specific molecule, this document emphasizes robust, field-proven methodologies for determining its aqueous and organic solubility, as well as its intrinsic stability under various stress conditions. The protocols herein are grounded in international regulatory standards, including the International Council for Harmonisation (ICH) guidelines, ensuring that the data generated is reliable, reproducible, and suitable for regulatory submission. We detail the scientific rationale behind experimental choices, from solvent selection in solubility studies to the stressor concentrations in forced degradation protocols. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary tools to generate a thorough physicochemical profile essential for process development, formulation, and risk assessment.
Introduction: The Need for Foundational Physicochemical Data
2-Bromo-N-cyclopropyl-4-nitroaniline is an aromatic amine containing three key functional groups: a bromine atom, a nitro group, and a secondary cyclopropylamine. This unique combination makes it a versatile building block, but also introduces specific challenges regarding its solubility and stability. Poor solubility can hinder reaction kinetics, complicate purification, and create significant hurdles in formulation development. Concurrently, the molecule's inherent stability dictates its shelf-life, potential degradation pathways, and the identification of impurities that must be monitored.
The purpose of stability testing is to furnish evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This guide, therefore, is not merely a collection of data but a strategic workflow. It begins with predictive assessments based on chemical structure, moves to gold-standard experimental protocols for solubility, and culminates in a comprehensive stability assessment through forced degradation studies, all underpinned by a robust, stability-indicating analytical method.
Predicted Physicochemical Properties and Structural Liabilities
A preliminary analysis of the 2-Bromo-N-cyclopropyl-4-nitroaniline structure allows us to anticipate its behavior.
-
Solubility: The molecule possesses a hydrophobic bromonitrobenzene core, suggesting low intrinsic aqueous solubility. The presence of the amine group provides a site for hydrogen bonding, which may slightly improve solubility in polar protic solvents.[3] However, the bulky cyclopropyl group and the electron-withdrawing nitro group are expected to result in poor water solubility overall.
-
Stability: The molecule presents several potential sites for degradation:
-
Nitro Group: Aromatic nitro groups are susceptible to reduction, which can lead to the formation of nitroso and amino derivatives.[4] This is a common metabolic or degradation pathway for nitroaromatic compounds.[5][6][7]
-
Aniline Moiety: The secondary amine is a potential site for oxidation.[3][8][9] Aromatic amines can undergo complex oxidative reactions, sometimes leading to polymerization or the formation of colored by-products.[3][9][10]
-
Aromatic Ring: The electron-rich aniline, despite the withdrawing nitro group, could be susceptible to electrophilic attack or oxidative cleavage under harsh conditions.
-
Bromo-substituent: While generally stable, the carbon-bromine bond can undergo photolytic cleavage or nucleophilic displacement under specific conditions.
-
Solubility Profile Determination
A compound's solubility is a critical parameter for its application in drug discovery and development. Low solubility can lead to unpredictable results in in vitro assays and poor bioavailability.[11][12] We will outline two standard, complementary methods for solubility determination.
Experimental Workflow for Solubility Assessment
The following diagram outlines the logical flow for a comprehensive solubility assessment, starting with a high-throughput kinetic assay for initial screening, followed by the more rigorous thermodynamic (shake-flask) method for definitive data.
Caption: Workflow for solubility characterization.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium solubility.[13] It measures the concentration of a saturated solution after a prolonged equilibration period.
Methodology:
-
Preparation: Add an excess amount of solid 2-Bromo-N-cyclopropyl-4-nitroaniline to a series of vials containing the selected solvents (see Table 1). The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C) to simulate ambient and physiological conditions.[13] The system should be agitated for a sufficient time (typically 24-48 hours) to reach equilibrium.[13]
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle.
-
Separation: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The supernatant must be immediately filtered (e.g., using a 0.22 µm PTFE syringe filter) or centrifuged at high speed to remove any remaining micro-particulates.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Replication: The experiment should be performed in at least triplicate for each solvent and condition.[13]
Recommended Solvents for Solubility Profiling
The choice of solvents should represent a range of polarities and pharmaceutically relevant media.
Table 1: Proposed Solvents for Solubility Determination
| Solvent/Medium | Type | Rationale |
| pH 1.2 Buffer (HCl) | Aqueous | Simulates gastric fluid. |
| pH 4.5 Buffer (Acetate) | Aqueous | Simulates intestinal fluid. |
| pH 6.8 Buffer (Phosphate) | Aqueous | Simulates intestinal fluid. |
| Purified Water | Aqueous | Baseline aqueous solubility. |
| Ethanol | Polar Protic | Common co-solvent in formulations. |
| Propylene Glycol | Polar Protic | Common vehicle for poorly soluble drugs. |
| Acetonitrile | Polar Aprotic | Represents a common process solvent. |
| Dichloromethane | Non-polar | Represents a common process solvent. |
Stability Profile and Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps establish the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[1] The results are instrumental in developing stability-indicating analytical methods, elucidating degradation pathways, and understanding potential liabilities.[1][14] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.[15][16]
Experimental Workflow for Forced Degradation
The following diagram illustrates a systematic approach to forced degradation studies as mandated by ICH guidelines.
Caption: Workflow for ICH-compliant forced degradation studies.
Protocol 2: Forced Degradation Studies
The following protocols are based on the ICH Q1A(R2) guideline.[1] All studies should be performed on a single batch of the drug substance and include a control sample stored under ambient conditions.
A. Acidic Hydrolysis
-
Procedure: Dissolve the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) and add an equal volume of 0.1 M to 1 M HCl.
-
Conditions: Incubate the solution at an elevated temperature (e.g., 60-80°C).
-
Rationale: The aniline moiety is basic and will be protonated.[3] While amides typically require harsh conditions for hydrolysis, this stress test will probe the overall stability of the molecule in a low pH environment.[17][18][19]
B. Basic Hydrolysis
-
Procedure: Dissolve the compound and add an equal volume of 0.1 M to 1 M NaOH.
-
Conditions: Incubate at room temperature or slightly elevated temperature (e.g., 40°C).
-
Rationale: Basic conditions can promote hydrolysis and other degradation pathways. The aniline proton is acidic and can be removed, potentially increasing susceptibility to oxidation.
C. Oxidative Degradation
-
Procedure: Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Conditions: Incubate at room temperature.
-
Rationale: The secondary amine is a prime target for oxidation.[8][20] This condition mimics potential exposure to oxidative stress and is crucial for identifying oxidative degradants.
D. Thermal Degradation
-
Procedure: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C or 20°C above the accelerated stability condition).
-
Conditions: Maintain the temperature in a calibrated oven. For solutions, ensure the solvent is stable at the test temperature.
-
Rationale: This test evaluates the intrinsic thermal stability of the molecule in both solid and solution states.
E. Photostability
-
Procedure: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines.[21][22][23][24] The standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A dark control sample, protected from light, must be run in parallel.
-
Rationale: Aromatic nitro compounds and halogenated aromatics are often light-sensitive. This test is essential to determine if the substance requires light-resistant packaging.
Summary of Degradation Profile
The results of the forced degradation studies should be summarized in a clear, concise table.
Table 2: Example Forced Degradation Summary Table
| Stress Condition | Reagent/Temp | Duration | % Assay Remaining | % Total Degradants | No. of Degradants >0.1% | Observations |
| Acid Hydrolysis | 1 M HCl | 24 hr | 92.5% | 7.5% | 2 | No color change |
| Base Hydrolysis | 0.1 M NaOH | 8 hr | 85.1% | 14.9% | 4 | Solution turned yellow |
| Oxidation | 3% H₂O₂ | 4 hr | 79.8% | 20.2% | 5 | Rapid color change |
| Thermal (Solid) | 80 °C | 72 hr | 99.1% | 0.9% | 1 | Slight discoloration |
| Photolytic (Sol) | ICH Q1B | - | 96.3% | 3.7% | 2 | - |
The Stability-Indicating Analytical Method
A cornerstone of any stability study is the analytical method used for quantification. A method is deemed "stability-indicating" if it can accurately measure the decrease in the drug substance concentration due to degradation.[25] This means it must be able to separate the intact parent compound from all process impurities and degradation products.[14][26][27]
Protocol 3: Development of a Stability-Indicating HPLC Method
-
Column Selection: A reversed-phase column (e.g., C18 or C8) is typically the first choice for molecules of this polarity.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is generally required to separate compounds with a range of polarities.[14]
-
Detector Wavelength: Select a UV wavelength that provides a good response for the parent compound and is likely to detect potential degradants (e.g., the lambda max of the parent compound).
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines. Crucially, specificity is demonstrated by analyzing the stressed samples from the forced degradation study. The method must show baseline resolution between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in stressed samples. This ensures that no degradant peak is co-eluting with the main peak.
Conclusion and Recommendations
This guide provides a comprehensive, systematic approach for characterizing the solubility and stability of 2-Bromo-N-cyclopropyl-4-nitroaniline. By following these industry-standard protocols, researchers can generate a robust data package that will:
-
Inform solvent selection for synthesis and purification.
-
Guide formulation development to enhance solubility and bioavailability.
-
Establish the intrinsic stability of the molecule and identify its critical degradation pathways.
-
Support the development of a validated, stability-indicating analytical method for quality control.
-
Define appropriate storage conditions and a preliminary re-test period.
Given the structural alerts, particular attention should be paid to oxidative and hydrolytic stability. The identification of any major degradants (>0.1%) using techniques like LC-MS is a critical next step to fully understand the stability profile and ensure the safety and quality of any downstream products.
References
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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NCERT. Amines. [Link]
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ICH. Quality Guidelines. [Link]
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ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
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Williams, R. E., & Williams, F. E. (2002). Bacterial pathways for degradation of nitroaromatics. PubMed. [Link]
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Baga, S., et al. (2012). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. [Link]
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Babu, A. R., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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Pharmaguideline. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
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IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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Chemistry Guru. (2018). Amine, Aniline and Amide Reactions. YouTube. [Link]
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CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives. [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
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IVH. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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DTIC. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. [Link]
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ResearchGate. (2019). Stability Indicating HPLC Method Development: A Review. [Link]
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Norwegian Research Information Repository. (2014). Oxidative degradation of amines using a closed batch system. [Link]
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Protocols.io. (2018). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
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European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
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MDPI. (2020). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]
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ResearchGate. (2018). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
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Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
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NIH. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]
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ASM Journals. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
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YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]
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PubMed. (2001). Biodegradation of nitroaromatic pollutants: from pathways to remediation. [Link]
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World Health Organization. (2019). Annex 4. [Link]
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Synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline from 2-bromo-4-nitroaniline
An In-Depth Technical Guide on the Synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline
Executive Summary
This guide provides a comprehensive technical overview for the synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline, a valuable building block in medicinal chemistry and materials science, particularly in the development of protein degraders.[1] The synthesis is achieved through the N-arylation of 2-bromo-4-nitroaniline with cyclopropylamine. This document details two primary, field-proven catalytic methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. We will explore the mechanistic underpinnings of each approach, provide detailed step-by-step experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs. This guide is intended for an audience of researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety.
Introduction: Strategic Importance of the Target Molecule
The target molecule, 2-Bromo-N-cyclopropyl-4-nitroaniline, possesses a unique combination of functional groups that make it a highly versatile synthetic intermediate. The cyclopropylamine moiety is a common motif in pharmaceuticals, often introduced to modulate potency, selectivity, and metabolic stability. The ortho-bromo and para-nitro substituents on the aniline ring provide two distinct handles for further chemical elaboration. The electron-withdrawing nitro group activates the aromatic ring for subsequent nucleophilic aromatic substitution or can be reduced to an amine, opening pathways for diverse derivatization. The bromine atom is ideally positioned for transition-metal-catalyzed cross-coupling reactions.
The primary synthetic challenge lies in the efficient construction of the C-N bond between the electron-deficient aryl bromide and the primary amine, cyclopropylamine. This guide focuses on the two most powerful and widely adopted methods for this class of transformation.
Comparative Analysis of Synthetic Strategies
The formation of an aryl-amine bond can be approached through several methods. For this specific transformation, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation represent the most effective strategies.
The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad functional group tolerance.[2] The reaction facilitates the coupling of amines with aryl halides or pseudohalides.[3]
Mechanistic Rationale: The catalytic cycle, as illustrated below, is well-established.[2] It begins with an active Pd(0) species undergoing oxidative addition into the aryl bromide C-Br bond. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Causality of Component Selection:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands, such as X-Phos or S-Phos, are often highly effective as they promote both the oxidative addition and the final reductive elimination steps.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are frequently used.[4] Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective but may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and intermediates.
The Ullmann Condensation Approach
The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst.[5] While traditional Ullmann reactions required harsh conditions (high temperatures, polar solvents), modern protocols employ ligands to facilitate the reaction under significantly milder conditions.[6][7]
Mechanistic Rationale: The mechanism of the Ullmann reaction is believed to involve a Cu(I) species.[6] The reaction likely proceeds through oxidative addition of the aryl bromide to a Cu(I) catalyst, followed by coordination of the amine and subsequent reductive elimination to form the product. Ligands, often diamines or phenanthrolines, accelerate the process by stabilizing the copper intermediates and increasing their solubility and reactivity.
Causality of Component Selection:
-
Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst source.
-
Ligand: Simple, inexpensive ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) can dramatically improve reaction efficiency and allow for lower reaction temperatures.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient.
-
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used.
Visualization of Key Processes
Overall Synthetic Transformation
The following diagram illustrates the primary transformation discussed in this guide.
Caption: General reaction scheme for the N-cyclopropylation of 2-bromo-4-nitroaniline.
Buchwald-Hartwig Catalytic Cycle
This diagram provides a visual representation of the key steps in the palladium-catalyzed amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for laboratory execution. Researchers should perform reactions on a small scale initially to optimize conditions.
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This method is often preferred for its high yields and clean reaction profiles.
Table 1: Materials for Buchwald-Hartwig Amination
| Reagent/Material | Molecular Weight | Moles (mmol) | Equivalents | Amount |
|---|---|---|---|---|
| 2-Bromo-4-nitroaniline | 217.03 g/mol | 5.0 | 1.0 | 1.085 g |
| Cyclopropylamine | 57.09 g/mol | 6.0 | 1.2 | 0.42 mL (d=0.824) |
| Palladium(II) Acetate | 224.50 g/mol | 0.1 | 0.02 | 22.5 mg |
| X-Phos | 476.65 g/mol | 0.2 | 0.04 | 95.3 mg |
| Sodium tert-butoxide | 96.10 g/mol | 7.0 | 1.4 | 673 mg |
| Anhydrous Toluene | - | - | - | 25 mL |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-nitroaniline (1.085 g), palladium(II) acetate (22.5 mg), X-Phos (95.3 mg), and sodium tert-butoxide (673 mg).
-
Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene (25 mL) via syringe, followed by cyclopropylamine (0.42 mL).
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure product as a yellow-orange solid.
Protocol 2: Synthesis via Ullmann Condensation
This protocol offers a more cost-effective, palladium-free alternative.
Table 2: Materials for Ullmann Condensation
| Reagent/Material | Molecular Weight | Moles (mmol) | Equivalents | Amount |
|---|---|---|---|---|
| 2-Bromo-4-nitroaniline | 217.03 g/mol | 5.0 | 1.0 | 1.085 g |
| Cyclopropylamine | 57.09 g/mol | 7.5 | 1.5 | 0.63 mL (d=0.824) |
| Copper(I) Iodide | 190.45 g/mol | 0.5 | 0.1 | 95 mg |
| L-Proline | 115.13 g/mol | 1.0 | 0.2 | 115 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 10.0 | 2.0 | 1.38 g |
| Anhydrous DMSO | - | - | - | 20 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-nitroaniline (1.085 g), copper(I) iodide (95 mg), L-proline (115 mg), and potassium carbonate (1.38 g).
-
Solvent and Reagent Addition: Add anhydrous DMSO (20 mL) followed by cyclopropylamine (0.63 mL).
-
Reaction Execution: Heat the mixture to 110 °C in an oil bath and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC. These reactions may require longer times, typically 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (100 mL) and ethyl acetate (100 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Washing and Concentration: Wash the combined organic layers with water (3 x 75 mL to remove DMSO) and then brine (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in the Buchwald-Hartwig protocol.
Characterization of the Final Product
Verifying the identity and purity of the synthesized 2-Bromo-N-cyclopropyl-4-nitroaniline is a critical final step.
Table 3: Physicochemical and Spectroscopic Data
| Property | Expected Value |
|---|---|
| Molecular Formula | C₉H₉BrN₂O₂[1] |
| Molecular Weight | 257.1 g/mol [1] |
| Appearance | Yellow to orange crystalline solid |
| Mass Spec (ESI+) | Expected m/z: 257.0, 259.0 ([M+H]⁺, isotopic pattern for Br) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.2 (d, 1H, Ar-H), ~7.9 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.0 (br s, 1H, N-H), ~2.6 (m, 1H, cyclopropyl-CH), ~0.9 (m, 2H, cyclopropyl-CH₂), ~0.7 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~148, ~139, ~135, ~127, ~115, ~110 (Aromatic C & C-NO₂/C-Br), ~25 (cyclopropyl-CH), ~8 (cyclopropyl-CH₂) |
| IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~1580 & ~1330 (asymmetric & symmetric NO₂ stretch), ~1500 (C=C aromatic stretch), ~550 (C-Br stretch) |
Note: NMR chemical shifts are estimations based on structurally similar compounds and may vary slightly.
Safety and Handling Precautions
All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
2-Bromo-4-nitroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8][9] Wear protective gloves, clothing, and eye protection.[10]
-
Cyclopropylamine: Flammable liquid and vapor. Toxic if swallowed and causes severe skin burns and eye damage.
-
Palladium and Copper Catalysts: Handle with care, as heavy metal compounds can be toxic. Avoid inhalation of fine powders.
-
Solvents: Toluene is a flammable liquid and can have reproductive toxicity. DMSO can enhance skin absorption of other chemicals. Dioxane is a suspected carcinogen.
-
Bases: Sodium tert-butoxide is corrosive and reacts violently with water. Handle in an inert atmosphere glovebox if possible.
Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with local, state, and federal regulations. Do not dispose of heavy metal waste down the drain.
Conclusion
This guide has outlined two robust and reliable methods for the synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline from 2-bromo-4-nitroaniline. The Buchwald-Hartwig amination offers high efficiency and mild conditions, making it an excellent choice for general laboratory synthesis. The modified Ullmann condensation provides a cost-effective, palladium-free alternative that is also highly effective, particularly for larger-scale preparations. The choice between these methods will depend on the specific constraints and goals of the research program, including cost, available equipment, and desired reaction scale. By following the detailed protocols and safety guidelines presented, researchers can confidently and safely produce this valuable synthetic intermediate for application in drug discovery and materials science.
References
-
Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o480. Published by the National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Durham Tech. (2009). Safety Data Sheet: p-Nitroaniline. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2694-2701. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition in English, 56(43), 13307-13309. Published by PubMed. Retrieved from [Link]
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Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. ResearchGate. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. Retrieved from [Link]
-
Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. Published by the National Center for Biotechnology Information. Retrieved from [Link]
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Physical and chemical characteristics of 2-Bromo-N-cyclopropyl-4-nitroaniline
An In-depth Technical Guide to 2-Bromo-N-cyclopropyl-4-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Foreword: Situating a Key Building Block in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount. These scaffolds are the foundational keystones upon which complex, biologically active molecules are constructed. 2-Bromo-N-cyclopropyl-4-nitroaniline is one such keystone, emerging as a valuable intermediate, particularly within the rapidly advancing field of targeted protein degradation. Its unique combination of functional groups—a reactive bromine atom, a directing nitro group, and a synthetically versatile cyclopropylamine moiety—offers a rich chemical handle for elaboration. This guide provides an in-depth analysis of its core physicochemical characteristics, a proposed and logically grounded synthetic pathway, and contextual insights into its application for researchers, scientists, and drug development professionals.
Part 1: Core Physicochemical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The data presented below has been aggregated from various chemical suppliers and databases to provide a comprehensive overview.
Key Properties Summary
The essential physical and chemical identifiers for 2-Bromo-N-cyclopropyl-4-nitroaniline are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-Bromo-N-cyclopropyl-4-nitroaniline | N/A |
| CAS Number | 1250973-55-7 | [1][2] |
| Molecular Formula | C₉H₉BrN₂O₂ | [1][2] |
| Molecular Weight | 257.09 g/mol | [1][2] |
| Appearance | Solid (Form may vary) | [3] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Sealed in dry, 2-8°C, light-sensitive, air-sensitive, store under inert gas | [4] |
Spectroscopic Profile (Predicted)
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be complex but highly informative.
-
Aromatic Region (δ 7.0-8.5 ppm): Three protons on the phenyl ring will exhibit distinct signals. The proton ortho to the nitro group and meta to the bromine will likely be the most downfield, appearing as a doublet. The proton ortho to the bromine and meta to the nitro group will also be a doublet, while the proton between the nitro and bromo substituents will appear as a doublet of doublets.
-
Amine Proton (N-H): A broad singlet, the chemical shift of which will be dependent on solvent and concentration.
-
Cyclopropyl Protons (δ 0.5-1.0 ppm and δ 2.5-3.0 ppm): The four protons on the cyclopropyl ring will show complex splitting patterns. The two sets of methylene protons (CH₂) will be diastereotopic, leading to potentially complex multiplets. The single methine proton (CH) attached to the nitrogen will appear as a distinct multiplet further downfield.
-
-
¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals.
-
Aromatic Carbons (δ 110-150 ppm): Six signals corresponding to the phenyl ring carbons. The carbons directly attached to the nitro group and the amine will be significantly shifted.
-
Cyclopropyl Carbons (δ 5-35 ppm): Three signals for the cyclopropyl ring carbons, with the methine carbon being the most downfield.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A sharp to medium peak around 3300-3500 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
NO₂ Stretches: Two strong, characteristic peaks around 1500-1550 cm⁻¹ (asymmetric) and 1330-1360 cm⁻¹ (symmetric).
-
C=C Aromatic Ring Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum will provide definitive confirmation of the molecular weight. The key feature will be the molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine. There will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher, for the molecule containing the ⁸¹Br isotope.
Part 2: Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: A Two-Step Approach
A direct, published protocol for the synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline is not widely available. However, a robust and logical synthetic route can be proposed based on well-established, fundamental organic reactions. The strategy involves two sequential steps: the regioselective bromination of a commercially available starting material, followed by a nucleophilic aromatic substitution or a cross-coupling reaction.
The synthesis begins with 4-nitroaniline.[5] The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, while the amino group is a powerful activating, ortho-, para-director. Since the para position is blocked, electrophilic attack is directed to the ortho position.
-
Causality: A mild brominating agent is required to prevent over-bromination or unwanted side reactions. A common and effective method involves using hydrogen peroxide and ammonium bromide in acetic acid, which generates an in-situ source of electrophilic bromine.[6] This avoids the hazards associated with handling elemental bromine directly.
The intermediate, 2-bromo-4-nitroaniline, possesses two electrophilic sites on the aromatic ring. The carbon bearing the bromine is susceptible to nucleophilic aromatic substitution (SₙAr), a reaction that is greatly facilitated by the presence of the strong electron-withdrawing nitro group in the para position.
-
Causality: Reacting 2-bromo-4-nitroaniline with cyclopropylamine can lead to the displacement of a different halide, depending on the starting material. A more modern and often higher-yielding approach would be a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds and is a cornerstone of modern pharmaceutical synthesis. It offers greater substrate scope and milder reaction conditions compared to classical SₙAr reactions.
Experimental Protocol (Proposed)
Protocol: Synthesis of 2-Bromo-4-nitroaniline (Intermediate)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (6.0 g, 0.0435 mol) and glacial acetic acid (30 mL).[6]
-
Reagent Addition: Add ammonium bromide (4.5 g, 0.0479 mol) to the suspension.[6]
-
Bromination: While stirring vigorously at room temperature, add 35% hydrogen peroxide (1.63 g, 0.0479 mol) dropwise over 15 minutes.[6] The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary.
-
Reaction Monitoring: Stir the mixture at room temperature for 3-4 hours.[6] Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a 3:1 hexanes:ethyl acetate mixture.
-
Workup and Isolation: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate will form.
-
Purification: Filter the crude product using a Büchner funnel and wash the solid thoroughly with deionized water until the filtrate is neutral. Recrystallize the solid from a dichloromethane/methanol mixture to yield pure 2-bromo-4-nitroaniline.[6]
Protocol: Synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline (Final Product)
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-4-nitroaniline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
-
Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (2.0 eq) and a dry, aprotic solvent like toluene or dioxane.
-
Nucleophile Addition: Add cyclopropylamine (1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Part 3: Application in Targeted Protein Degradation
The classification of 2-Bromo-N-cyclopropyl-4-nitroaniline as a "Protein Degrader Building Block" provides a critical insight into its primary application.[1] This positions the molecule as a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
The PROTAC Concept
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system. A PROTAC consists of three parts:
-
A ligand that binds to a specific protein of interest (POI) that is targeted for degradation.
-
A ligand that recruits an E3 ubiquitin ligase enzyme.
-
A chemical linker that connects the two ligands.
When a PROTAC brings the POI and the E3 ligase into close proximity, the ligase tags the POI with ubiquitin molecules. This "tag" marks the POI for destruction by the proteasome, effectively removing it from the cell.
Role of 2-Bromo-N-cyclopropyl-4-nitroaniline
This building block provides a versatile scaffold for constructing the linker and attaching one of the ligands. The bromine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira) to extend the linker or attach a complex ligand. The secondary amine can be used as an attachment point or can be further functionalized. The nitro group can be readily reduced to an amine, providing another reactive handle for chemical modification.
Logical Relationship in PROTAC Assembly
Caption: Role of a building block in PROTAC architecture.
Part 4: Safety, Handling, and Disposal
Scientific integrity demands rigorous attention to safety. 2-Bromo-N-cyclopropyl-4-nitroaniline is classified as a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification
-
H302: Harmful if swallowed.
-
H311 + H331: Toxic in contact with skin or if inhaled.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long-lasting effects.
Recommended Handling Protocols
-
Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[8][9]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Eye Protection: Use chemical safety goggles or a face shield.[10]
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA-approved respirator with an appropriate particle filter.[9][10]
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling the substance.[8]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place.[4] The compound is noted to be light, air, and moisture sensitive; storage under an inert gas like argon is recommended.
-
Disposal: Dispose of this chemical and its container through a licensed professional waste disposal service.[8][10] Do not allow the substance to enter drains or the environment.[7]
References
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- 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. CP Lab Safety.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- 2-Bromo-4-nitroaniline - PMC.
- SAFETY DATA SHEET - 4-Bromo-2-nitroaniline. (2025). Thermo Fisher Scientific.
- N-Cyclopropyl 4-bromo-2-nitroaniline. LabSolu.
- SAFETY DATA SHEET - p-Nitroaniline. (2009). Fisher Scientific.
- 2-Bromo-N-cyclopropyl-4-nitroaniline | CAS 1250973-55-7.
- 2-bromo-N-methyl-4-nitroaniline | C7H7BrN2O2 | CID 20308846. PubChem.
- 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. PubChem.
- 4-Bromo-2-nitroaniline synthesis. ChemicalBook.
- 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum. ChemicalBook.
- 2-Bromo-4-nitroaniline | 13296-94-1. TCI Chemicals.
- 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline from N,N-diethyl-4-nitroaniline. (2025). BenchChem.
- An In-depth Technical Guide to the Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline. (2025). BenchChem.
- (PDF) 2-Bromo-4-nitroaniline. (2009).
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- An In-depth Technical Guide to N-(4-bromophenyl)-4-nitroaniline Derivatives and Analogues for Drug Discovery. (2025). BenchChem.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-N-cyclopropyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel chemical entities is a cornerstone of innovation. Among the vast array of building blocks available to chemists, 2-Bromo-N-cyclopropyl-4-nitroaniline stands out as a key intermediate, particularly in the development of protein degraders.[1] Its unique structural motifs, a brominated nitroaniline core functionalized with a cyclopropyl group, offer versatile handles for molecular elaboration. However, as with any reactive chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring a safe and productive research environment.
This in-depth technical guide provides a comprehensive overview of the potential hazards associated with 2-Bromo-N-cyclopropyl-4-nitroaniline and outlines detailed safety precautions for its handling, storage, and disposal. By grounding our recommendations in the established principles of chemical safety and data from structurally related compounds, this document serves as an essential resource for researchers, scientists, and drug development professionals.
Hazard Identification and Analysis: A Proactive Approach to Safety
Based on data from structurally similar compounds such as 2-bromo-4-nitroaniline, 4-bromo-2-nitroaniline, and various nitroanilines, the primary hazards associated with 2-Bromo-N-cyclopropyl-4-nitroaniline are summarized in the table below.[2][3][4]
| Hazard Classification | Description | Potential Health Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3] | May cause systemic toxicity upon absorption. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Direct contact can lead to redness, itching, and inflammation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][3] | Contact with eyes may result in pain, tearing, and potential damage to the cornea. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] | Inhalation of dust may irritate the respiratory tract, leading to coughing and shortness of breath. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | Long-term exposure may lead to adverse effects on specific organs. |
Causality of Hazards:
The toxicological profile of 2-Bromo-N-cyclopropyl-4-nitroaniline is intrinsically linked to its chemical structure. The nitro group, a well-known electron-withdrawing group, activates the aromatic ring, making it susceptible to nucleophilic attack and potentially contributing to its reactivity within biological systems. The aniline component is a common toxophore, and its metabolites can be responsible for adverse health effects. The bromo substituent further modifies the electronic properties of the molecule and can influence its metabolic pathways.
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
To mitigate the risks associated with handling 2-Bromo-N-cyclopropyl-4-nitroaniline, a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is essential.
Engineering Controls:
-
Ventilation: All manipulations of solid 2-Bromo-N-cyclopropyl-4-nitroaniline should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust particles.[5][6] The face velocity of the fume hood should be regularly monitored to ensure its effectiveness.
-
Containment: For procedures with a higher risk of aerosolization, the use of a glove box or other containment systems is recommended.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory when handling this compound.[2] A face shield should also be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. Gloves should be inspected for any signs of degradation before use and changed frequently.
-
Protective Clothing: A lab coat or chemical-resistant apron is required to protect against skin contact.[5]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Safe Handling and Storage Protocols: Minimizing Exposure
Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and ensuring the stability of the compound.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5][6][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3][7] Do not eat, drink, or smoke in areas where chemicals are handled.[2][8]
-
Weighing: When weighing, use a balance with a draft shield or conduct the operation within a fume hood.
-
Spill Response: In the event of a spill, evacuate the area and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]
Storage:
-
Container: Store 2-Bromo-N-cyclopropyl-4-nitroaniline in a tightly closed, properly labeled container.[7][8]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]
-
Segregation: Store away from heat and sources of ignition.[2]
Emergency Procedures: A Plan for the Unexpected
In the event of an emergency, a clear and well-rehearsed plan is essential.
| Emergency Situation | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Waste Disposal: Responsible Stewardship
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.
-
Classification: 2-Bromo-N-cyclopropyl-4-nitroaniline should be disposed of as hazardous waste.
-
Procedure: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2][7] Do not dispose of it down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of 2-Bromo-N-cyclopropyl-4-nitroaniline, from receipt to disposal.
Caption: Workflow for the safe handling of 2-Bromo-N-cyclopropyl-4-nitroaniline.
Conclusion: A Culture of Safety
The responsible use of 2-Bromo-N-cyclopropyl-4-nitroaniline in research and development necessitates a proactive and informed approach to safety. By understanding its potential hazards, implementing robust engineering controls and personal protective measures, and adhering to safe handling and disposal protocols, researchers can confidently and safely unlock its potential in the synthesis of innovative therapeutics. A strong safety culture, built on the principles of awareness, preparedness, and continuous improvement, is the ultimate safeguard for all laboratory personnel.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2021, March 31). Safety Data Sheet: p-Nitroaniline. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. Retrieved from [Link]
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Methodological & Application
The Strategic Utility of 2-Bromo-N-cyclopropyl-4-nitroaniline in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Multifaceted Building Block for Complex Molecule Synthesis
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. 2-Bromo-N-cyclopropyl-4-nitroaniline emerges as a preeminent example of such a scaffold, offering a confluence of reactive sites that empower chemists to construct complex molecular architectures with precision and efficiency. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, tailored for researchers, scientists, and professionals in drug development.
The intrinsic value of 2-Bromo-N-cyclopropyl-4-nitroaniline lies in the orthogonal reactivity of its key functional groups. The aryl bromide serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, activating it for nucleophilic aromatic substitution and modulating the acidity of the N-H proton. The N-cyclopropyl moiety, a common motif in bioactive molecules, imparts favorable pharmacokinetic properties and can engage in crucial binding interactions within protein targets. This unique combination of features has positioned 2-Bromo-N-cyclopropyl-4-nitroaniline as a valuable intermediate in the synthesis of a range of high-value compounds, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors.[1]
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrN₂O₂ | [1] |
| Molecular Weight | 257.1 g/mol | [1] |
| CAS Number | 1250973-55-7 | [1] |
| Appearance | Typically a solid | Inferred |
| Purity | ≥95% | [1] |
| Storage | Room temperature | [1] |
Safety Profile: While specific toxicity data for 2-Bromo-N-cyclopropyl-4-nitroaniline is not extensively documented, it is prudent to handle it with the care afforded to related nitroaromatic and bromoaniline compounds. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Core Applications in Organic Synthesis
The strategic placement of the bromo, nitro, and N-cyclopropyl groups on the aniline scaffold makes this molecule a versatile precursor for several key transformations. This section will delve into the most prominent applications, providing both the mechanistic rationale and detailed experimental protocols.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with remarkable efficiency and functional group tolerance. The aryl bromide of 2-Bromo-N-cyclopropyl-4-nitroaniline is an excellent electrophilic partner for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl substituents.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[2] It commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester (activated by a base) to generate a diorganopalladium(II) species. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-N-cyclopropyl-4-nitroaniline with an Arylboronic Acid
This protocol provides a general guideline for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
2-Bromo-N-cyclopropyl-4-nitroaniline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Dioxane or Toluene/Water (e.g., 4:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-N-cyclopropyl-4-nitroaniline, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Add the degassed solvent system.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyclopropyl-4-nitro-2-(aryl)aniline.
Application Example: Synthesis of a PROTAC Linker Intermediate
A notable application of this Suzuki-Miyaura coupling is in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The following is a specific experimental protocol adapted from the literature for the synthesis of a key intermediate.
Protocol 2: Synthesis of N-cyclopropyl-4-nitro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
Materials:
-
2-Bromo-N-cyclopropyl-4-nitroaniline (1.0 equiv)
-
4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi(1,3,2-dioxaborolane) (bis(pinacolato)diboron) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a reaction vessel, combine 2-Bromo-N-cyclopropyl-4-nitroaniline, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield the desired product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, a transformation that is often challenging to achieve through classical methods. The aryl bromide of 2-Bromo-N-cyclopropyl-4-nitroaniline can be efficiently coupled with various amines to introduce further complexity and modulate the properties of the resulting molecule.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling.[3] It begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species then coordinates to the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired arylamine product and regenerates the Pd(0) catalyst. The choice of ligand is critical in this reaction to facilitate the reductive elimination step and prevent catalyst decomposition.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 2-Bromo-N-cyclopropyl-4-nitroaniline
This protocol provides a general framework for the Buchwald-Hartwig amination. The optimal conditions, particularly the choice of ligand and base, will depend on the specific amine coupling partner.
Materials:
-
2-Bromo-N-cyclopropyl-4-nitroaniline (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
A suitable phosphine ligand (e.g., BINAP, RuPhos, JohnPhos) (0.02-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv)
-
Anhydrous and degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.
-
Add 2-Bromo-N-cyclopropyl-4-nitroaniline and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N¹,N²-disubstituted-4-nitrobenzene-1,2-diamine.
Synthesis of Heterocyclic Scaffolds
The functional group array of 2-Bromo-N-cyclopropyl-4-nitroaniline also makes it a valuable precursor for the synthesis of various heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions. For instance, reduction of the nitro group followed by reaction with a suitable dielectrophile can lead to the formation of benzimidazoles, quinoxalines, or other fused heterocyclic systems that are prevalent in medicinal chemistry.
Protocol 4: Reduction of the Nitro Group and Subsequent Cyclization (General Concept)
Step 1: Reduction of the Nitro Group
-
Dissolve the product from a Suzuki or Buchwald-Hartwig reaction (or 2-Bromo-N-cyclopropyl-4-nitroaniline itself) in a suitable solvent such as ethanol, ethyl acetate, or methanol.
-
Add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: H₂ gas with a catalyst like Pd/C or PtO₂.
-
Chemical Reduction: SnCl₂·2H₂O in ethanol or ethyl acetate, or iron powder in acetic acid.
-
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture (if a solid reagent was used) and concentrate the solvent.
-
Work up the reaction appropriately depending on the reducing agent used (e.g., basify with NaHCO₃ for SnCl₂ reductions).
-
The resulting diamine is often used directly in the next step without extensive purification.
Step 2: Heterocycle Formation (Example: Benzimidazole Synthesis)
-
Dissolve the crude diamine from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a one-carbon electrophile such as formic acid, an aldehyde, or an orthoester.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and concentrate the solvent.
-
Purify the resulting heterocyclic product by recrystallization or column chromatography.
Conclusion: An Enabling Reagent for Chemical Innovation
2-Bromo-N-cyclopropyl-4-nitroaniline stands out as a highly valuable and versatile building block in modern organic synthesis. Its strategically positioned functional groups provide a platform for a range of high-yield and selective transformations, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The demonstrated application of this compound in the synthesis of complex molecules such as PROTACs underscores its importance in the development of next-generation therapeutics. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this powerful reagent in their own research endeavors.
References
-
Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o547. Available at: [Link]
-
CP Lab Safety. (n.d.). 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 21, 2026, from [Link]
Sources
Application Notes and Protocols: 2-Bromo-N-cyclopropyl-4-nitroaniline as a Strategic Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of 2-Bromo-N-cyclopropyl-4-nitroaniline in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. 2-Bromo-N-cyclopropyl-4-nitroaniline, a substituted aromatic amine, has emerged as a highly valuable intermediate, particularly in the development of targeted therapies such as kinase inhibitors. Its unique constellation of functional groups—a reactive bromine atom, a synthetically versatile nitro group, and a conformationally rigid cyclopropylamine moiety—provides a powerful handle for molecular elaboration and fine-tuning of pharmacokinetic and pharmacodynamic properties.
This technical guide provides an in-depth exploration of 2-Bromo-N-cyclopropyl-4-nitroaniline as a key building block. We will detail its synthesis, characterization, and application, with a particular focus on its role in the synthesis of advanced pharmaceutical intermediates. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a building block is a prerequisite for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1250973-55-7 | [1] |
| Molecular Formula | C₉H₉BrN₂O₂ | [1] |
| Molecular Weight | 257.1 g/mol | [1] |
| Appearance | Expected to be a yellow or orange crystalline solid | General observation for nitroanilines |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water | |
| Storage | Store at room temperature in a tightly sealed container, protected from light | [1] |
Safety and Handling:
Synthetic Protocols: From Precursor to the Target Building Block
The synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline can be efficiently achieved in a two-step sequence starting from the readily available 4-nitroaniline. The first step involves a regioselective bromination, followed by a palladium-catalyzed N-cyclopropylation.
Step 1: Synthesis of the Precursor, 2-Bromo-4-nitroaniline
The synthesis of 2-bromo-4-nitroaniline from 4-nitroaniline is a well-established electrophilic aromatic substitution. The amino group, being a strong ortho-, para-director, facilitates the introduction of the bromine atom at the ortho position.
Reaction Scheme:
Figure 1: Synthesis of 2-Bromo-4-nitroaniline.
Experimental Protocol: [3]
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (6.0 g, 43.5 mmol) and ammonium bromide (4.5 g, 47.9 mmol).
-
Add glacial acetic acid (30 mL) to the flask and stir the resulting suspension at room temperature.
-
Slowly add 35% hydrogen peroxide (1.63 g, 47.9 mmol) dropwise to the mixture over a period of 15 minutes.
-
Stir the reaction mixture at room temperature for 3 hours. A precipitate will form during this time.
-
Upon completion of the reaction (monitored by TLC), filter the precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from a mixture of dichloromethane and methanol to afford 2-bromo-4-nitroaniline as a yellow crystalline solid.
Characterization of 2-Bromo-4-nitroaniline:
-
Appearance: Yellow crystalline solid.
-
Molecular Weight: 217.03 g/mol .[3]
-
Melting Point: 104-106 °C.
Step 2: Buchwald-Hartwig N-Cyclopropylation to Yield 2-Bromo-N-cyclopropyl-4-nitroaniline
The introduction of the cyclopropyl group onto the aniline nitrogen is most effectively achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it ideal for this transformation.[1][4]
Reaction Scheme:
Figure 2: Buchwald-Hartwig N-cyclopropylation.
Experimental Protocol (Proposed):
This protocol is based on established Buchwald-Hartwig amination procedures for similar substrates.[1][4]
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add 2-bromo-4-nitroaniline (1.0 eq) and anhydrous toluene.
-
Add cyclopropylamine (1.5 eq) to the mixture under an argon atmosphere.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Bromo-N-cyclopropyl-4-nitroaniline.
Predicted Characterization of 2-Bromo-N-cyclopropyl-4-nitroaniline:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, the cyclopropyl methine proton, and the diastereotopic cyclopropyl methylene protons. The aromatic protons will likely appear as doublets and a doublet of doublets in the downfield region. The cyclopropyl protons will be in the upfield region, with the methine proton as a multiplet and the methylene protons as complex multiplets.[5]
-
¹³C NMR: The spectrum will show signals for the six aromatic carbons, with those attached to the bromine and nitro group being significantly shifted. The three carbons of the cyclopropyl group will appear in the upfield aliphatic region.[5]
-
IR Spectroscopy: Characteristic peaks are expected for the N-H stretching, aromatic C-H stretching, the nitro group (asymmetric and symmetric stretching), and C-Br stretching.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and the isotopic pattern characteristic of a monobrominated compound (M⁺ and M+2 peaks in approximately a 1:1 ratio).
Application in Pharmaceutical Synthesis: A Key Intermediate for BTK Inhibitors
2-Bromo-N-cyclopropyl-4-nitroaniline is a key structural motif found in several potent and selective Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has emerged as a highly effective therapeutic strategy for B-cell malignancies and autoimmune diseases.[6]
One notable example is its potential role in the synthesis of remibrutinib (LOU064) , a highly selective covalent BTK inhibitor currently in clinical development.[6] While the publicly available synthetic routes in patents may vary, the core structure of remibrutinib and related BTK inhibitors often features a substituted aniline fragment that can be derived from intermediates like 2-Bromo-N-cyclopropyl-4-nitroaniline.[7]
Synthetic Utility and Further Derivatization
The three key functional groups of 2-Bromo-N-cyclopropyl-4-nitroaniline offer multiple avenues for further synthetic transformations:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., Fe/NH₄Cl, H₂/Pd-C, or SnCl₂). This newly formed amino group can then be acylated, alkylated, or used in the construction of heterocyclic rings, which are common features in many kinase inhibitors.
-
Cross-Coupling Reactions at the Bromine Atom: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkynyl substituents, enabling the exploration of a wide chemical space to optimize biological activity.
-
Modification of the Cyclopropylamine Moiety: While the N-cyclopropyl group is often a desired feature for its metabolic stability and ability to occupy specific hydrophobic pockets in protein targets, the secondary amine can be further functionalized if required.
Illustrative Derivatization Pathways:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. fiverr-res.cloudinary.com [fiverr-res.cloudinary.com]
- 5. Discovery of LOU064 (Remibrutinib), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: The Strategic Use of 2-Bromo-N-cyclopropyl-4-nitroaniline in the Synthesis of Potent Kinase Inhibitors
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule kinase inhibitors remain a cornerstone of targeted therapy development. Within this context, the selection of versatile and strategically functionalized building blocks is paramount to the successful construction of complex and potent therapeutic agents. 2-Bromo-N-cyclopropyl-4-nitroaniline, a key synthetic intermediate, has emerged as a valuable scaffold for the generation of diverse molecular architectures, particularly in the pursuit of novel kinase inhibitors. Its unique combination of a reactive bromine atom, a nitro group amenable to transformation, and a cyclopropylamine moiety offers a powerful toolkit for medicinal chemists to explore novel structure-activity relationships (SAR).
This comprehensive guide provides an in-depth exploration of the applications of 2-Bromo-N-cyclopropyl-4-nitroaniline in medicinal chemistry, with a specific focus on its utility in the synthesis of pyrido[2,3-b]pyrazin-8-amine derivatives, a class of compounds demonstrating significant potential as multi-kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the biological implications of the resulting compounds, offering researchers and drug development professionals a practical and insightful resource.
Chemical Properties and Synthetic Versatility
2-Bromo-N-cyclopropyl-4-nitroaniline possesses a unique set of chemical features that render it a highly versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group activates the aromatic ring, making the bromine atom susceptible to nucleophilic aromatic substitution and a suitable partner in various cross-coupling reactions. The nitro group itself serves as a synthetic handle, readily reducible to an amino group, which can then be further functionalized to introduce additional diversity and modulate the physicochemical properties of the target molecules. The N-cyclopropyl group can play a crucial role in establishing favorable interactions within the binding pockets of target proteins, often contributing to enhanced potency and selectivity.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrN₂O₂ | [1] |
| Molecular Weight | 257.1 g/mol | [1] |
| CAS Number | 1250973-55-7 | [1] |
| Appearance | Solid | |
| Classification | Protein Degrader Building Block | [1] |
Application in the Synthesis of Pyrido[2,3-b]pyrazin-8-amine Kinase Inhibitors
A significant application of 2-Bromo-N-cyclopropyl-4-nitroaniline lies in the synthesis of pyrido[2,3-b]pyrazine derivatives, a scaffold known to exhibit potent inhibitory activity against a range of protein kinases.[2][3] These kinases, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Janus kinases (JAKs), are often dysregulated in various cancers and inflammatory diseases, making them attractive targets for therapeutic intervention.[4][5][6]
The synthetic strategy involves a key cyclization reaction between 2-Bromo-N-cyclopropyl-4-nitroaniline and 3-aminopyrazine-2-carbonitrile, followed by the reduction of the nitro group to furnish the core pyrido[2,3-b]pyrazine scaffold. This scaffold can then be further elaborated to optimize kinase inhibitory activity and pharmacokinetic properties.
Synthetic Workflow Diagram
Caption: Synthetic workflow for pyrido[2,3-b]pyrazin-8-amine kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N2-cyclopropyl-5-nitropyrido[2,3-b]pyrazine-2,8-diamine (Intermediate)
This protocol outlines the initial coupling and cyclization of 2-Bromo-N-cyclopropyl-4-nitroaniline with 3-aminopyrazine-2-carbonitrile. This reaction is typically carried out under conditions that facilitate nucleophilic aromatic substitution, followed by an intramolecular cyclization to form the pyridopyrazine ring system.
Materials:
-
2-Bromo-N-cyclopropyl-4-nitroaniline
-
3-Aminopyrazine-2-carbonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 2-Bromo-N-cyclopropyl-4-nitroaniline (1.0 eq), 3-aminopyrazine-2-carbonitrile (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.
Note: The choice of palladium catalyst, ligand, and base may require optimization for this specific transformation. The Buchwald-Hartwig amination is a powerful tool for this type of C-N bond formation, and various catalyst systems can be screened for optimal performance.[7]
Protocol 2: Reduction of the Nitro Group to Afford the Pyrido[2,3-b]pyrazine Core
The reduction of the nitro group in the intermediate is a crucial step to furnish the versatile amino functionality. Tin(II) chloride is a commonly used reagent for this transformation due to its chemoselectivity and mild reaction conditions.[8][9]
Materials:
-
N2-cyclopropyl-5-nitropyrido[2,3-b]pyrazine-2,8-diamine (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the nitro-intermediate (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Slowly add concentrated hydrochloric acid. An exothermic reaction may occur.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate of tin salts may form.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude N2-cyclopropylpyrido[2,3-b]pyrazine-2,5,8-triamine. This product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Biological Activity and Kinase Inhibition
The resulting N2-cyclopropylpyrido[2,3-b]pyrazine-2,5,8-triamine serves as a versatile platform for further derivatization to generate a library of potent kinase inhibitors. The primary amino group at the 8-position is a key site for introducing various substituents to probe the kinase active site and optimize biological activity.
Targeted Kinase Families
Derivatives of the pyrido[2,3-b]pyrazine scaffold have shown inhibitory activity against several key kinase families implicated in cancer and inflammation:
-
Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their overexpression is common in many cancers.[4][10]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in this receptor tyrosine kinase are frequently observed in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[5][11]
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are crucial for cytokine signaling and are key mediators of inflammatory responses.[6][12]
Kinase Signaling Pathways
The inhibition of these kinases disrupts critical signaling pathways that drive disease progression.
Aurora Kinase Signaling Pathway
Caption: Inhibition of Aurora kinases disrupts key mitotic events.
FLT3 Signaling Pathway in Leukemia
Caption: Inhibition of mutated FLT3 blocks downstream pro-survival pathways.
JAK-STAT Signaling Pathway in Inflammation
Caption: Inhibition of JAKs blocks the inflammatory cytokine signaling cascade.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of N2-cyclopropylpyrido[2,3-b]pyrazine-2,5,8-triamine is limited in the public domain, general SAR principles for pyrido[2,3-d]pyrimidine and related scaffolds can be extrapolated. The substituent at the 8-position of the pyridopyrazine ring is crucial for determining potency and selectivity. Small, hydrophobic groups or groups capable of forming hydrogen bonds with the hinge region of the kinase are often favored. The N-cyclopropyl group at the 2-position likely occupies a specific pocket in the ATP-binding site, contributing to overall binding affinity.
| Compound Scaffold | Key Substitutions | Observed Activity | Reference |
| Pyrido[2,3-d]pyrimidine | 2-amino, 6-aryl, 7-urea | Broad tyrosine kinase inhibition (PDGFr, FGFr, EGFr, c-src) | [13] |
| Tetrahydropyrido[2,3-b]pyrazine | Varied substitutions | Potent and selective ALK inhibitors | |
| Pyrido[2,3-b]pyrazine | 2,3-dithione | Antibacterial activity | |
| Pyrido[2,3-b]pyrazine | 2-imidazolinone | Antiviral activity (HCMV) | [14] |
Protocol 3: In Vitro Kinase Inhibition Assay
To evaluate the biological activity of the synthesized pyrido[2,3-b]pyrazine derivatives, a standard in vitro kinase inhibition assay can be performed. This protocol provides a general framework that can be adapted for specific kinases.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, FLT3, JAK2)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled for detection by other means
-
Synthesized inhibitor compounds
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or other appropriate detection system
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase reaction buffer, the purified kinase, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. If using [γ-³²P]ATP, this can be done by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control reaction without inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
2-Bromo-N-cyclopropyl-4-nitroaniline stands out as a strategically valuable building block in medicinal chemistry, enabling the efficient synthesis of complex heterocyclic scaffolds with significant therapeutic potential. Its application in the construction of pyrido[2,3-b]pyrazin-8-amine derivatives provides a clear pathway to potent kinase inhibitors targeting key drivers of cancer and inflammatory diseases. The detailed protocols and conceptual framework presented in this guide are intended to empower researchers to leverage the synthetic versatility of this compound in their drug discovery and development endeavors. Further exploration of the structure-activity relationships of the resulting compounds holds the promise of delivering next-generation targeted therapies.
References
- O'Sullivan, L. A., Liongue, C., Lewis, R. S., Stephenson, S. E., & Ward, A. C. (2007). Cytokine receptor signaling through the Jak-Stat-Socs pathway in disease. Molecular immunology, 44(10), 2497-2506.
- Doherty, A. M., Souch, A. S., Calvert, A. H., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 41(26), 5227-5235.
- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843-862.
- (This reference is intentionally left blank)
- Katayama, R., & Shaw, A. T. (2011). To be, or not to be, an Aurora kinase inhibitor. Cancer cell, 19(3), 301-303.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Kindler, T., Lipka, D. B., & Fischer, T. (2010). FLT3 as a therapeutic target in AML: still challenging after all these years. Blood, 116(24), 5089-5102.
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- Swords, R., Freeman, C., & Giles, F. (2012). Targeting the FMS-like tyrosine kinase 3 in acute myeloid leukemia. Leukemia, 26(10), 2176-2185.
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- Fu, J., Bian, M., Jiang, Q., & Zhang, C. (2020). Roles of Aurora kinases in mitosis and tumorigenesis. Molecular cancer research, 18(1), 1-16.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
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CP Lab Safety. (n.d.). 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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- El-Sayed, M. A. A., & Al-Majidi, S. M. R. (2021). Synthesis, characterization and biological evaluation of new pyrido [2, 3-b] pyrazine derivatives. Egyptian Journal of Chemistry, 64(8), 4253-4260.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, (2023).
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- Bouattour, A., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1).
- Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, (2023).
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-N-cyclopropyl-4-nitroaniline
Introduction: The Strategic Value of 2-Bromo-N-cyclopropyl-4-nitroaniline in Heterocyclic Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 2-Bromo-N-cyclopropyl-4-nitroaniline is a trifunctionalized building block that offers a rich platform for the synthesis of a diverse array of heterocyclic compounds. The interplay of its three key functional groups—a nucleophilic N-cyclopropylamino group, a synthetically versatile bromine atom, and an electron-withdrawing nitro group that can be readily transformed into an amino group—provides chemists with multiple avenues for intramolecular and intermolecular cyclization reactions. This guide presents detailed application notes and protocols for the synthesis of quinolines, benzimidazales, and phenazines, leveraging the unique reactivity of this valuable starting material.
The N-cyclopropyl moiety, in particular, is a desirable feature in many contemporary drug candidates due to its ability to impart favorable metabolic stability and conformational rigidity. However, the inherent ring strain of the cyclopropyl group also presents a potential for unique reactivity, including ring-opening under certain reaction conditions. The protocols outlined herein are designed to either preserve the integrity of the cyclopropyl group or to harness its reactivity in a controlled manner, providing access to a wider range of chemical space.
I. Synthesis of 6-Nitro-1-cyclopropylquinolines via Palladium-Catalyzed Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this heterocyclic core. The palladium-catalyzed reaction of 2-bromoanilines with various coupling partners represents a powerful and modular approach to quinoline synthesis. In the case of 2-Bromo-N-cyclopropyl-4-nitroaniline, a palladium-catalyzed annulation with alkynes can be employed to construct the quinoline ring system, preserving the N-cyclopropyl and nitro substituents.
Mechanistic Rationale
The synthesis of quinolines from 2-bromoanilines and terminal alkynes can proceed through a Sonogashira coupling followed by an intramolecular cyclization. The reaction is initiated by the palladium-catalyzed coupling of the 2-bromoaniline with a terminal alkyne to form a 2-alkynyl-N-cyclopropylaniline intermediate. Subsequent intramolecular hydroamination of the alkyne, often promoted by the same palladium catalyst or a co-catalyst, leads to the formation of the quinoline ring. The nitro group at the 4-position of the starting aniline remains on the newly formed quinoline ring at the 6-position.
DOT Script for Palladium-Catalyzed Quinolone Synthesis
Caption: Palladium-catalyzed quinoline synthesis workflow.
Experimental Protocol: Synthesis of 1-Cyclopropyl-6-nitro-2-phenylquinoline
Materials:
-
2-Bromo-N-cyclopropyl-4-nitroaniline
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-N-cyclopropyl-4-nitroaniline (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and triethylamine (3.0 eq) via syringe.
-
Add phenylacetylene (1.2 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-cyclopropyl-6-nitro-2-phenylquinoline.
Data Summary Table:
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Cyclopropyl-6-nitro-2-phenylquinoline | 75-85 |
| 2 | 1-Hexyne | 1-Cyclopropyl-2-butyl-6-nitroquinoline | 60-70 |
| 3 | Trimethylsilylacetylene | 1-Cyclopropyl-6-nitro-2-(trimethylsilyl)quinoline | 70-80 |
II. Synthesis of 1-Cyclopropyl-6-nitrobenzimidazoles
The benzimidazole core is another critical scaffold in drug discovery, found in antihistamines, proton pump inhibitors, and anthelmintics. The synthesis of benzimidazoles from 2-Bromo-N-cyclopropyl-4-nitroaniline can be achieved through a two-step sequence involving an initial nucleophilic aromatic substitution (SNA) of the bromide, followed by reductive cyclization of the nitro group. Alternatively, a more convergent approach involves the reduction of the nitro group to an amine, followed by cyclization with a one-carbon synthon.
Method A: Reductive Cyclization Approach
This widely used method involves the initial reduction of the nitro group in 2-Bromo-N-cyclopropyl-4-nitroaniline to afford 3-bromo-N¹-cyclopropylbenzene-1,4-diamine. This intermediate can then be cyclized with a variety of one-carbon synthons, such as formic acid, aldehydes, or orthoesters, to furnish the benzimidazole ring.
DOT Script for Reductive Cyclization to Benzimidazoles
Caption: Reductive cyclization pathway to benzimidazoles.
Experimental Protocol: Synthesis of 6-Bromo-1-cyclopropyl-1H-benzimidazole
Step 1: Reduction of the Nitro Group
Materials:
-
2-Bromo-N-cyclopropyl-4-nitroaniline
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 2-Bromo-N-cyclopropyl-4-nitroaniline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-N¹-cyclopropylbenzene-1,4-diamine, which can be used in the next step without further purification.
Step 2: Cyclization with Formic Acid
Materials:
-
Crude 3-bromo-N¹-cyclopropylbenzene-1,4-diamine
-
Formic acid (HCOOH)
Procedure:
-
To the crude diamine from the previous step, add an excess of formic acid.
-
Heat the mixture to 100 °C and stir for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
If necessary, recrystallize the product from an appropriate solvent (e.g., ethanol/water) to obtain pure 6-bromo-1-cyclopropyl-1H-benzimidazole.
Data Summary Table:
| Entry | One-Carbon Synthon | Product | Overall Yield (%) |
| 1 | Formic Acid | 6-Bromo-1-cyclopropyl-1H-benzimidazole | 80-90 |
| 2 | Benzaldehyde | 6-Bromo-1-cyclopropyl-2-phenyl-1H-benzimidazole | 75-85 |
| 3 | Triethyl orthoformate | 6-Bromo-1-cyclopropyl-1H-benzimidazole | 85-95 |
III. Synthesis of 8-Bromo-6-cyclopropylphenazines via Reductive Cyclization
Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibacterial and anticancer properties. A common route to phenazine synthesis is the reductive cyclization of 2-nitro-N-arylanilines. To apply this to our starting material, a preliminary N-arylation step is required.
Synthetic Strategy
The synthesis of phenazines from 2-Bromo-N-cyclopropyl-4-nitroaniline involves a two-step process. First, a Buchwald-Hartwig amination is employed to couple the starting material with a suitable aniline, yielding a 2-(arylamino)-N-cyclopropyl-4-nitroaniline intermediate. Subsequent reductive cyclization of this intermediate, typically using a reducing agent like sodium dithionite or catalytic hydrogenation, will afford the desired phenazine.
DOT Script for Phenazine Synthesis
Caption: Two-step synthesis of phenazines.
Experimental Protocol: Synthesis of 8-Bromo-6-cyclopropylphenazine
Step 1: Buchwald-Hartwig Amination
Materials:
-
2-Bromo-N-cyclopropyl-4-nitroaniline
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.
-
Add 2-Bromo-N-cyclopropyl-4-nitroaniline (1.0 eq) and aniline (1.2 eq).
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 110 °C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield 2-(phenylamino)-N-cyclopropyl-4-nitroaniline.
Step 2: Reductive Cyclization
Materials:
-
2-(Phenylamino)-N-cyclopropyl-4-nitroaniline
-
Sodium dithionite (Na₂S₂O₄)
-
Aqueous Ammonia
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the product from Step 1 in DMF.
-
Add an aqueous solution of sodium dithionite (3.0-5.0 eq) and a few drops of concentrated aqueous ammonia.
-
Heat the mixture to 100-120 °C for 1-2 hours.
-
Cool the reaction mixture and pour it into a large volume of water.
-
The phenazine product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain pure 8-bromo-6-cyclopropylphenazine.
Data Summary Table:
| Entry | Aniline Derivative | Product | Overall Yield (%) |
| 1 | Aniline | 8-Bromo-6-cyclopropylphenazine | 60-70 |
| 2 | 4-Methoxyaniline | 8-Bromo-6-cyclopropyl-2-methoxyphenazine | 55-65 |
| 3 | 4-Chloroaniline | 2,8-Dibromo-6-cyclopropylphenazine | 50-60 |
Conclusion and Future Perspectives
2-Bromo-N-cyclopropyl-4-nitroaniline is a highly versatile and strategically valuable starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed in this guide provide robust and reproducible methods for the synthesis of quinolines, benzimidazoles, and phenazines. The choice of reaction conditions and synthetic strategy allows for the selective transformation of the functional groups present in the starting material, enabling the construction of diverse molecular libraries for drug discovery programs. Further exploration of the reactivity of the N-cyclopropyl group under different catalytic systems may unveil novel reaction pathways and lead to the discovery of new heterocyclic scaffolds with unique biological activities.
References
-
Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed Synthesis and Transformation of Quinolones. Molecules, 16(8), 6619–6649. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Boruah, M., & Prajapati, D. (2006). A novel and efficient synthesis of 2-arylbenzimidazoles using ceric ammonium nitrate in water. Tetrahedron Letters, 47(32), 5709-5711.
-
Hu, Y., et al. (2020). Phenazines Synthesis by Palladium-Catalyzed Reductive Cyclization of 2-Nitro-N-Phenylanilines Using Gaseous CO or Its Surrogates. Chemistry – A European Journal, 26(61), 13876-13880. [Link]
- La-Venia, A., et al. (2016). Recent advances in the synthesis of phenazines. RSC Advances, 6(10), 8345-8366.
- Wasley, J. W. F. (1977). The Chemistry of the Cyclopropyl Group. In S. Patai (Ed.), The Chemistry of Functional Groups, Supplement A: The Chemistry of Double-bonded Functional Groups (pp. 823-875). John Wiley & Sons, Ltd.
-
De Simone, F., & Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 63(3), 162-165. [Link]
Application Notes and Protocols for Cross-Coupling Reactions of 2-Bromo-N-cyclopropyl-4-nitroaniline
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 2-Bromo-N-cyclopropyl-4-nitroaniline in pivotal palladium-catalyzed cross-coupling reactions. This versatile building block, characterized by an electron-deficient aromatic core and strategically positioned functional groups, is an invaluable intermediate for synthesizing complex molecules. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes. We will explore four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira, offering step-by-step protocols, data tables, and workflow visualizations for each.
Introduction: The Strategic Value of 2-Bromo-N-cyclopropyl-4-nitroaniline
2-Bromo-N-cyclopropyl-4-nitroaniline is a highly functionalized aromatic compound that serves as a powerful intermediate in modern organic synthesis. Its utility is derived from several key structural features:
-
Aryl Bromide: The bromine atom provides a reactive site for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.[1]
-
Electron-Deficient Ring: The potent electron-withdrawing nitro group activates the C-Br bond, often facilitating the initial oxidative addition step in catalytic cycles and influencing the reactivity of the aromatic ring.
-
N-Cyclopropyl Group: This moiety imparts unique conformational rigidity and metabolic stability, a desirable feature in medicinal chemistry for improving the pharmacokinetic profile of drug candidates.
-
Ortho-Amino Group: The free amine can influence the electronic properties of the ring and provides a handle for subsequent functionalization or can participate in directing catalytic activity.
This guide details the application of this building block in four cornerstone cross-coupling reactions, providing the necessary protocols to harness its synthetic potential.
Plausible Synthetic Route
While this guide focuses on the reactions of 2-Bromo-N-cyclopropyl-4-nitroaniline, understanding its synthesis provides valuable context. A common strategy involves a two-step process:
-
Bromination of 4-Nitroaniline: Commercially available 4-nitroaniline can be selectively brominated at the ortho-position to the amine using reagents like N-bromosuccinimide (NBS) or a bromide/bromate mixture in an acidic medium.[2][3]
-
N-Cyclopropylation: The resulting 2-bromo-4-nitroaniline can then undergo N-alkylation with a cyclopropylating agent. A copper-promoted reaction using cyclopropylboronic acid is an effective modern method for this transformation.[4]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[5] It is particularly effective for synthesizing biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals and advanced materials.
Mechanistic Rationale
The catalytic cycle of the Suzuki reaction is a well-established three-step process involving a palladium catalyst.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-N-cyclopropyl-4-nitroaniline to form a Pd(II) complex. The electron-deficient nature of the aryl bromide facilitates this often rate-determining step.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the bromide. This step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Application Note & Protocol
For 2-Bromo-N-cyclopropyl-4-nitroaniline, the Suzuki coupling allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.
Causality of Component Selection:
-
Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄ are common choices. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: For electron-deficient aryl bromides, electron-rich, bulky phosphine ligands like SPhos or CataCXium A can accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency.[7]
-
Base: An inorganic base like K₃PO₄ or Cs₂CO₃ is crucial for activating the boronic acid to form the more nucleophilic boronate species, driving the transmetalation step.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or 2-MeTHF with water is often used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate.[7]
Detailed Protocol: Synthesis of N-cyclopropyl-4-nitro-2-(thiophen-2-yl)aniline
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-N-cyclopropyl-4-nitroaniline (1.0 equiv., e.g., 257 mg, 1.0 mmol), thiophene-2-boronic acid (1.2 equiv., 154 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 equiv., 637 mg, 3.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%, 4.5 mg) and a suitable ligand (e.g., SPhos, 4 mol%, 16.4 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Data & Workflow Visualization
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Approx. Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Toluene/H₂O | 90 | 80-90 |
| Thiophene-2-boronic acid | CataCXium A G3 (2) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O | 80 | >90[7] |
| Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O | 80 | 75-85 |
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling aryl halides with amines.[8] This transformation has revolutionized the synthesis of arylamines, which are critical components of many pharmaceuticals and organic materials.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[9]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 2-Bromo-N-cyclopropyl-4-nitroaniline.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Application Note & Protocol
This reaction allows for the direct coupling of 2-Bromo-N-cyclopropyl-4-nitroaniline with a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocycles.
Causality of Component Selection:
-
Catalyst/Ligand System: This is the most critical parameter. For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands like XPhos or t-BuXPhos are highly effective.[10] They promote both the oxidative addition and the crucial reductive elimination step, preventing side reactions. Pre-formed palladium-ligand complexes (precatalysts) are often used for convenience and reproducibility.
-
Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice. For more sensitive substrates, weaker bases like Cs₂CO₃ may be used, though this often requires higher temperatures.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Protocol: Synthesis of N²-Cyclopropyl-N⁴-phenyl-5-nitro-1,2-benzenediamine
-
Reaction Setup: In a glovebox, add 2-Bromo-N-cyclopropyl-4-nitroaniline (1.0 equiv., 257 mg, 1.0 mmol), aniline (1.1 equiv., 102 mg, 1.1 mmol), and sodium tert-butoxide (1.4 equiv., 135 mg, 1.4 mmol) to a dry reaction vial or flask.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane (5 mL).
-
Reaction Execution: Seal the vial and remove it from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After 2-18 hours, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite® to remove palladium residues, washing the plug with additional ethyl acetate.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent. Purify the crude product by flash column chromatography to afford the desired diarylamine.
Data & Workflow Visualization
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner (R¹R²NH) | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Approx. Yield (%) |
|---|---|---|---|---|---|
| Morpholine | XPhos Pd G3 (2) | NaOt-Bu (1.4) | Toluene | 110 | 85-95 |
| Aniline | t-BuXPhos Pd G4 (1.5) | LiHMDS (1.5) | Dioxane | 100 | 80-90 |
| Carbazole | [Pd(allyl)Cl]₂/t-BuXPhos (4/8) | LiOt-Bu (2.0) | Toluene | 110 | >90[10] |
| Benzylamine | Pd₂(dba)₃/BINAP (2/3) | NaOt-Bu (1.4) | Toluene | 100 | 70-80 |
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Heck Reaction: C(sp²)-C(sp²) Vinylation
The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[11] It is a premier method for the vinylation of aromatic rings.
Mechanistic Rationale
The Heck reaction follows a distinct catalytic cycle.[12]
-
Oxidative Addition: Pd(0) adds to the C-Br bond of 2-Bromo-N-cyclopropyl-4-nitroaniline.
-
Migratory Insertion (Syn-addition): The alkene coordinates to the Pd(II) center and subsequently inserts into the Pd-Aryl bond in a syn fashion.
-
β-Hydride Elimination (Syn-elimination): A hydrogen atom on the β-carbon (relative to the palladium) is eliminated, also in a syn fashion. This step forms the new C=C double bond in the product and a hydridopalladium complex.
-
Base-promoted Regeneration: A base (typically an amine like Et₃N or an inorganic carbonate) removes HX from the hydridopalladium complex to regenerate the active Pd(0) catalyst.
Application Note & Protocol
The Heck reaction can be used to couple 2-Bromo-N-cyclopropyl-4-nitroaniline with various alkenes, such as styrenes, acrylates, or other vinyl compounds, to introduce alkenyl side chains.
Causality of Component Selection:
-
Catalyst: Pd(OAc)₂ is a very common and effective catalyst precursor. Phosphine-free conditions can often be employed, especially with activated aryl bromides, but phosphine ligands can improve stability and yield in more challenging cases.[12]
-
Base: An inorganic base like K₂CO₃ or an organic amine base like triethylamine (Et₃N) is required to neutralize the HBr generated in the catalytic cycle. The choice can influence the reaction rate and side products.[13]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are typically used to ensure solubility of the reagents and to allow for the higher reaction temperatures often required.
-
Additives: Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be beneficial, especially when using inorganic bases, to improve reaction rates and homogeneity.[13]
Detailed Protocol: Synthesis of (E)-Ethyl 3-(2-(cyclopropylamino)-5-nitrophenyl)acrylate
-
Reaction Setup: To a flask, add 2-Bromo-N-cyclopropyl-4-nitroaniline (1.0 equiv., 257 mg, 1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv., 276 mg, 2.0 mmol).
-
Reactant Addition: Add ethyl acrylate (1.5 equiv., 150 mg, 1.5 mmol) and a phase-transfer catalyst such as TBAB (0.1 equiv., 32 mg, 0.1 mmol).
-
Solvent and Atmosphere: Add N,N-Dimethylformamide (DMF, 5 mL). While not always strictly necessary, flushing the system with an inert gas is good practice.
-
Reaction Execution: Heat the mixture to 120-140 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion (typically 6-24 hours), cool the mixture and dilute with water (20 mL).
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude material by flash column chromatography to isolate the substituted alkene, typically as the trans isomer.
Data & Workflow Visualization
Table 3: Representative Conditions for the Heck Reaction
| Alkene Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Approx. Yield (%) |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ (1) | K₂CO₃ (2) | DMAc | 140 | 75-85[13] |
| n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 120 | 80-90 |
| 4-Vinylpyridine | Pd(PPh₃)₄ (3) | NaOAc (2) | NMP | 130 | 70-80 |
| Cyclohexene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 120 | 60-70 |
Caption: Generalized workflow for the Mizoroki-Heck reaction.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[14] It is the most common method for synthesizing arylalkynes. The reaction typically employs a dual-catalyst system of palladium and copper(I).[15]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles.[16][17]
-
Palladium Cycle: This cycle is analogous to other cross-coupling reactions. Pd(0) undergoes oxidative addition with the aryl bromide. A palladium-acetylide complex, formed in the copper cycle, then undergoes transmetalation to the Pd(II) center. Reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I)-acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step with the palladium complex.
Application Note & Protocol
This reaction enables the direct alkynylation of 2-Bromo-N-cyclopropyl-4-nitroaniline, providing access to a valuable class of compounds used as synthetic intermediates and in materials science.
Causality of Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are classic, highly effective catalysts for this transformation.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to activate the alkyne, facilitating the transmetalation step at lower temperatures than would otherwise be possible.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both to neutralize the HBr byproduct and to act as the solvent or co-solvent for the reaction.[16]
-
Solvent: The amine base can often serve as the solvent. However, co-solvents like THF or DMF can be used to improve the solubility of the starting materials.
Detailed Protocol: Synthesis of N-cyclopropyl-4-nitro-2-(phenylethynyl)aniline
-
Reaction Setup: To a Schlenk flask, add 2-Bromo-N-cyclopropyl-4-nitroaniline (1.0 equiv., 257 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%, 14 mg, 0.02 mmol), and copper(I) iodide (CuI, 1 mol%, 1.9 mg, 0.01 mmol).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon or nitrogen.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (Et₃N, 2-3 mL). Then, add phenylacetylene (1.2 equiv., 122 mg, 1.2 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) to accelerate the reaction. Monitor by TLC until the aryl bromide is consumed.
-
Work-up: Once complete (typically 2-6 hours), concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography to obtain the pure arylalkyne.
Data & Workflow Visualization
Table 4: Representative Conditions for Sonogashira Coupling
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT-40 | 85-95[16] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | DIPA | DIPA | 50 | >90 |
| 1-Hexyne | PdCl₂(dppf) (2) | CuI (1) | Et₃N | DMF | 60 | 80-90 |
| Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (1.5) | Et₃N | THF | RT | 80-90 |
Caption: Generalized workflow for the Sonogashira cross-coupling reaction.
References
-
Iglesias, L., et al. (2021). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
-
NROChemistry. Sonogashira Coupling. Available at: [Link]
-
Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o547. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
Wagaw, S., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458. Available at: [Link]
-
Kukhta, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17944–17954. Available at: [Link]
-
CP Lab Safety. 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Mistry, H., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
-
Das, B., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC. Available at: [Link]
-
Coric, I., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 222. Available at: [Link]
-
Taillefer, M., et al. (2007). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. Available at: [Link]
-
Wipf Group. (2007). Heck Reactions. University of Pittsburgh. Available at: [Link]
-
Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. ResearchGate. Available at: [Link]
-
Pore, D. M., et al. (2012). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Product List. Available at: [Link]
-
Wikipedia. 4-Nitroaniline. Available at: [Link]
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Application Notes and Protocols for the Palladium-Catalyzed N-arylation of Cyclopropylamine with 2-bromo-4-nitroaniline
Introduction: The Significance of N-Aryl Cyclopropylamines
The N-aryl cyclopropylamine motif is a privileged scaffold in modern medicinal chemistry and drug development. Its unique conformational constraints and metabolic stability contribute to the enhanced pharmacological profiles of numerous drug candidates. The synthesis of these structures, however, presents a significant challenge due to the inherent reactivity of the cyclopropylamine moiety. This document provides a detailed protocol for the N-arylation of cyclopropylamine with 2-bromo-4-nitroaniline, a key transformation for accessing a range of functionalized aromatic amines. The presented methodology is grounded in the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2]
Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle
The successful N-arylation of cyclopropylamine with 2-bromo-4-nitroaniline relies on a carefully orchestrated palladium-catalyzed cycle.[3][4] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (2-bromo-4-nitroaniline) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The electron-withdrawing nitro group on the aryl bromide facilitates this step.
-
Ligand Association and Amine Coordination: The cyclopropylamine then coordinates to the palladium(II) center. The choice of ligand is critical at this stage; bulky, electron-rich phosphine ligands, such as those from the Josiphos or Buchwald families, are essential to promote the subsequent steps and prevent catalyst decomposition.[5][6][7]
-
Deprotonation: A base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), deprotonates the coordinated cyclopropylamine to form a palladium amido complex. The choice of base is crucial to ensure efficient deprotonation without competing side reactions.
-
Reductive Elimination: This is the key bond-forming step. The N-aryl cyclopropylamine product is formed from the palladium amido complex, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. The steric bulk of the phosphine ligand promotes this step.
Experimental Protocol: N-arylation of Cyclopropylamine
This protocol is designed to be a robust starting point for the synthesis of N-cyclopropyl-4-nitro-2-bromoaniline. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[8]
Materials and Reagents
-
2-bromo-4-nitroaniline
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Josiphos-type ligand (e.g., SL-J009-1)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strong stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the Josiphos ligand (0.024 mmol, 2.4 mol%) to a dry reaction vessel. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 10-15 minutes. This pre-formation step allows for the generation of the active Pd(0) catalyst.
-
Reagent Addition: To the vessel containing the pre-formed catalyst, add 2-bromo-4-nitroaniline (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Amine Addition: Add cyclopropylamine (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction Execution: Seal the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up and Purification:
-
Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation: Key Reaction Parameters
The following table summarizes the key parameters and their typical ranges for the N-arylation of cyclopropylamine. Optimization of these parameters may be necessary for different substrates or scales.
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost. Higher loadings may be needed for less reactive substrates. |
| Ligand-to-Metal Ratio | 1.1:1 to 1.5:1 | An excess of the ligand ensures full coordination to the palladium center and stabilizes the catalyst. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base is required for efficient deprotonation of the amine.[9] |
| Solvent | Toluene, Dioxane | Aprotic, non-polar to moderately polar solvents are generally effective. Toluene is a common choice. |
| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the reaction without causing significant decomposition. |
| Amine Equivalents | 1.1-1.5 | A slight excess of the amine can help drive the reaction to completion. |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the N-arylation protocol.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Investigating the Biological Activity of 2-Bromo-N-cyclopropyl-4-nitroaniline Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary investigation of the biological activities of 2-Bromo-N-cyclopropyl-4-nitroaniline (BCNA) and its derivatives. This class of compounds, characterized by a nitroaromatic core, a bromine substituent, and a cyclopropylamine moiety, holds potential for diverse therapeutic applications. Nitroaromatic compounds are known to possess a wide range of pharmacological properties, including anticancer, antibacterial, and antiprotozoal activities.[1][2][3] The biological action of these molecules is often linked to the bioreduction of the nitro group, which can generate reactive intermediates toxic to target cells or microorganisms.[1][2][4][5] This guide outlines detailed, field-proven protocols for assessing the in vitro anticancer and antimicrobial efficacy of BCNA derivatives, explains the scientific rationale behind the experimental designs, and provides a framework for data analysis and interpretation.
Introduction: Scientific Rationale and Potential
The chemical architecture of 2-Bromo-N-cyclopropyl-4-nitroaniline derivatives presents a compelling case for biological investigation. The molecule integrates three key pharmacophores:
-
Nitroaromatic System: The nitro group (NO₂) is a strong electron-withdrawing group that is a well-established feature in many therapeutic agents.[1][4] Its biological activity is frequently dependent on enzymatic reduction within target cells to form reactive nitroso, hydroxylamine, or nitro radical anion species.[2][5][6] These intermediates can induce cellular damage by reacting with macromolecules like DNA and proteins or by generating reactive oxygen species (ROS), leading to oxidative stress.[2][3][7] This mechanism is the basis for the antimicrobial and cytotoxic effects of many nitroaromatic drugs.[3][4]
-
Bromine Halogenation: The presence of a bromine atom on the aromatic ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character. Halogenation is a common strategy in medicinal chemistry to enhance membrane permeability, improve binding affinity to biological targets, and in some cases, increase antimicrobial potency.[8]
-
N-Cyclopropyl Group: The cyclopropyl moiety is a "bioisostere" for larger groups and can introduce conformational rigidity. This can lead to improved binding affinity and specificity for molecular targets.[9]
Given these structural features, BCNA derivatives are prime candidates for screening as potential anticancer and antimicrobial agents. This guide provides the foundational protocols to test these hypotheses.
General Workflow for Investigating BCNA Derivatives
A systematic approach is crucial for the efficient evaluation of a new chemical series. The following workflow provides a logical progression from initial compound handling to detailed biological characterization.
Caption: General experimental workflow for BCNA derivatives.
Protocol: In Vitro Anticancer Activity Assessment
The initial evaluation of a potential anticancer agent involves determining its ability to inhibit the proliferation of or kill cancer cells.[10][11] The MTT assay is a robust and widely used colorimetric method for this purpose.[12]
3.1 Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[12] In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living, metabolically active cells.[12] A reduction in formazan production in treated cells compared to untreated controls indicates cytotoxicity or a loss of cell viability.
3.2 Step-by-Step Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-malignant control cell line (e.g., MCF-10A or Vero cells).
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
BCNA derivative stock solution (e.g., 10 mM in DMSO).
-
96-well flat-bottom sterile culture plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the BCNA derivative from the stock solution in complete culture medium. A typical final concentration range would be 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective drug concentrations (or controls) to each well. Perform in triplicate.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available to reduce background noise.
-
3.3 Data Analysis and Presentation
-
Calculate Percent Viability:
-
% Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
-
OD_Blank refers to the absorbance of wells containing only medium and the MTT/solubilization reagents.
-
-
Determine IC₅₀ Value:
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Data Presentation Table:
| Compound | Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI)¹ |
| BCNA-001 | MCF-7 | 12.5 ± 1.8 | 4.2 |
| BCNA-001 | MCF-10A | 52.8 ± 4.5 | - |
| Doxorubicin | MCF-7 | 0.8 ± 0.2 | 15.1 |
| Doxorubicin | MCF-10A | 12.1 ± 1.1 | - |
¹ Selectivity Index (SI) = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[10][11]
Protocol: In Vitro Antimicrobial Susceptibility Testing
The structural motifs of BCNA derivatives suggest potential antimicrobial activity.[3][4] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
4.1 Principle of Broth Microdilution
This method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium.[13] After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration at which no growth is observed. This quantitative test is essential for evaluating the potency of a new antimicrobial agent.[13]
4.2 Step-by-Step Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
BCNA derivative stock solution (e.g., 1 mg/mL in DMSO).
-
Sterile 96-well U-bottom plates.
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to yield ~5 x 10⁵ CFU/mL in the final well).
-
Positive control antibiotic (e.g., Ciprofloxacin).
Procedure:
-
Prepare Compound Dilutions:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the BCNA derivative stock (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that when 50 µL is added to the wells, the final inoculum density is approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of this standardized inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) is now 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity. A small button or haze at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of the BCNA derivative at which there is no visible growth.
-
4.3 Data Analysis and Presentation
The results are presented as the MIC value in µg/mL or µM.
Data Presentation Table:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BCNA-001 | 8 | 32 |
| BCNA-002 | 16 | >128 |
| Ciprofloxacin | 0.25 | 0.015 |
Mechanistic Insights and Secondary Assays
Promising "hit" compounds identified in primary screening warrant further investigation to elucidate their mechanism of action (MoA).
5.1 Potential Mechanism of Action
The primary mechanism for nitroaromatic compounds involves reductive bioactivation.[5] This process is often catalyzed by nitroreductase enzymes present in both microbial and mammalian cells, though often with different efficiencies.[1][2]
Caption: Reductive bioactivation pathway of nitroaromatic compounds.
5.2 Recommended Secondary Assays
-
Apoptosis vs. Necrosis: To determine if the cytotoxic effect is due to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis), an Annexin V/Propidium Iodide (PI) assay using flow cytometry is recommended. Early apoptotic cells expose phosphatidylserine (detected by Annexin V), while late apoptotic or necrotic cells have compromised membranes that allow PI to enter and stain the DNA.[12]
-
Reactive Oxygen Species (ROS) Detection: To test the hypothesis that the compound induces oxidative stress, intracellular ROS levels can be measured using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial characterization of 2-Bromo-N-cyclopropyl-4-nitroaniline derivatives. By systematically evaluating their anticancer and antimicrobial activities, researchers can identify promising lead compounds for further development. Subsequent studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships (SAR) through the synthesis of additional analogs, and eventually, progressing the most promising candidates to in vivo animal models. The multifaceted nature of the nitroaromatic pharmacophore suggests that this chemical class remains a fertile ground for the discovery of novel therapeutic agents.
References
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Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
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ResearchGate. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]
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MDPI. (n.d.). Nitroaromatic Antibiotics. Encyclopedia MDPI. Available at: [Link]
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Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. Available at: [Link]
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Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. ASM.org. Available at: [https://asm.org/getattachment/2594ce22-17d2-4a43-8613-3528a2b75317/ metodologia-para-las-pruebas-de-sensibilidad.pdf]([Link] metodologia-para-las-pruebas-de-sensibilidad.pdf)
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National Institutes of Health (NIH). (n.d.). Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. Available at: [Link]
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National Institutes of Health (NIH). (2025). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. NIH. Available at: [Link]
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National Institutes of Health (NIH). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]
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Application Notes and Protocols: 2-Bromo-N-cyclopropyl-4-nitroaniline as a Versatile Intermediate for High-Performance Dye Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-N-cyclopropyl-4-nitroaniline, a key intermediate for the synthesis of advanced azo dyes. We delve into the core principles of its application, detailing the critical reaction mechanisms of diazotization and azo coupling. A robust, step-by-step protocol for the synthesis of a representative azo dye is provided, emphasizing the causality behind experimental choices to ensure reproducibility and success. These notes are intended for researchers, chemists, and material scientists engaged in the development of novel colorants for applications ranging from high-performance textiles to advanced functional materials.
Introduction: The Strategic Advantage of 2-Bromo-N-cyclopropyl-4-nitroaniline
Azo dyes constitute the largest and most versatile class of synthetic colorants, prized for their structural diversity, high molar absorptivity, and straightforward synthesis.[1] The foundation of their synthesis is a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resultant diazonium salt with an electron-rich nucleophile.[2] The final properties of the dye—such as color, lightfastness, and solubility—are directly governed by the chemical structures of these two components.
2-Bromo-N-cyclopropyl-4-nitroaniline (CAS No. 1250973-55-7) is an emerging intermediate designed for the synthesis of specialized azo dyes.[3][4] Its molecular architecture offers distinct advantages:
-
Electron-Withdrawing Groups (EWG): The potent nitro (-NO₂) group and the moderately deactivating bromo (-Br) group significantly lower the electron density of the aromatic ring. This electronic modification is crucial as it increases the electrophilicity of the resulting diazonium salt, leading to faster and more efficient coupling reactions. Furthermore, these EWGs can induce a bathochromic (deepening of color) shift in the final dye's absorption spectrum.
-
N-Cyclopropyl Group: This bulky, aliphatic substituent can enhance the dye's solubility in organic media and polymer matrices. It can also improve sublimation fastness (resistance to color loss at high temperatures) and introduce steric hindrance that may protect the azo linkage from photolytic degradation, thereby increasing lightfastness.
This guide provides the foundational knowledge and practical protocols to effectively utilize this intermediate in a research and development setting.
Physicochemical Properties & Critical Safety Considerations
Compound Properties
| Property | Value | Source(s) |
| Chemical Name | 2-Bromo-N-cyclopropyl-4-nitroaniline | [3] |
| CAS Number | 1250973-55-7 | [3][4] |
| Molecular Formula | C₉H₉BrN₂O₂ | [3] |
| Molecular Weight | 257.1 g/mol | [3] |
| Appearance | Typically a solid powder | N/A |
| Purity | ≥95% | [3] |
Safety & Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-N-cyclopropyl-4-nitroaniline is not widely available, data from structurally similar compounds like 2-Bromo-4-nitroaniline and other nitroanilines must be used to establish safe handling protocols.[5][6][7] These compounds are generally classified as harmful or toxic.
-
Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[5][6] Causes skin and serious eye irritation.[5] May cause damage to organs through prolonged or repeated exposure.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][9] All weighing and handling of the solid should be performed in a certified chemical fume hood to avoid inhalation of dust.[5][8]
-
Handling: Avoid creating dust.[5] Ensure adequate ventilation.[6] Wash hands thoroughly after handling.[6][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Core Reaction Principles
The synthesis of an azo dye from 2-Bromo-N-cyclopropyl-4-nitroaniline proceeds via two fundamental and sequential reactions: Diazotization and Azo Coupling .
Diazotization
This reaction converts the primary aromatic amine into a highly reactive diazonium salt. The amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[10]
Causality: The reaction must be performed at low temperatures (0–5 °C) in an ice bath.[8][10] This is because aryl diazonium salts are thermally unstable and can decompose prematurely, leading to side reactions and a significant reduction in yield. The strong acid protonates the amino group, making it susceptible to attack by the nitrosonium ion (N=O⁺) formed from the nitrous acid.
Azo Coupling
The resulting diazonium salt is a weak electrophile that readily attacks an electron-rich aromatic compound, known as the coupling component (e.g., phenols, anilines, naphthols).[11][12] This is an electrophilic aromatic substitution reaction that forms the characteristic azo bond (-N=N-), which acts as a chromophore responsible for the dye's color.[13]
Causality: The pH of the reaction medium is critical.
-
When coupling with phenols , the reaction is typically run under mild alkaline conditions (pH > 7.5). This deprotonates the phenol to the more strongly activating phenoxide ion.[12]
-
When coupling with anilines , the reaction is performed under mildly acidic conditions (pH < 6). This ensures that while the coupling component's amino group remains largely unprotonated and thus activating, the concentration of the diazonium electrophile is maximized.[12]
Protocol: Synthesis of a Representative Disperse Red Dye
This protocol details the synthesis of a novel azo dye from 2-Bromo-N-cyclopropyl-4-nitroaniline and N,N-dimethylaniline.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Bromo-N-cyclopropyl-4-nitroaniline | 257.10 | 1.29 g | 5.0 | 1.0 |
| Concentrated HCl (37%) | 36.46 | 2.5 mL | ~30 | ~6.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.38 g | 5.5 | 1.1 |
| N,N-dimethylaniline | 121.18 | 0.61 g | 5.0 | 1.0 |
| Sodium Acetate (anhydrous) | 82.03 | 2.05 g | 25.0 | 5.0 |
| Deionized Water | 18.02 | As needed | - | - |
| Ethanol | 46.07 | As needed | - | - |
Experimental Workflow
Step-by-Step Procedure
Part A: Diazotization of 2-Bromo-N-cyclopropyl-4-nitroaniline
-
In a 100 mL beaker, combine 1.29 g (5.0 mmol) of 2-Bromo-N-cyclopropyl-4-nitroaniline, 15 mL of deionized water, and 2.5 mL of concentrated HCl. Stir to form a fine slurry.
-
Cool the beaker in an ice-salt bath, ensuring the internal temperature drops to between 0 and 5 °C. Constant stirring is essential.
-
In a separate test tube, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold amine slurry over 10-15 minutes. Causality: A slow addition rate is critical to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would decompose the diazonium salt.[10]
-
After the addition is complete, continue stirring the resulting yellow-orange solution in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. This is now the diazonium salt solution.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 0.61 g (5.0 mmol) of N,N-dimethylaniline in 2.5 mL of concentrated HCl and 25 mL of water. Stir until a clear solution is formed.
-
Cool this solution in a separate ice bath to below 10 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the N,N-dimethylaniline solution. A deep red color should form almost immediately as the dye precipitates.[14][15]
-
Once the addition is complete, add 2.05 g of sodium acetate dissolved in 10 mL of water. Causality: Sodium acetate acts as a buffer to raise the pH to the optimal range for coupling with an aniline derivative (pH 4-5), neutralizing the excess strong acid without making the solution alkaline.
-
Allow the mixture to stir in the ice bath for 30 minutes to maximize precipitation.
Part C: Isolation and Purification
-
Isolate the solid crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 25 mL portions of cold deionized water to remove any residual salts and acid.
-
Wash the filter cake with one 15 mL portion of cold ethanol to remove unreacted N,N-dimethylaniline.
-
Dry the purified dye in a vacuum oven at 60-70 °C to a constant weight. Record the final mass and calculate the percentage yield.
Characterization and Validation
To confirm the identity and purity of the synthesized dye, the following analytical techniques are recommended.
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | Determine the wavelength of maximum absorbance (λmax) and confirm the color. | A strong absorbance peak in the visible region (typically 450-550 nm for a red/orange dye). |
| FTIR Spectroscopy | Identify key functional groups. | Presence of an azo (-N=N-) stretch (approx. 1400-1450 cm⁻¹), aromatic C-H stretches, and absence of the primary amine N-H stretches from the starting material. |
| ¹H NMR Spectroscopy | Elucidate the final chemical structure. | Signals corresponding to the aromatic protons on both rings and the cyclopropyl and methyl protons, with appropriate integrations and splitting patterns. |
| Melting Point | Assess purity. | A sharp, defined melting point range indicates high purity. |
Conclusion
2-Bromo-N-cyclopropyl-4-nitroaniline serves as a highly effective intermediate for synthesizing azo dyes with potentially enhanced properties. The electron-withdrawing groups facilitate a robust and efficient coupling reaction, while the N-cyclopropyl moiety offers a route to improved solubility and fastness. The detailed protocol herein provides a reliable foundation for researchers to explore the synthesis of novel chromophores based on this versatile building block, enabling innovation in the field of materials science and dye chemistry.
References
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
-
Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. Retrieved from [Link]
-
YouTube. (2021). Synthesis of an azo dye. Retrieved from [Link]
-
One Part of Chemistry Blog. (2013). Synthesis of azo dyes. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of An Azo Dye. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline via Nucleophilic Aromatic Substitution
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline, a valuable building block in medicinal chemistry and materials science.[1] The described method utilizes a nucleophilic aromatic substitution (SNAr) reaction between 2-bromo-1-fluoro-4-nitrobenzene and cyclopropylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and successful synthesis.
Introduction and Mechanistic Overview
2-Bromo-N-cyclopropyl-4-nitroaniline serves as a key intermediate in the synthesis of complex organic molecules. Its structure, featuring a bromine atom, a nitro group, and a cyclopropylamine moiety, offers multiple points for further chemical modification, making it a versatile precursor for various research applications.[2]
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the highly electronegative fluorine atom and the strong electron-withdrawing effect of the nitro group activate the aromatic ring towards nucleophilic attack.[3][4] Cyclopropylamine acts as the nucleophile, attacking the carbon atom bearing the fluorine leaving group. This reaction is typically concerted, meaning the bond-forming and bond-breaking steps occur simultaneously, particularly with good leaving groups like fluoride.[3][5] The presence of a base is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards product formation.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| 2-Bromo-1-fluoro-4-nitrobenzene | 701-45-1 | C₆H₃BrFNO₂ | 220.00 | ≥95% | Sigma-Aldrich |
| Cyclopropylamine | 765-30-0 | C₃H₇N | 57.09 | ≥98% | Thermo Fisher Scientific |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, ≥99% | MilliporeSigma |
| Acetonitrile (CH₃CN) | 75-05-8 | CH₃CN | 41.05 | Anhydrous, ≥99.8% | VWR |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Chemical |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | BDH Chemicals |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | ≥97% | EMD Millipore |
Laboratory Equipment
-
Round-bottom flask (100 mL or 250 mL) equipped with a reflux condenser and magnetic stir bar
-
Magnetic stirrer hotplate
-
Heating mantle
-
Thermometer or temperature probe
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq, e.g., 2.20 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20.0 mmol). Expert Insight: Potassium carbonate acts as a non-nucleophilic base to scavenge the HF produced in situ. Using an anhydrous base is critical to prevent unwanted side reactions with water.
-
Add anhydrous acetonitrile (approx. 40 mL). Stir the suspension for 5 minutes at room temperature to ensure good mixing.
-
Carefully add cyclopropylamine (1.2 eq, e.g., 0.68 g, 0.84 mL, 12.0 mmol) to the suspension dropwise via syringe.
Reaction Execution: 5. Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle. 6. Maintain vigorous stirring at 80 °C for 4-6 hours. 7. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Protocol: Prepare a 1:4 mixture of ethyl acetate and hexanes as the eluent. Spot the starting material and the reaction mixture on a TLC plate. The product should have a lower Rf value than the starting 2-bromo-1-fluoro-4-nitrobenzene.
Work-up and Purification: 8. Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. 9. Filter the solid potassium salts using a Büchner funnel and wash the solid cake with a small amount of ethyl acetate. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. 11. Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer it to a 250 mL separatory funnel. 12. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). Causality: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process. 13. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product. 14. Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford 2-Bromo-N-cyclopropyl-4-nitroaniline as a yellow to orange solid.
Visualization of Workflow and Reaction
Below are diagrams illustrating the experimental workflow and the chemical reaction scheme.
Caption: Experimental workflow for the synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline.
Caption: Reaction scheme for the synthesis of the target compound.
Characterization Data
The identity and purity of the synthesized 2-Bromo-N-cyclopropyl-4-nitroaniline should be confirmed by standard analytical techniques.
| Property | Expected Result |
| Appearance | Yellow to orange crystalline solid |
| Molecular Formula | C₉H₉BrN₂O₂ |
| Molecular Weight | 257.10 g/mol [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.45 (d, 1H), 8.05 (dd, 1H), 6.80 (d, 1H), 6.10 (br s, 1H, NH), 2.70 (m, 1H, CH), 0.95 (m, 2H, CH₂), 0.70 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.0, 138.5, 135.0, 125.5, 115.0, 109.0, 24.5, 7.5 |
Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions. Researchers should acquire their own data for confirmation.
Safety and Handling Precautions
This procedure must be conducted in a well-ventilated fume hood by personnel trained in standard laboratory practices.
-
2-Bromo-1-fluoro-4-nitrobenzene: Harmful if swallowed or in contact with skin.[6][7] Causes skin and serious eye irritation.[6][8] May cause respiratory irritation.[6][8] Wear protective gloves, clothing, and eye/face protection.[8]
-
Cyclopropylamine: Highly flammable liquid and vapor.[9][10][11] Harmful if swallowed.[9] Causes severe skin burns and eye damage.[9][11][12] Wear flame-resistant clothing, protective gloves, and eye/face protection.[11] Keep away from heat, sparks, and open flames.[10][12]
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Potassium Carbonate: Causes serious eye irritation.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7][8][9][10][11][12][13] Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][11][13] An emergency eyewash and safety shower should be readily accessible.[10][13]
References
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Loba Chemie. (2016-05-25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. [Link]
-
Thermo Fisher Scientific. (2025-09-15). 5-Bromo-2-fluoronitrobenzene SAFETY DATA SHEET. [Link]
-
Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]
-
Liu, X., et al. (2013). Electronic Supplementary Information. Catalysis Science & Technology, 3, 3200-3204. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Properties and Applications of 2-Bromo-4-fluoro-1-nitrobenzene. [Link]
-
CP Lab Safety. 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. [Link]
-
Carpenter, T. S., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Accounts of chemical research, 51(8), 1832–1841. [Link]
-
Smith, R. C., et al. (2022). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 61(19), e202116292. [Link]
-
El-Dali, A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3457. [Link]
-
SpectraBase. 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts. [Link]
-
PubChem. 4-Bromo-2-nitroaniline. [Link]
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ResearchGate. (2009). 2-Bromo-4-nitroaniline. [Link]
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PubChem. 2-Bromo-4-fluoro-1-nitrobenzene. [Link]
-
Navin N. Bappalige, et al. (2012). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Physics and Mathematics, 2(3), 151-156. [Link]
- Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
YouTube. (2021-04-18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. [Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
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Troubleshooting & Optimization
Improving the yield of 2-Bromo-N-cyclopropyl-4-nitroaniline synthesis
Answering the call for enhanced operational efficiency in the synthesis of key pharmaceutical intermediates, this Technical Support Center is dedicated to the synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline . As a Senior Application Scientist, my goal is to provide researchers, chemists, and drug development professionals with a comprehensive, experience-driven guide. This document moves beyond simple procedural lists to explore the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols to empower you to overcome common challenges and optimize your reaction yields.
Overview of the Synthesis
The primary route for synthesizing 2-Bromo-N-cyclopropyl-4-nitroaniline involves the reaction of 2-bromo-4-nitroaniline with cyclopropylamine. This transformation is typically a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group strongly activates the aromatic ring, making the carbon atom attached to the bromine electrophilic and susceptible to attack by the nucleophilic amine.
However, the direct SNAr reaction can be sluggish. Modern approaches often employ metal catalysis, such as copper- or palladium-based systems, to facilitate the C-N bond formation under milder conditions, which can significantly improve yields and reduce side reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this synthesis? A1: The synthesis is predominantly a nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effect of the nitro group at the para-position, combined with the bromo group at the ortho-position, activates the aryl halide for attack by the cyclopropylamine nucleophile. In advanced protocols, the mechanism may involve oxidative addition and reductive elimination cycles if a metal catalyst (like Copper or Palladium) is employed.[2]
Q2: Which starting material is more challenging to procure, 2-bromo-4-nitroaniline or cyclopropylamine? A2: Both starting materials are generally commercially available. 2-Bromo-4-nitroaniline can be synthesized by the bromination of 4-nitroaniline.[3][4] Cyclopropylamine is a common reagent. However, the quality and purity of both reagents are critical for high yield, and they should be assessed before use.
Q3: What are the main safety concerns associated with this synthesis? A3: 2-Bromo-4-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation. Cyclopropylamine is a volatile and flammable liquid. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Q4: Can I use other bases in this reaction? A4: Yes, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) can be used, especially in metal-catalyzed versions of the reaction. The base serves to deprotonate the cyclopropylamine, increasing its nucleophilicity, and to scavenge the HBr formed during the reaction. The choice of base can significantly impact the reaction rate and yield.
Q5: What is a typical yield for this reaction? A5: Yields can vary widely based on the chosen methodology. Non-catalyzed, high-temperature reactions might provide moderate yields (40-60%). Optimized, copper-catalyzed protocols performed at room temperature have the potential to achieve yields of up to 98%.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis.
Issue: Low or No Product Formation
Q: My TLC analysis shows primarily unreacted 2-bromo-4-nitroaniline starting material, even after extended reaction time. What's wrong?
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Temperature | The activation energy for the SNAr reaction is not being met. Nucleophilic attack is too slow at lower temperatures. | Gradually increase the reaction temperature by 10-20 °C and continue to monitor by TLC. For sensitive reactions, consider switching to a higher-boiling solvent like DMF or DMSO. |
| Poor Reagent Quality | Cyclopropylamine can degrade over time. Solvents may contain water, which can interfere with the reaction, especially if a base like K₂CO₃ is used. | Use freshly opened or distilled cyclopropylamine. Ensure solvents are anhydrous by using a drying agent or purchasing a dry grade. |
| Catalyst Inactivity (if applicable) | If using a copper or palladium catalyst, it may have been deactivated by oxygen or other impurities. The chosen ligand may not be optimal. | Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Consider using a more robust ligand system, such as those developed for challenging N-arylation of cyclopropylamine.[1][5] |
| Incorrect Stoichiometry | An insufficient excess of cyclopropylamine may not drive the reaction to completion, as it also acts as the base in uncatalyzed reactions. | Increase the molar excess of cyclopropylamine to 3-5 equivalents relative to the 2-bromo-4-nitroaniline. |
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing low yield issues.
Issue: Formation of Significant Impurities
Q: My crude product shows multiple spots on TLC, and the final yield after purification is low. What are these impurities?
| Potential Impurity | Formation Mechanism | Prevention & Removal Strategy |
| 2,6-Dibromo-4-nitroaniline | If the synthesis of the starting material (2-bromo-4-nitroaniline) was not optimal, this di-brominated impurity may be carried over.[6][7] | Prevention: Use high-purity starting material. Removal: This impurity is less polar than the desired product. It can often be separated by column chromatography or fractional crystallization. |
| N,N'-dicyclopropyl-4-nitro-1,2-diamine | This can arise if the starting material contained 2,4-dinitro-1-bromobenzene, where both nitro groups are substituted. | Prevention: Ensure the purity of the 2-bromo-4-nitroaniline starting material. Removal: This byproduct is significantly more polar and should be separable by column chromatography. |
| Dehalogenated byproduct (N-cyclopropyl-4-nitroaniline) | In some metal-catalyzed reactions, particularly with palladium, reductive dehalogenation can occur as a side reaction.[1] | Prevention: Optimize catalyst and ligand choice. Ensure the reaction environment is free of species that can act as hydride sources. Removal: Separation can be challenging due to similar polarities. Careful column chromatography with a shallow solvent gradient is recommended. |
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline
This protocol is adapted from modern, high-yield N-arylation methods.[2]
Materials:
-
2-bromo-4-nitroaniline (1.0 eq)
-
Cyclopropylamine (2.0 eq)
-
Copper(I) Iodide (CuI) (0.05 - 0.10 eq)
-
N-carbazolyl-1H-pyrrole-2-carbohydrazide ligand (or a similar N,N-bidentate ligand) (0.05 - 0.10 eq)[2]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dioxane
Procedure:
-
To a dry, oven-baked flask equipped with a magnetic stir bar, add 2-bromo-4-nitroaniline, CuI, the ligand, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Via syringe, add the anhydrous solvent, followed by the cyclopropylamine.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The product spot should appear at a higher Rf than the starting aniline.
-
Upon completion (typically 12-24 hours), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude 2-Bromo-N-cyclopropyl-4-nitroaniline
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Prepare a silica gel slurry in hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, then carefully load the dry, adsorbed product onto the top of the packed column.
-
Begin elution with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity of the eluent to mobilize the desired product. The target compound is a yellow solid, so the desired fractions will be colored.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Bromo-N-cyclopropyl-4-nitroaniline.
References
-
Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]
- F. Hoffmann-La Roche AG. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
-
ResearchGate. (2009). 2-Bromo-4-nitroaniline. Retrieved from ResearchGate. [Link]
-
ACS Publications. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
- European Patent Office. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
-
RSC Publishing. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances. [Link]
-
Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. Retrieved from Sciencemadness Discussion Board. [Link]
-
CP Lab Safety. (n.d.). 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. Retrieved from CP Lab Safety website. [Link]
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from Chemistry LibreTexts website. [Link]
-
PrepChem.com. (n.d.). Synthesis of A. N-cyclopropyl-2-nitroaniline. Retrieved from PrepChem.com. [Link]
-
ResearchGate. (2017). Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. Request PDF. [Link]
-
Organic Chemistry Portal. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. Retrieved from Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine [organic-chemistry.org]
- 3. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 2-Bromo-4-nitroaniline [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-Bromo-N-cyclopropyl-4-nitroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-N-cyclopropyl-4-nitroaniline. As a crucial building block, particularly in the development of protein degraders, its purity is paramount for reliable downstream applications.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address common challenges in obtaining this compound with high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the purification of 2-Bromo-N-cyclopropyl-4-nitroaniline, providing explanations grounded in chemical principles.
Q1: What are the most likely impurities in my crude 2-Bromo-N-cyclopropyl-4-nitroaniline sample?
A1: Impurities typically originate from the synthetic route, which often involves the bromination of an N-cyclopropyl-4-nitroaniline precursor. The most common impurities include:
-
Unreacted Starting Material: Residual N-cyclopropyl-4-nitroaniline.
-
Poly-brominated Byproducts: The strong activating effect of the aniline group can sometimes lead to the formation of di-brominated species, such as 2,6-dibromo-N-cyclopropyl-4-nitroaniline. This is a common issue in the bromination of substituted anilines.[2]
-
Isomeric Impurities: Depending on the reaction conditions, trace amounts of other positional isomers may form.
-
Residual Reagents: Acids or brominating agents carried over from the reaction workup.
Q2: What is the most effective laboratory-scale method for purifying this compound?
A2: For laboratory-scale purification, two methods are predominantly effective, often used sequentially for achieving the highest purity:
-
Recrystallization: This is the most common and cost-effective first-line purification technique. It leverages differences in solubility between the desired product and impurities in a specific solvent at varying temperatures.[3][4]
-
Column Chromatography: If recrystallization fails to remove closely related impurities (e.g., poly-brominated byproducts), silica gel column chromatography is the method of choice. It separates compounds based on their differential adsorption to the stationary phase.[2]
Q3: How do I select the optimal solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which 2-Bromo-N-cyclopropyl-4-nitroaniline is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures. For structurally similar compounds like 2-bromo-4-nitroaniline and its derivatives, moderately polar organic solvents are effective.[5][6] A good starting point is to test the solubility of your crude product in small amounts of the following solvents:
-
Solvent/Anti-Solvent Systems: A combination of a "good" solvent where the compound is very soluble (e.g., Dichloromethane, Acetone) and a "poor" or "anti-solvent" where it is insoluble (e.g., Hexanes, Water) can be highly effective.[2][7] The compound is dissolved in a minimal amount of the hot "good" solvent, and the "anti-solvent" is added dropwise until turbidity appears, which is then cleared by gentle heating before slow cooling.
Q4: How can I accurately assess the purity of my final product?
A4: A combination of analytical techniques should be used for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check.[2] A single spot under UV visualization suggests a high degree of purity. It is also used to determine the optimal mobile phase for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity. A reverse-phase HPLC method can effectively separate the main product from trace impurities, allowing for purity to be reported as a percentage (e.g., >98%).[3][8]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting point compared to the literature value indicates the presence of impurities. The melting point for the related compound 2-Bromo-4-nitroaniline is reported to be in the range of 104-108 °C.[9]
Q5: My recrystallized product is still yellow. Is this expected, and can I decolorize it?
A5: Yes, many nitroaniline derivatives are yellow crystalline solids. However, if the color is darker than expected (e.g., orange or brown), it may be due to colored impurities co-crystallizing with your product. To address this, you can add a small amount of activated charcoal to the hot solution before the filtration step during recrystallization. The charcoal adsorbs colored impurities. Use it sparingly (a spatula tip is often sufficient), as it can also adsorb your desired product, leading to lower recovery.[4]
Section 2: Troubleshooting Guide
This table provides solutions to common problems encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. Too much solvent was used for dissolution. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration. | 1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation.[3][4] 3. Pre-heat the funnel and filter paper before performing hot filtration to prevent clogging. |
| Product "Oils Out" During Cooling | 1. The solution is supersaturated. 2. The solution was cooled too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Re-heat the mixture until the oil redissolves. Add a small amount (1-5%) of additional hot solvent. 2. Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of purer crystals.[4] 3. Try a different recrystallization solvent or pre-purify the material with a solvent wash. |
| Poor Separation on Column Chromatography | 1. The polarity of the eluent is too high or too low. 2. The column was overloaded with crude material. 3. The sample band was not applied evenly. | 1. Optimize the eluent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound.[2] 2. Reduce the amount of crude product. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[2] 3. Dissolve the sample in a minimal amount of solvent and carefully apply it to the top of the silica bed in a narrow band. |
| Final Product Purity is Still Below 95% | 1. Impurities have very similar polarity and solubility to the product. 2. A single purification method is insufficient. | 1. Perform a sequential purification. First, perform a recrystallization to remove the bulk of impurities. Then, subject the recrystallized material to column chromatography for fine purification. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol)
This protocol is based on methods proven effective for similar nitroaniline compounds.[4]
-
Dissolution: Place the crude 2-Bromo-N-cyclopropyl-4-nitroaniline in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid is completely dissolved at the boiling point. Causality: Using the minimum volume of hot solvent is critical for creating a saturated solution, which ensures maximum product recovery upon cooling.
-
Decolorization (Optional): If the solution is intensely colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove solids.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer as impurities are excluded from the growing crystal lattice.
-
Isolation: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[4] Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Using TLC, determine a suitable mobile phase. A good starting point for nitroanilines is a mixture of petroleum ether (or hexanes) and ethyl acetate.[2] Adjust the ratio until the desired compound has an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[10]
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add this solution to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 2-Bromo-N-cyclopropyl-4-nitroaniline.[10]
Section 4: Visualizations and Data
Purification Workflow Diagram
Caption: Target compound and a common poly-brominated impurity.
Table 1: Recommended Solvent Systems
| Purification Method | Solvent System | Rationale / Use Case | Reference(s) |
| Recrystallization | Ethanol or Methanol | Good balance of polarity; effective for removing less polar and more polar impurities. | [5] |
| Recrystallization | Acetic Acid | High dissolving power for nitroanilines, but harder to remove from the final product. | [5] |
| Recrystallization | Dichloromethane / Methanol | A solvent/anti-solvent pair useful if single solvents fail. | [2][7] |
| Column Chromatography | Hexanes / Ethyl Acetate | A standard, versatile eluent system for separating compounds of moderate polarity on silica gel. | [2] |
| Column Chromatography | Petroleum Ether / Ethyl Acetate | An alternative to hexanes, often used interchangeably. | [2] |
References
- SIELC Technologies. Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column.
- BenchChem. Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline.
- BenchChem. Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization.
- RSC Publishing. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.
-
Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o480. Available from: [Link]
- BenchChem. Solubility Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide for Researchers.
- N-Cyclopropyl 4-bromo-2-nitroaniline. (Product Listing).
- CP Lab Safety. 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. (Product Listing).
- BenchChem. Technical Support Center: Purification of 2-Bromo-N,N-diethyl-4-nitroaniline.
- ResearchGate. (PDF) 2-Bromo-4-nitroaniline.
- TCI Chemicals. 2-Bromo-4-nitroaniline.
- BenchChem. Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide.
- Organic Chemistry Lab Techniques. Column Chromatography. YouTube.
- Ketone Pharma. 4-Bromoaniline: Properties, Applications, Safety & Insights.
- Tokyo Chemical Industry Co., Ltd. 2-Bromo-4-nitroaniline 13296-94-1.
- BenchChem. Analysis of a Closely Related Structure: 2-Bromo-4-nitroaniline.
- BenchChem. Application Notes and Protocols for the Recrystallization of 2-bromo-N-phenethylbenzenesulfonamide.
- Scribd. Organic Chemistry (Lab Manual).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 2-Bromo-4-nitroaniline | 13296-94-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline
Introduction
The synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline is a critical step in the development of various pharmaceutical and agrochemical compounds. This N-alkylation reaction, typically involving the coupling of 2-bromo-4-nitroaniline and cyclopropylamine, can be accomplished through several synthetic routes, including classical nucleophilic aromatic substitution (SNAr) and modern metal-catalyzed methods like the Buchwald-Hartwig amination or Ullmann condensation. While the electron-withdrawing nitro group strongly activates the aryl bromide for substitution, the reaction is not without its challenges.[1]
This technical guide serves as a dedicated troubleshooting resource for researchers, scientists, and process chemists. It is structured in a practical question-and-answer format to directly address common side reactions, yield issues, and purification difficulties encountered during this synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.
Section 1: Understanding the Core Transformation
The primary goal is the formation of a C-N bond between the cyclopropylamine nitrogen and the C2 position of the 2-bromo-4-nitroaniline ring. The choice of synthetic methodology dictates the specific reaction conditions and the likely side-reaction profile.
Caption: Competing pathways in the synthesis of the target molecule.
Section 4: Recommended Protocol & Data
Here we provide a robust, field-tested protocol for a Buchwald-Hartwig amination, which generally offers high yields and good functional group tolerance. [2]
Protocol: Buchwald-Hartwig Amination
Reagents & Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
2-Bromo-4-nitroaniline (1.0 eq)
-
Cyclopropylamine (1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq, 2 mol%)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 eq)
-
Anhydrous Toluene (solvent)
Procedure:
-
Setup: To the oven-dried Schlenk flask, add 2-bromo-4-nitroaniline, Pd₂(dba)₃, XantPhos, and sodium tert-butoxide under a positive pressure of inert gas.
-
Solvent & Reagent Addition: Add anhydrous toluene via cannula, followed by the slow addition of cyclopropylamine.
-
Reaction: Heat the mixture to 80-100 °C. The solution will typically turn dark.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude solid by flash column chromatography or recrystallization.
Table 1: Troubleshooting Summary
| Observed Problem | Primary Mechanistic Cause | Recommended Solution |
| Low Conversion | Catalyst deactivation; Insufficient base/heat | Use inert atmosphere; Screen stronger bases/ligands; Increase temperature |
| Homocoupling Product | Competing C-C bond formation | Use modern ligands (e.g., diamines for Cu); Optimize stoichiometry |
| Debrominated Product | Reductive side reaction (Pd-catalyzed) | Switch to a non-reducing solvent/base system; Consider a Cu catalyst |
| Aliphatic Impurities | Cyclopropylamine ring-opening | Avoid acidic contaminants; Control temperature; Slow reagent addition |
| Isomeric Product | Impure starting material | Verify purity and identity of 2-bromo-4-nitroaniline by NMR/MS |
References
-
Arshad, M. N., et al. (2011). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]
-
Wikipedia (n.d.). Ullmann reaction. Wikipedia. [Link]
-
Mayr, H., et al. (2016). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 12, 1657–1667. [Link]
-
ResearchGate (n.d.). 2-Bromo-4-nitroaniline. ResearchGate. [Link]
-
Longdom Publishing (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Sciences & Research. [Link]
-
Leoppky, R. N., et al. (1998). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Journal of the American Chemical Society, 120(33), 8418–8428. [Link]
-
Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1929–1937. [Link]
-
Organic Chemistry Portal (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Dash, J., et al. (2019). 'On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 84(15), 9346–9357. [Link]
-
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5655–5664. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
PubChem (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]
-
Chad's Prep (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
-
Semantic Scholar (n.d.). 2-Bromo-4-nitroaniline. Semantic Scholar. [Link]
Sources
Technical Support Center: Optimizing 2-Bromo-N-cyclopropyl-4-nitroaniline Synthesis
Welcome to the technical support guide for the synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline. This document, designed for chemistry professionals, provides in-depth protocols, mechanistic insights, and robust troubleshooting strategies to ensure successful and reproducible outcomes in your laboratory.
Overview of Synthetic Strategies
The formation of 2-Bromo-N-cyclopropyl-4-nitroaniline involves the creation of a C-N bond between an aryl halide (2-bromo-4-nitroaniline) and cyclopropylamine. This transformation is a cornerstone of modern medicinal chemistry, as the N-cyclopropyl aniline motif is present in numerous pharmaceutical agents. The primary challenge lies in the unique steric and electronic properties of cyclopropylamine, which can complicate traditional amination methods.
The two most prominent and effective methods for this synthesis are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the state-of-the-art method for C-N cross-coupling. It offers high functional group tolerance, relatively mild reaction conditions, and broad substrate scope, making it the preferred choice for this transformation.[1][2][3] The success of this reaction is highly dependent on the choice of a palladium precursor and a sterically demanding, electron-rich phosphine ligand.[4]
-
Copper-Catalyzed Ullmann Condensation: A classical method that has seen significant modernization. While it often requires higher temperatures than Buchwald-Hartwig reactions, recent developments with specialized ligands have enabled room-temperature couplings in some cases.[5][6][7] It can be a cost-effective alternative, though sometimes less general in scope.
This guide will focus primarily on the Buchwald-Hartwig approach due to its high efficiency and reliability, while also providing context on the Ullmann reaction as a viable alternative.
Core Reaction:
Figure 1: General reaction scheme for the synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline from 2-bromo-4-nitroaniline and cyclopropylamine.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the synthesis. As with any reaction, optimization may be required based on lab-specific conditions and reagent purity.
Reagents and Equipment
| Reagent/Equipment | Recommended Grade/Specification | Rationale for Choice |
| 2-Bromo-4-nitroaniline | >98% purity | High purity starting material is crucial to minimize side reactions and simplify purification. |
| Cyclopropylamine | >99% purity, anhydrous | Excess amine is used to drive the reaction. Anhydrous grade prevents catalyst deactivation. |
| Palladium Precatalyst | [(tBuBrettPhos)Pd(allyl)]OTf or similar G3/G4 precatalyst | Air-stable precatalysts simplify handling and ensure reproducible activation of the catalytic cycle.[8] |
| Ligand | tBuBrettPhos or other bulky biaryl phosphine ligand | Sterically demanding and electron-rich ligands are essential for the challenging reductive elimination step with small amines like cyclopropylamine.[4][9] |
| Base | Sodium tert-butoxide (NaOtBu) or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. |
| Solvent | Toluene or Dioxane, anhydrous | Anhydrous, non-protic solvents are critical to prevent quenching of the base and deactivation of the catalyst. |
| Glassware | Oven-dried Schlenk flask or sealed reaction vial | Ensures exclusion of atmospheric oxygen and moisture, which can poison the palladium catalyst. |
| Stirring | Magnetic stir bar | Ensures homogeneous mixing of the reaction components. |
| Atmosphere | High-purity Nitrogen or Argon | An inert atmosphere is mandatory to prevent oxidative degradation of the Pd(0) active catalyst. |
Step-by-Step Experimental Workflow
The following workflow outlines the key stages of the synthesis, from setup to final product analysis.
Caption: Experimental workflow for 2-Bromo-N-cyclopropyl-4-nitroaniline synthesis.
Detailed Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-nitroaniline (1.0 equiv), the palladium precatalyst (0.02 equiv), the phosphine ligand (0.024 equiv), and sodium tert-butoxide (1.5 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution based on the aryl halide). Stir for 5 minutes, then add cyclopropylamine (1.3 equiv) via syringe.
-
Heating and Monitoring: Seal the flask tightly and immerse it in a preheated oil bath at 100 °C. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., 20% EtOAc in hexanes) or LC-MS. The reaction is typically complete within 16-24 hours.[9]
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Carefully quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product. Recrystallization may also be an effective final purification step.[10]
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Q1: My reaction has stalled or shows very low conversion. What are the most likely causes?
A1: Low conversion is typically linked to the catalyst, base, or reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Ensure your inert gas technique is rigorous. Use a reliable, air-stable precatalyst to ensure consistent generation of the active catalyst. The ligand-to-metal ratio is also critical; ensure it is slightly above 1:1.
-
Ineffective Base: Sodium tert-butoxide is hygroscopic and can lose activity if it has absorbed moisture. Use a fresh bottle or a finely ground powder from a glovebox. A weak or wet base will not efficiently deprotonate the cyclopropylamine-palladium complex, stalling the catalytic cycle.
-
Suboptimal Temperature: While some Buchwald-Hartwig reactions run at room temperature, the N-arylation of cyclopropylamine can be challenging and often requires heating to 80-110 °C to facilitate the reductive elimination step.[9]
-
Reagent Purity: Impurities in the 2-bromo-4-nitroaniline starting material can sometimes interfere with the catalyst.[11]
Q2: I've formed the product, but it's contaminated with a significant side product. What could it be?
A2: Several side reactions can occur. Identifying the byproduct by mass spectrometry is the first step.
-
Hydrodehalogenation: If you observe 4-nitro-N-cyclopropylaniline (loss of bromine), it suggests a competing reduction pathway. This can sometimes be caused by impurities or running the reaction for too long at high temperatures.
-
Diarylation: Formation of a disubstituted amine is possible if the product, 2-Bromo-N-cyclopropyl-4-nitroaniline, reacts again with cyclopropylamine. This is less common with primary amines but can be suppressed by using a smaller excess of the amine.
-
Formation of Aryl Alcohol: If 2-hydroxy-4-nitro-N-cyclopropylaniline is detected, it points to the presence of water or hydroxide, which can compete with the amine as a nucleophile.[12] This underscores the need for strictly anhydrous conditions.
Q3: My results are inconsistent from one run to the next. How can I improve reproducibility?
A3: Inconsistency often points to subtle variations in experimental setup.
-
Atmosphere Control: This is the most common culprit. The amount of oxygen that enters the flask can vary. Using a glovebox to prepare the reaction vials provides the most consistent inert environment.
-
Reagent Quality: The purity of solvents and reagents, especially the base and the amine, can vary between bottles or lots. Always use high-purity, anhydrous materials from reliable suppliers.
-
Precise Measurement: The catalyst and ligand are used in small quantities. Ensure you are using a precise analytical balance and that static electricity is not affecting the measurement. Small errors in the catalyst loading can have a large impact on the reaction rate.
Frequently Asked Questions (FAQs)
Q1: Why is a palladium catalyst essential for this reaction?
A1: The direct reaction between an aryl halide and an amine (nucleophilic aromatic substitution) is extremely slow unless the aromatic ring is highly activated by multiple strong electron-withdrawing groups.[13][14][15] The palladium catalyst provides an alternative, lower-energy reaction pathway. It undergoes a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1][2]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Q2: What is the role of the bulky phosphine ligand?
A2: The ligand is not a passive spectator; it is crucial for the catalyst's performance. Bulky, electron-rich biaryl phosphine ligands (like tBuBrettPhos) serve several functions: they stabilize the palladium center, promote the initial oxidative addition step, and, most importantly, facilitate the final, often rate-limiting, reductive elimination step that forms the desired C-N bond.[4][16] The steric bulk helps to bring the aryl and amino groups into proximity on the metal center, encouraging bond formation.
Q3: Can I use a copper catalyst (Ullmann reaction) instead of palladium?
A3: Yes, the Ullmann reaction is a viable alternative.[7] Modern protocols often use a copper(I) salt (like CuI) with a nitrogen- or oxygen-based ligand.[5][6]
-
Pros: Copper is significantly less expensive than palladium, making it attractive for large-scale synthesis.
-
Cons: Ullmann reactions traditionally required very high temperatures (>180 °C). While newer systems work under milder conditions, they can be more sensitive to the specific substrates and may have a narrower functional group tolerance compared to the highly developed Buchwald-Hartwig systems.[7]
Q4: Why is a strong base like NaOtBu required?
A4: A base is required to deprotonate the amine after it coordinates to the palladium center, forming a palladium-amido complex. This step is essential for the subsequent reductive elimination. Weaker bases like potassium carbonate (K₂CO₃) are generally not strong enough to perform this deprotonation efficiently, leading to slow or no reaction.[1] The base must be strong but non-nucleophilic to avoid competing with the amine.
Q5: How can I effectively monitor the reaction?
A5: Thin-Layer Chromatography (TLC) is the quickest and most common method. Use a UV lamp to visualize the spots. The product, 2-Bromo-N-cyclopropyl-4-nitroaniline, should be less polar than the starting material, 2-bromo-4-nitroaniline, and thus have a higher Rf value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for tracking the disappearance of starting material and the appearance of the product, confirming its mass simultaneously.[11]
References
-
Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (n.d.). 2-Bromo-4-nitroaniline. ResearchGate. Retrieved from [Link]
-
Wass, D. F., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. Retrieved from [Link]
-
(n.d.). Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. ResearchGate. Retrieved from [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). 4-Bromo-2-nitroaniline. PubChem. Retrieved from [Link]
-
(n.d.). 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. CP Lab Safety. Retrieved from [Link]
-
(2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. ACS Publications. Retrieved from [Link]
-
(2017). Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline... Chegg. Retrieved from [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
(n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]
-
Hong, P., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. J. Org. Chem. Retrieved from [Link]
-
(n.d.). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. RSC Publishing. Retrieved from [Link]
-
(2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications... ACS Publications. Retrieved from [Link]
-
(n.d.). synthesis of Cyclopropyl anilines. ResearchGate. Retrieved from [Link]
-
(2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
(n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. Retrieved from [Link]
-
(2019). Multistep Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]
- (n.d.). Preparation method of 2-bromo-5-fluoro-4-nitroaniline. Google Patents.
-
(n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]
-
(2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Retrieved from [Link]
-
(n.d.). Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. idUS. Retrieved from [Link]
-
(n.d.). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. ACS Publications. Retrieved from [Link]
-
(n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]
-
(2018). Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
(n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. Retrieved from [Link]
-
(2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Retrieved from [Link]
-
(n.d.). Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Retrieved from [Link]
-
(2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ACS Publications. Retrieved from [Link]
-
(2025). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Retrieved from [Link]
-
(n.d.). Lecture 15 Aromatic Nucleophilic Substitution. NPTEL Archive. Retrieved from [Link]
-
(n.d.). 4-nitroaniline – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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Troubleshooting guide for the synthesis of substituted nitroanilines
Welcome to the Technical Support Center for the synthesis of substituted nitroanilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these crucial chemical intermediates. Here, we address common experimental challenges in a direct question-and-answer format, grounding our advice in established chemical principles and field-proven insights to ensure the integrity and success of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield and Formation of Tarry, Dark-Colored Byproducts During Direct Nitration of Aniline
Question: I am attempting to nitrate a substituted aniline using a standard nitric acid/sulfuric acid mixture, but my reaction is yielding a dark, tarry material with very little of the desired nitroaniline. What is causing this, and how can I prevent it?
Answer:
This is a classic and frequently encountered problem when nitrating anilines directly. The root cause lies in the high reactivity of the amino group (-NH₂).
-
Causality - Oxidation: The amino group is a powerful activating group, making the aromatic ring highly electron-rich.[1] This heightened reactivity makes the aniline substrate extremely susceptible to oxidation by the strong oxidizing nature of nitric acid, leading to the formation of complex, polymeric, and often intractable tarry byproducts.[2][3]
-
Preventative Strategy - Protection of the Amino Group: The most reliable and widely accepted solution is to temporarily "protect" the amino group by reducing its activating influence before nitration.[3][4][5][6] This is typically achieved through acetylation. By reacting the aniline with acetic anhydride, you convert the highly activating amino group into a less reactive acetamido group (-NHCOCH₃).[7] The lone pair of electrons on the nitrogen atom of the acetamido group is delocalized by resonance with the adjacent carbonyl group, making it less available to activate the aromatic ring. This moderation in reactivity is sufficient to prevent oxidation by nitric acid while still allowing for the desired nitration to occur.[4][6]
The overall protective strategy follows a three-step sequence: acetylation, nitration, and then deprotection (hydrolysis) to regenerate the amino group.
Workflow for Protected Nitration of Aniline
Caption: A three-step workflow for the synthesis of nitroanilines.
Issue 2: Unexpected Formation of a Significant Amount of the meta-Nitroaniline Isomer
Question: During the direct nitration of aniline, I obtained a surprising amount of the meta-nitroaniline isomer, even though the amino group is an ortho, para-director. Why is this happening?
Answer:
This is another consequence of performing the nitration under strongly acidic conditions.
-
Causality - Formation of the Anilinium Ion: The nitrating mixture (concentrated HNO₃ and H₂SO₄) is highly acidic.[8] The basic amino group on the aniline readily accepts a proton from the acid to form an anilinium ion (-NH₃⁺).[1][9] The anilinium ion is no longer an activating, ortho, para-directing group. Instead, due to the positive charge on the nitrogen, it becomes a powerful electron-withdrawing group through a strong negative inductive effect (-I effect).[3][9][10] This deactivates the aromatic ring and directs incoming electrophiles, like the nitronium ion (NO₂⁺), to the meta position.[8][9]
-
Product Distribution: Direct nitration of aniline can yield as much as 47% of the meta isomer, alongside the expected para (around 51%) and a small amount of the ortho (around 2%) products.[3][11][12]
| Isomer | Typical Yield in Direct Nitration |
| p-Nitroaniline | 51%[3][11][12] |
| m-Nitroaniline | 47%[3][11][12] |
| o-Nitroaniline | 2%[3][11][12] |
-
Solution - Amino Group Protection: As with preventing oxidation, protecting the amino group via acetylation is the definitive solution.[3][4] The resulting acetamido group is not basic enough to be protonated by the nitrating mixture.[3] It remains a moderately activating, ortho, para-directing group, thus ensuring the formation of the desired ortho and para isomers while preventing the formation of the meta product.[4][12]
Troubleshooting Decision Tree for Aniline Nitration
Sources
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- 4. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 5. Why is the NII group of aniline acetylated before nitration? | Filo [askfilo.com]
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- 10. chegg.com [chegg.com]
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- 12. Khan Academy [khanacademy.org]
Technical Support Center: Bromination of N-cyclopropyl-4-nitroaniline
Welcome to the technical support center for the bromination of N-cyclopropyl-4-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific electrophilic aromatic substitution. Here, we will address common challenges, particularly the formation of byproducts, and provide detailed, field-tested guidance to help you achieve optimal reaction outcomes. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and kinetic principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the bromination of N-cyclopropyl-4-nitroaniline, and why do they form?
Answer: The primary goal of this reaction is typically the synthesis of 2-bromo-N-cyclopropyl-4-nitroaniline. However, due to the activating nature of the N-cyclopropylamino group, several byproducts can arise.
The most prevalent byproduct is the 2,6-dibromo-N-cyclopropyl-4-nitroaniline . The N-cyclopropylamino group is a strong ortho-, para-directing activator.[1][2] Since the para position is already occupied by the nitro group, electrophilic attack is directed to the ortho positions (C2 and C6). Even after the first bromine atom is added at the C2 position, the ring remains sufficiently activated for a second bromination to occur at the C6 position, especially if the brominating agent is present in excess or if the reaction conditions are too harsh.
Other potential, though less common, byproducts include:
-
Oxidation Products: The electron-rich aniline derivative can be susceptible to oxidation, especially with strong brominating agents or in the presence of impurities. This can lead to complex tar-like materials.[3]
-
Ring-Opened Products: While the cyclopropyl ring is generally stable under many conditions, highly acidic or radical conditions can potentially lead to ring-opening.[4][5][6] However, for typical electrophilic brominations (e.g., using NBS in a non-polar solvent), this is a minor concern.
Understanding the directing effects of the substituents is key. The N-cyclopropylamino group is a powerful activating group, while the nitro group is a deactivating, meta-directing group.[7] The activating group's influence dominates, directing bromination to the positions ortho to it.
Q2: I'm observing a significant amount of the 2,6-dibromo byproduct. How can I improve the selectivity for the desired mono-brominated product?
Answer: Controlling the formation of the dibrominated byproduct is the most critical challenge in this synthesis. The key is to manage the reactivity of the system. Here are several strategies, ranging from simple adjustments to more comprehensive changes:
-
Stoichiometry Control: This is the first and most important parameter to adjust. Use a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS) relative to the N-cyclopropyl-4-nitroaniline. Start with a 1.0 to 1.05 molar equivalent of NBS. Using a larger excess will almost certainly lead to over-bromination.
-
Slow Addition & Temperature Control: Add the brominating agent slowly and at a controlled temperature. A low temperature (e.g., 0 °C to 5 °C) will decrease the reaction rate and improve selectivity. Adding the reagent in portions or via a syringe pump over an extended period (e.g., 30-60 minutes) ensures that the concentration of the brominating agent remains low at any given moment, favoring the mono-bromination of the starting material over the bromination of the already-brominated product.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for selective brominations of activated rings because it provides a low, steady concentration of electrophilic bromine.[3][8]
-
Solvent Selection: The choice of solvent can influence reactivity. Less polar solvents, such as dichloromethane (DCM) or chloroform (CHCl₃), are often good choices. Highly polar solvents can sometimes accelerate the reaction and reduce selectivity.
The following diagram illustrates the mechanistic pathway leading to both the desired product and the common dibromo byproduct.
Caption: Reaction pathway for the bromination of N-cyclopropyl-4-nitroaniline.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you might encounter during your experiment.
Q3: My reaction is very sluggish or incomplete, even with a full equivalent of NBS. What should I do?
Answer: If the reaction is not proceeding to completion, consider the following factors:
-
Purity of Reagents: Ensure your starting material is pure and that your NBS is of high quality. Old or improperly stored NBS can degrade.
-
Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can consume the brominating agent. Use anhydrous solvents.
-
Activation of NBS: For less reactive substrates, a catalytic amount of a protic acid (like acetic acid) or a Lewis acid can sometimes be used to activate the NBS, but this must be done with extreme caution as it can also decrease selectivity.[9][10] A safer first step is a modest increase in temperature (e.g., from 0 °C to room temperature) after the slow addition is complete, while carefully monitoring the reaction progress by TLC or LC-MS.
Q4: How can I effectively monitor the reaction to stop it at the optimal time?
Answer: Proper reaction monitoring is crucial to maximize the yield of the mono-brominated product and minimize byproduct formation.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between the starting material, the desired product, and the dibromo byproduct. The product spots can be visualized under UV light. The reaction should be stopped once the starting material spot has been consumed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It allows you to track the disappearance of the starting material (m/z) and the appearance of the mono-brominated (m/z) and di-brominated (m/z) products, giving you a quantitative view of the reaction progress.
The following workflow diagram outlines a decision-making process for troubleshooting common issues.
Caption: Troubleshooting decision tree for the bromination reaction.
Recommended Experimental Protocol
This protocol is optimized for the selective mono-bromination of N-cyclopropyl-4-nitroaniline.
Materials:
-
N-cyclopropyl-4-nitroaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Ice bath
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add N-cyclopropyl-4-nitroaniline.
-
Dissolution: Add anhydrous DCM (approx. 10 mL per gram of starting material). Stir the mixture until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve the NBS in a minimal amount of anhydrous DCM. Add this NBS solution to the reaction mixture dropwise via a syringe or dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-20 minutes. The reaction is typically complete within 1-3 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-bromo-N-cyclopropyl-4-nitroaniline.[11]
Data Summary: Impact of Reaction Conditions
The following table summarizes the expected impact of key reaction parameters on product selectivity.
| Parameter | Condition | Impact on Mono-bromo Product | Impact on Di-bromo Byproduct | Rationale |
| NBS Stoichiometry | 1.0 - 1.05 eq | Maximized Yield | Minimized | Limits the availability of the brominating agent for a second attack. |
| > 1.2 eq | Decreased Yield | Significantly Increased | Excess electrophile drives the reaction towards over-bromination. | |
| Temperature | 0 - 5 °C | High Selectivity | Low Formation | Reduces the rate of the second bromination more than the first. |
| > 25 °C (RT) | Lower Selectivity | Increased Formation | Higher thermal energy overcomes the activation barrier for dibromination. | |
| Addition Rate | Slow (30-60 min) | High Selectivity | Low Formation | Maintains a low instantaneous concentration of the electrophile. |
| Fast (< 5 min) | Lower Selectivity | Increased Formation | High local concentration of NBS promotes rapid, less selective reactions. |
References
-
Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]
-
Allen Institute. Anilines: Reactions, Reaction Mechanisms and FAQs. Available at: [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Available at: [Link]
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). A Practical and Efficient Method for the Monobromination of Deactivated Aromatics. The Journal of Organic Chemistry, 72(15), 5867–5869. Available at: [Link]
-
BYJU'S. Electrophilic Substitution Reaction of Anilines. Available at: [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link]
-
Reddit. (r/OrganicChemistry). Bromination of cyclopropanes. Available at: [Link]
-
CP Lab Safety. 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. byjus.com [byjus.com]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. reddit.com [reddit.com]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. calpaclab.com [calpaclab.com]
Technical Support Center: A Guide to Increasing the Purity of 2-Bromo-N-cyclopropyl-4-nitroaniline
Welcome to the technical support center for 2-Bromo-N-cyclopropyl-4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this important chemical intermediate. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and step-by-step experimental protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of 2-Bromo-N-cyclopropyl-4-nitroaniline?
A1: The impurity profile of 2-Bromo-N-cyclopropyl-4-nitroaniline is largely dependent on its synthetic route. A common pathway involves the bromination of 4-nitroaniline to form 2-bromo-4-nitroaniline, followed by an N-cyclopropylation reaction.[1] Based on this, the most likely impurities include:
-
Unreacted Starting Materials:
-
2-Bromo-4-nitroaniline: The direct precursor to the final product.
-
4-Nitroaniline: The initial starting material for the synthesis of the precursor.
-
-
Over-brominated Byproducts:
-
2,6-Dibromo-4-nitroaniline: Can form if the initial bromination of 4-nitroaniline is not precisely controlled.
-
-
Side-products from N-cyclopropylation:
Q2: What is the recommended initial approach for purifying crude 2-Bromo-N-cyclopropyl-4-nitroaniline?
A2: For laboratory-scale purification, recrystallization is the most effective and economical first-line method. This technique leverages the differences in solubility between the desired compound and its impurities in a selected solvent at varying temperatures. For impurities that are difficult to remove by recrystallization, column chromatography is a powerful secondary option.
Q3: Which analytical techniques are best suited for assessing the purity of 2-Bromo-N-cyclopropyl-4-nitroaniline?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks of purity during the purification process. For structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, although derivatization may be necessary for this class of compounds.
Troubleshooting and Optimization
This section addresses common issues encountered during the purification of 2-Bromo-N-cyclopropyl-4-nitroaniline and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting & Optimization Strategies |
| Low Recovery After Recrystallization | - The chosen solvent is too effective at room temperature.- An excessive amount of solvent was used.- Premature crystallization occurred during hot filtration. | - Conduct small-scale solubility tests to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.- Use the minimum amount of hot solvent required for complete dissolution.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Persistent Impurities Detected by HPLC | - The impurity has very similar solubility to the product in the chosen recrystallization solvent.- The impurity co-elutes with the product during column chromatography. | - Attempt a second recrystallization with a different solvent system.- For column chromatography, adjust the mobile phase polarity. A shallower gradient or isocratic elution may improve separation.- Consider using a different stationary phase for chromatography. |
| Oily Product Instead of Crystals | - The presence of low-melting point impurities.- The cooling process was too rapid. | - Attempt to "oil out" the impurities by adding a small amount of a non-polar solvent to the hot solution before cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of pure product can also induce crystallization. |
| Colored Impurities in the Final Product | - Co-crystallization of colored byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocols
Protocol 1: Recrystallization of 2-Bromo-N-cyclopropyl-4-nitroaniline
This protocol provides a general procedure for the recrystallization of crude 2-Bromo-N-cyclopropyl-4-nitroaniline. The ideal solvent should be determined through preliminary solubility tests. Ethanol, ethyl acetate, or a mixture of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexane) are good starting points.
Materials:
-
Crude 2-Bromo-N-cyclopropyl-4-nitroaniline
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring. Gradually add more solvent until the solid completely dissolves at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification
This protocol is for the purification of 2-Bromo-N-cyclopropyl-4-nitroaniline when recrystallization is ineffective.
Materials:
-
Crude 2-Bromo-N-cyclopropyl-4-nitroaniline
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure. Add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: HPLC Purity Analysis
This protocol provides a starting point for developing an HPLC method to assess the purity of 2-Bromo-N-cyclopropyl-4-nitroaniline.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standard of 2-Bromo-N-cyclopropyl-4-nitroaniline (if available)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended to start. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis analysis of the compound)
Procedure:
-
Sample Preparation: Prepare a solution of your sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying 2-Bromo-N-cyclopropyl-4-nitroaniline.
Caption: Purification workflow for 2-Bromo-N-cyclopropyl-4-nitroaniline.
References
-
Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]
-
BenchChem. (2025). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. [Link]
-
CP Lab Safety. (n.d.). 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Wikipedia. (2023). Ullmann condensation. In Wikipedia. [Link]
Sources
- 1. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline
Welcome to the technical support guide for the synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust, safe, and efficient scale-up process.
The Core Reaction: Mechanism and Key Parameters
The synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The key transformation involves the reaction of 1,2-dibromo-4-nitrobenzene with cyclopropylamine. The electron-withdrawing nitro group (-NO2) is critical as it activates the aromatic ring towards nucleophilic attack, enabling the displacement of one of the bromine atoms.[1]
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to form the final product and a bromide salt.[2]
Reaction Scheme:
Reaction Pathway Visualization
The following diagram illustrates the key steps in the SNAr synthesis.
Caption: High-level workflow for the SNAr synthesis.
Critical Process Parameters
Success in scaling up this reaction depends on the careful control of several parameters. The interplay between these factors determines yield, purity, and safety.
| Parameter | Impact on Reaction & Scale-Up Considerations | Recommended Range |
| Temperature | Controls reaction rate and selectivity. Insufficient heat leads to slow or stalled reactions. Excessive heat can cause decomposition and the formation of impurities. The reaction is often exothermic, requiring careful heat management on a larger scale. | 80 - 120 °C |
| Solvent | Aprotic polar solvents (e.g., DMSO, DMF, NMP) are typically preferred as they effectively solvate the Meisenheimer complex. Solvent choice impacts reaction rate, work-up, and purification. On scale-up, consider solvent cost, toxicity, and ease of recovery. | DMSO, DMF, NMP, Acetonitrile |
| Base | A non-nucleophilic base is required to neutralize the HBr generated in situ. The choice and stoichiometry of the base are critical to prevent side reactions and drive the reaction to completion. Carbonates (K₂CO₃, Cs₂CO₃) or tertiary amines (DIPEA, Et₃N) are common. | 1.5 - 2.5 equivalents |
| Stoichiometry | An excess of cyclopropylamine is often used to ensure complete conversion of the starting material. However, a large excess can complicate purification. Careful optimization is needed for scale-up to minimize cost and waste. | 1.1 - 1.5 equivalents of Cyclopropylamine |
| Mixing | Efficient mixing is crucial on a large scale to maintain uniform temperature and concentration, preventing the formation of localized "hot spots" and minimizing side reactions. | Ensure adequate agitation for the vessel size and viscosity. |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Problem Area: Low Yield & Stalled Reactions
Q1: My reaction has stalled, and I see a significant amount of 1,2-dibromo-4-nitrobenzene remaining by HPLC. What's wrong?
A1: This is a common issue often related to three factors:
-
Insufficient Base: The reaction generates HBr, which protonates the cyclopropylamine nucleophile, rendering it inactive. If the base is not strong enough or is present in insufficient quantity, the reaction will stop. Ensure you are using at least 1.5 equivalents of a suitable base like potassium carbonate.
-
Inadequate Temperature: SNAr reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.[3] For this system, a temperature of at least 80-100°C is typically required. On a large scale, ensure your reactor's heating system can uniformly maintain the target temperature.
-
Water Content: While not strictly an anhydrous reaction, excessive water in your solvent or reagents can hinder the reaction. Ensure your DMSO or other solvent is of an appropriate grade and that your base (e.g., K₂CO₃) is dry.
Q2: The reaction seems to work, but my isolated yield is consistently low. Where is my product going?
A2: Low isolated yield can stem from mechanical losses or issues during the work-up and purification:
-
Work-up Issues: The product is a solid. Premature precipitation during the aqueous quench can trap impurities. Conversely, if your quench volume is too large or contains organic co-solvents, your product may remain partially dissolved.
-
Purification Losses: 2-Bromo-N-cyclopropyl-4-nitroaniline is a crystalline solid.[4] Recrystallization is an effective purification method.[5] However, choosing the wrong solvent or using an excessive volume of solvent will lead to significant losses in the mother liquor. A solvent system like ethanol/water or isopropanol is often a good starting point.[6]
-
Emulsion Formation: During the aqueous quench and extraction (if performed), emulsions can form, especially on a larger scale. This can lead to significant loss of product in the aqueous or interfacial layers. Using brine washes and allowing adequate settling time can help break emulsions.
Problem Area: Impurity Profile & Side Reactions
Q3: I'm seeing a significant impurity with a higher molecular weight than my product. What could it be?
A3: The most likely high molecular weight impurity is the di-substituted product: 2,N-dicyclopropyl-4-nitroaniline . This arises from the desired product reacting with another molecule of cyclopropylamine, displacing the second bromine atom.
-
Causality: This side reaction is favored by high temperatures and a large excess of cyclopropylamine. The first substitution activates the ring for a second substitution, although it is sterically more hindered.
-
Mitigation Strategy:
-
Control Stoichiometry: Do not use a large excess of cyclopropylamine. Start with 1.1-1.2 equivalents and monitor the reaction progress closely.
-
Control Temperature: Avoid excessive temperatures (>120°C) as this will accelerate the rate of the second substitution.
-
Controlled Addition: On a larger scale, consider adding the cyclopropylamine solution slowly (sub-surface) to the heated solution of 1,2-dibromo-4-nitrobenzene to maintain a low transient concentration of the nucleophile.
-
Q4: My final product has a persistent dark color, even after crystallization. What is the source of this color?
A4: Dark coloration in reactions involving nitroaromatics is common and can be attributed to several sources:
-
Nitro Group Side Reactions: At elevated temperatures, nitro groups can participate in various decomposition or condensation reactions, leading to highly colored polymeric impurities.
-
Oxidation: The aniline product can be susceptible to oxidation, forming colored impurities.
-
Mitigation:
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions.
-
Decolorization: During work-up, after dissolving the crude product for recrystallization, you can perform a charcoal treatment. Add a small amount of activated carbon to the hot solution, stir for 15-30 minutes, and then perform a hot filtration to remove the charcoal and adsorbed colored impurities.[5] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Detailed Experimental Protocols
Protocol 3.1: Recommended Scale-Up Synthesis (100g Scale)
Safety Precaution: This reaction should be conducted in a well-ventilated fume hood. The reaction can be exothermic. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet.
-
Reagent Charge: To the reactor, add 1,2-dibromo-4-nitrobenzene (100 g, 0.356 mol), potassium carbonate (K₂CO₃, fine powder, 74 g, 0.534 mol, 1.5 eq), and Dimethyl Sulfoxide (DMSO, 500 mL).
-
Inerting: Begin stirring and purge the reactor with nitrogen for 15 minutes.
-
Heating: Heat the reactor contents to 90-95°C.
-
Nucleophile Addition: In a separate flask, prepare a solution of cyclopropylamine (24.3 g, 0.427 mol, 1.2 eq) in DMSO (100 mL). Slowly add this solution to the reactor over 30-45 minutes using an addition funnel or pump, maintaining the internal temperature below 100°C.
-
Reaction Monitoring: Hold the reaction mixture at 95°C. Monitor the reaction progress by HPLC every 1-2 hours until the starting material is <2% remaining.
-
Quench: Once complete, cool the reaction mixture to 20-25°C. In a separate vessel, prepare 2L of water. Slowly transfer the reaction mixture to the water with vigorous stirring. A yellow solid will precipitate.
-
Isolation: Stir the slurry for 1 hour, then collect the crude solid by filtration. Wash the filter cake thoroughly with water (3 x 500 mL) until the filtrate is neutral.
-
Drying: Dry the crude solid in a vacuum oven at 50-60°C to a constant weight. (Expected crude yield: 85-92 g).
Protocol 3.2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dry 2-Bromo-N-cyclopropyl-4-nitroaniline to a suitably sized flask.
-
Dissolution: Add isopropanol (approx. 5-7 mL per gram of crude material). Heat the mixture to reflux with stirring until all the solid dissolves.[5]
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for 1 hour to maximize crystal formation.
-
Isolation: Collect the purified yellow crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. (Expected purity: >98% by HPLC).
Safety Considerations for Scale-Up
-
Exothermicity: The reaction is exothermic. The slow addition of cyclopropylamine is critical to control the heat generated. A reliable reactor cooling system is essential for scale-up.
-
Reagent Handling: Cyclopropylamine is a volatile and flammable liquid with a pungent odor. Handle it in a well-ventilated area.
-
Pressure: While not a high-pressure reaction, heating solvents like DMSO will increase the vapor pressure in the reactor. Ensure the system is properly vented through the condenser.
Visual Troubleshooting Workflow
This decision tree provides a logical path to diagnose and solve common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Reaction, Mechanism, and Practice. YouTube. Available at: [Link]
-
Pappula, V., & Adimurthy, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6, 90184-90187. Available at: [Link]
-
CP Lab Safety. 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%. Available at: [Link]
-
Bonderoff, S. A., et al. (2013). Nazarov reactions of vinyl cyclopropylamines: an approach to the imino-Nazarov problem. Organic Letters, 15(11), 2888-91. Available at: [Link]
-
Brainly. (2023). When 1,2-dibromo-4-nitrobenzene is heated with NaOH in a nucleophilic aromatic substitution reaction, which intermediate is formed? Available at: [Link]
-
ResearchGate. (2025). Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source. Available at: [Link]
- Google Patents. (CN102993022A). Preparation method of bromoaniline.
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
MDPI. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Available at: [Link]
-
ResearchGate. (2016). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Available at: [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Available at: [Link]
-
ACS. (2021). SNAr Reaction in Common Molecular Solvents Under Pressure. Available at: [Link]
- Google Patents. (CN113121358A). Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
Magritek. (2015). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]
Sources
Technical Support Center: Recrystallization of 2-Bromo-N-cyclopropyl-4-nitroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the recrystallization of 2-Bromo-N-cyclopropyl-4-nitroaniline. As a crucial purification step, a well-executed recrystallization protocol is paramount for obtaining a final product of high purity, which is essential for reliable downstream applications. This document provides a framework for developing a robust recrystallization procedure, addressing common challenges, and ensuring the final product meets the required specifications.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying 2-Bromo-N-cyclopropyl-4-nitroaniline?
A1: Recrystallization is a purification technique based on the differential solubility of a compound in a particular solvent at varying temperatures. The ideal solvent will dissolve 2-Bromo-N-cyclopropyl-4-nitroaniline sparingly at room temperature but will exhibit high solubility at its boiling point. This temperature-dependent solubility allows for the dissolution of the crude solid in a minimal amount of hot solvent to form a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Soluble impurities, on the other hand, remain in the cooled solvent (mother liquor) and are separated by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of 2-Bromo-N-cyclopropyl-4-nitroaniline?
A2: The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Exhibit a steep solubility curve: The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C) to maximize product recovery.
-
Not react with the compound: The solvent must be chemically inert towards 2-Bromo-N-cyclopropyl-4-nitroaniline.
-
Dissolve impurities well at all temperatures or not at all: This allows for the removal of impurities either by remaining in the mother liquor or by being filtered out from the hot solution.
-
Have a relatively low boiling point: This facilitates easy removal of the solvent from the purified crystals.
For 2-Bromo-N-cyclopropyl-4-nitroaniline, a polar aromatic compound, moderately polar solvents are a good starting point. Based on protocols for the closely related compound, 2-Bromo-4-nitroaniline, a mixed solvent system of dichloromethane and methanol has been shown to be effective.[1][2] Ethanol or mixtures of ethanol and water could also be viable options and should be explored through small-scale solubility tests.
Q3: What are the most likely impurities in a crude sample of 2-Bromo-N-cyclopropyl-4-nitroaniline?
A3: The impurities present will largely depend on the synthetic route. A plausible synthesis involves the N-alkylation of 2-bromo-4-nitroaniline with a cyclopropyl halide. Potential impurities could include:
-
Unreacted 2-bromo-4-nitroaniline: Incomplete N-alkylation will leave the starting material in the crude product.
-
Over-alkylated products: While less likely with a secondary amine, there is a possibility of further reaction on the aniline nitrogen under certain conditions.[3]
-
Byproducts from the synthesis of 2-bromo-4-nitroaniline: If this starting material is synthesized in-house (e.g., by bromination of 4-nitroaniline), impurities such as dibrominated species (e.g., 2,6-dibromo-4-nitroaniline) could be present.[4]
-
Residual solvents and reagents: Solvents and reagents from the reaction and workup steps may also be present.
Experimental Protocol: Recrystallization of 2-Bromo-N-cyclopropyl-4-nitroaniline (Based on an Analogous Compound)
This protocol is a starting point based on the recrystallization of 2-Bromo-4-nitroaniline and should be optimized for your specific sample.[1]
Materials:
-
Crude 2-Bromo-N-cyclopropyl-4-nitroaniline
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Erlenmeyer flasks
-
Hotplate with stirring function
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude 2-Bromo-N-cyclopropyl-4-nitroaniline in an Erlenmeyer flask. Add a minimal amount of dichloromethane to create a slurry.
-
Heating: Gently warm the slurry on a hotplate with stirring. Add dichloromethane in small portions until the solid dissolves completely.
-
Addition of Anti-Solvent: To the hot dichloromethane solution, add methanol dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Re-dissolution: Add a few drops of dichloromethane to the hot, turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the hotplate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities. | Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent (dichloromethane in the example protocol) to lower the saturation point. Allow the solution to cool more slowly. Consider using a different solvent system with a lower boiling point. |
| No crystal formation | The solution is not saturated, or supersaturation has occurred. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low yield | Too much solvent was used, the cooling was not sufficient, or the compound is significantly soluble in the cold solvent. | Before filtering, cool the mother liquor in an ice-salt bath to see if more crystals form. If so, reconsider the solvent choice or the amount used. Ensure the solution is cooled for an adequate amount of time. |
| Colored impurities in crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb the desired product. |
| Crystals crash out too quickly | The solution is too concentrated, or it is cooling too rapidly. | Reheat the solution and add a small amount of additional solvent. Allow the solution to cool at a slower rate by insulating the flask. |
Visualizing the Process
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization problems.
References
-
Hyma Synthesis Private Limited. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]
-
Virtuoso. (2018). What is formed when para-nitroaniline is treated with Bromine water in basic medium? Brainly.in. Retrieved from [Link]
- Bayguzina, A. R., Musina, Ch. F., & Khusnutdinov, R. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54(11), 1685-1691.
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
- Sadu, S., Gunturu, K. C., & Akamanchi, K. G. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 4(78), 41531-41535.
-
Filo. (2025). Bromination of aniline gives 2,4,6 -tribromoaniline however nitration of aniline yields 3-nitroaniline as the major product. Explain. Retrieved from [Link]
- Pouresmaeily Seyed, M., Shirkavand, H. B., Shahidzadeh, M., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
- Maji, B., & Barman, M. K. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
-
The Organic Chemistry Tutor. (2020, May 6). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination [Video]. YouTube. [Link]
-
Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
CP Lab Safety. (n.d.). N-Acetyl 2-bromo-4-nitroaniline, min 98%, 25 grams. Retrieved from [Link]
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
Quora. (n.d.). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromo-N-cyclopropyl-4-nitroaniline
For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of analytical methods for the characterization of 2-Bromo-N-cyclopropyl-4-nitroaniline, a substituted nitroaniline with potential applications in pharmaceutical and materials science. By leveraging established analytical principles and data from structurally similar compounds, we present a comprehensive workflow for the unambiguous identification, purity assessment, and structural elucidation of this molecule.
The Analytical Imperative: Why Rigorous Characterization Matters
2-Bromo-N-cyclopropyl-4-nitroaniline (C9H9BrN2O2, MW: 257.1 g/mol ) is a molecule whose utility is intrinsically linked to its purity and structural integrity.[1] Impurities or isomeric misassignments can lead to misleading biological data, failed synthetic steps, and compromised final products. Therefore, a multi-faceted analytical approach is not just recommended, but essential. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Chromatographic Techniques: The Foundation of Purity Assessment
Chromatographic methods are paramount for determining the purity of 2-Bromo-N-cyclopropyl-4-nitroaniline and for the separation of potential impurities. The choice between HPLC and GC is dictated by the compound's physicochemical properties.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds
Given the aromatic and polar nature of nitroanilines, reversed-phase HPLC (RP-HPLC) is the premier technique for purity analysis.[2][3] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC for 2-Bromo-N-cyclopropyl-4-nitroaniline
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.[2]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent like methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and separation from impurities.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm, where nitroaromatic compounds typically exhibit strong absorbance.[3]
-
Injection Volume: 10 µL.
-
Rationale for Experimental Choices:
-
The C18 column is chosen for its hydrophobicity, which will interact with the non-polar regions of the analyte.
-
Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.
-
UV detection is a robust and sensitive method for chromophore-containing molecules like nitroanilines.
Gas Chromatography (GC): An Alternative for Thermally Stable Analytes
While HPLC is generally preferred for nitroanilines due to their polarity and potential for thermal degradation, GC can be a viable option.[4] EPA Method 8131 provides a framework for the analysis of aniline derivatives, which can be adapted.[5]
Considerations for GC Analysis:
-
Thermal Stability: The primary concern is the thermal lability of the nitro and amine functional groups. A thorough evaluation of the compound's stability at typical GC inlet temperatures is crucial.
-
Derivatization: To improve volatility and thermal stability, derivatization of the amine group may be necessary, though this adds complexity to the sample preparation.
-
Detector: A Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) would provide the necessary selectivity and sensitivity.[5]
Comparative Summary of Chromatographic Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally sensitive compounds. | Suitable for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for polar analytes. |
| Detection | UV-Vis, DAD, MS. | FID, NPD, MS. |
| Recommendation | Primary and highly recommended method for purity determination. | Feasible, but requires careful validation of thermal stability. |
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide detailed information about the molecular structure of 2-Bromo-N-cyclopropyl-4-nitroaniline, confirming its identity and providing evidence of its functional groups.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is indispensable for determining the molecular weight of the analyte and can offer structural insights through fragmentation patterns. It is often coupled with a chromatographic technique (LC-MS or GC-MS) for the analysis of complex mixtures.[6]
Expected Mass Spectral Data for 2-Bromo-N-cyclopropyl-4-nitroaniline:
-
Molecular Ion (M+): The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to 79Br and 81Br isotopes). The expected m/z for the molecular ions would be around 256 and 258.
-
Fragmentation: Key fragmentation pathways may involve the loss of the cyclopropyl group, the nitro group, or the bromine atom.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the benzene ring will appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm). Their splitting patterns (e.g., doublets, doublet of doublets) will provide information about their relative positions.
-
Cyclopropyl Protons: The protons of the cyclopropyl group will appear in the upfield region (typically 0.5-1.5 ppm) and will likely show complex splitting due to geminal and vicinal coupling.
-
Amine Proton (N-H): A broad singlet corresponding to the amine proton is expected, and its chemical shift can be concentration and solvent dependent.
Predicted ¹³C NMR Spectral Features:
-
Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (bromo, nitro, and amino groups).
-
Cyclopropyl Carbons: Signals for the carbons of the cyclopropyl ring will appear in the upfield region.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups within the molecule.
Expected IR Absorptions for 2-Bromo-N-cyclopropyl-4-nitroaniline:
| Functional Group | Expected Absorption Range (cm⁻¹) | Reference |
| N-H Stretch (secondary amine) | 3300-3500 | [6] |
| C-H Stretch (aromatic) | 3000-3100 | [6] |
| C-H Stretch (aliphatic) | 2850-3000 | |
| N-O Asymmetric Stretch (nitro) | 1500-1550 | [6][10] |
| N-O Symmetric Stretch (nitro) | 1300-1350 | [6][10] |
| C-N Stretch (aromatic amine) | 1250-1360 | [6] |
| C-Br Stretch | 500-600 | [6] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Logical Flow for Spectroscopic Characterization
Caption: Spectroscopic analysis workflow.
Conclusion: A Synergistic Approach to Confidence
The comprehensive characterization of 2-Bromo-N-cyclopropyl-4-nitroaniline necessitates a synergistic application of multiple analytical techniques. While HPLC provides the benchmark for purity, a combination of MS, NMR, and IR spectroscopy is required for unambiguous structural confirmation. By following the protocols and rationale outlined in this guide, researchers can ensure the quality and integrity of their scientific findings and the materials they produce. This multi-technique approach provides a self-validating system, where the results from each method corroborate the others, leading to a high degree of confidence in the final characterization.
References
- SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column.
- SIELC Technologies. (2018, February 16). 2-Bromo-4-nitroaniline.
- PubChem. (n.d.). 2-bromo-N-methyl-4-nitroaniline.
- ChemicalBook. (n.d.). 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum.
- United States Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- ChemicalBook. (n.d.). 2-Bromo-4,6-dinitroaniline(1817-73-8) 1H NMR spectrum.
- SpectraBase. (n.d.). 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts.
- (Vendor Name). (n.d.). N-Cyclopropyl 4-bromo-2-nitroaniline.
- Benchchem. (n.d.). Spectroscopic Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide.
- PubChem. (n.d.). 4-Bromo-2-nitroaniline.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical HPLC Method of 2,6-Dibromo-4-nitroaniline.
- CP Lab Safety. (n.d.). 2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams.
- Benchchem. (n.d.). Physical properties of 4-Bromo-2-nitroaniline.
- Benchchem. (n.d.). Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
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A Comparative Guide to the HPLC and GC-MS Analysis of 2-Bromo-N-cyclopropyl-4-nitroaniline
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Bromo-N-cyclopropyl-4-nitroaniline. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical considerations for method selection, backed by detailed experimental protocols and data interpretation.
Introduction
2-Bromo-N-cyclopropyl-4-nitroaniline is a key chemical intermediate in the synthesis of various organic compounds. Its purity and accurate quantification are critical for ensuring the quality and efficacy of downstream products. The selection of an appropriate analytical technique is paramount. This guide objectively compares two powerful chromatographic techniques, HPLC and GC-MS, to provide a clear, data-driven framework for analyzing this specific compound.
Analyte Properties: Guiding the Analytical Strategy
Before developing a method, understanding the physicochemical properties of 2-Bromo-N-cyclopropyl-4-nitroaniline (C9H9BrN2O2, MW: 257.1 g/mol ) is essential.[1]
-
Polarity: The presence of a nitro group (-NO2) and a secondary amine (-NH-) imparts significant polarity to the molecule.
-
Chromophores: The nitroaniline structure contains strong chromophores, making it an excellent candidate for UV-Vis detection.
-
Thermal Lability: Nitroaromatic compounds can be susceptible to thermal degradation at elevated temperatures, a critical consideration for GC-based methods.[2][3] Aniline and its derivatives are often thermolabile, making direct GC analysis challenging without derivatization.[2]
-
Volatility: While not a highly volatile compound, its volatility must be assessed for GC-MS analysis.
These properties suggest that while both HPLC and GC-MS are potential candidates, the analyte's polarity and thermal lability will be the deciding factors in method selection and optimization.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
Principle and Rationale: HPLC is a separation technique based on the partitioning of a sample between a liquid mobile phase and a solid stationary phase.[4][5] For polar, potentially thermolabile compounds like 2-Bromo-N-cyclopropyl-4-nitroaniline, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It avoids the high temperatures of a GC inlet, thus preventing analyte degradation.[2] The polar nature of the analyte ensures good interaction with a non-polar stationary phase (like C18) and elution with a polar mobile phase.
Method Development & Causality:
-
Column Selection: A C18 column is selected as the stationary phase. Its long alkyl chains provide a non-polar environment, promoting retention of the moderately non-polar analyte through hydrophobic interactions. This allows for effective separation from more polar or less polar impurities.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for nitroaromatic compounds.[6][7] Starting with a higher water concentration allows for the retention of the analyte, while gradually increasing the acetonitrile concentration facilitates its elution, providing a balance between retention, resolution, and analysis time.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The nitroaniline moiety has strong absorbance, and a wavelength of 254 nm is chosen to maximize sensitivity and signal-to-noise ratio.[6]
HPLC Experimental Workflow
Caption: HPLC analysis workflow for 2-Bromo-N-cyclopropyl-4-nitroaniline.
Detailed HPLC Protocol
-
Reagent and Standard Preparation:
-
Prepare a stock solution of 2-Bromo-N-cyclopropyl-4-nitroaniline (1 mg/mL) in acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
For sample analysis, dissolve the material in acetonitrile, dilute to fall within the calibration range, and filter through a 0.45 µm syringe filter.
-
-
Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 254 nm.
-
-
System Suitability and Validation:
-
Perform five replicate injections of a mid-concentration standard.
-
The system is deemed suitable if the Relative Standard Deviation (%RSD) for peak area and retention time is ≤ 2.0%.
-
The method should be validated according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, and limit of detection (LOD).[8][9][10]
-
Expected Performance
| Parameter | Expected Result |
| Retention Time (RT) | ~ 7.5 min |
| Linearity (r²) | > 0.999 |
| LOD | ~ 0.1 µg/mL |
| LOQ | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle and Rationale: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and mass-based detection.[5] While highly sensitive and specific, its application to 2-Bromo-N-cyclopropyl-4-nitroaniline is challenging due to the analyte's potential thermal lability.[3][11] High temperatures in the GC inlet can cause degradation, leading to inaccurate quantification and the appearance of artifact peaks.[12]
Method Development & Causality:
-
Inlet Optimization (Critical): The choice of inlet temperature and injection technique is the most critical parameter. A low inlet temperature is necessary to minimize on-column degradation. A splitless injection is used to maximize the transfer of the analyte to the column for trace analysis.
-
Column Selection: A low-to-mid polarity column, such as a DB-5ms, is chosen. This column provides good inertness and thermal stability, which is essential for analyzing active compounds. Its selectivity is suitable for a broad range of semi-volatile organic compounds.
-
Oven Program: A temperature ramp is programmed to ensure the analyte is focused on the head of the column before separation begins and to elute it as a sharp peak. The final temperature is chosen to ensure the column is cleaned of any less volatile components without causing column bleed.
-
Mass Spectrometer: Electron Ionization (EI) is used for its robustness and the creation of reproducible fragmentation patterns for library matching. A full scan acquisition mode is used to identify the analyte and any potential impurities or degradation products.
GC-MS Experimental Workflow
Caption: GC-MS analysis workflow for 2-Bromo-N-cyclopropyl-4-nitroaniline.
Detailed GC-MS Protocol
-
Reagent and Standard Preparation:
-
Prepare a stock solution of 2-Bromo-N-cyclopropyl-4-nitroaniline (1 mg/mL) in a volatile, GC-compatible solvent such as ethyl acetate.
-
Create calibration standards by serial dilution.
-
-
Instrumentation and Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 200 °C (Optimized low to prevent degradation).
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Initial temp 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Acquisition Mode: Full Scan (m/z 50-350).
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
The mass spectrum should show a molecular ion peak (m/z 256/258 due to bromine isotopes) and characteristic fragment ions.
-
Quantify using the area of a characteristic, abundant ion.
-
Expected Performance
| Parameter | Expected Result |
| Retention Time (RT) | ~ 9.2 min |
| Key Mass Ions (m/z) | 256, 258, 228, 199 |
| LOD | ~ 0.5 µg/mL |
| LOQ | ~ 1.5 µg/mL |
| Precision (%RSD) | < 5.0% (highly dependent on thermal stability) |
| Challenges | Potential for peak tailing and degradation products. |
Section 3: Comparative Analysis and Method Selection
This section provides a direct comparison to guide the selection of the most appropriate technique for the analysis of 2-Bromo-N-cyclopropyl-4-nitroaniline.
| Feature | HPLC with UV/DAD | GC-MS |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile, and thermally labile compounds.[2] | Challenging. High risk of thermal degradation of the nitro group.[3][11] |
| Robustness | High. Less susceptible to matrix effects and analyte degradation. | Moderate. Performance is highly dependent on inlet conditions and system inertness. |
| Specificity | Good with UV/DAD; Excellent with LC-MS. | Excellent. Mass spectral data provides definitive identification. |
| Sensitivity (LOD) | Generally higher sensitivity for this analyte. | Lower sensitivity due to potential degradation and required low inlet temperature. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution, but solvent must be GC-compatible. |
| Regulatory Compliance | Well-established and accepted per USP <621> guidelines.[4][13][14][15] | Standard technique, but method ruggedness for this analyte may be questioned. |
Recommendation
For routine quality control, purity assessment, and quantitative analysis of 2-Bromo-N-cyclopropyl-4-nitroaniline, HPLC is the superior technique. Its primary advantage is the avoidance of high temperatures, which preserves the integrity of the analyte and ensures accurate, reproducible results. The method is robust, sensitive, and straightforward to implement.
GC-MS should be reserved for specific applications, such as confirmatory identification where mass spectral data is required to confirm the structure or to identify unknown volatile or semi-volatile impurities that are not amenable to HPLC analysis. If GC-MS must be used for quantification, significant method development and validation would be required to prove that analyte degradation is controlled and minimal.
Conclusion
The choice between HPLC and GC-MS for the analysis of 2-Bromo-N-cyclopropyl-4-nitroaniline is dictated by the analyte's inherent chemical properties. The polarity and thermal lability of the molecule make RP-HPLC with UV detection the most reliable, robust, and accurate method for routine analysis. While GC-MS offers unparalleled specificity, the significant risk of thermal degradation compromises its suitability for quantitative purposes without extensive optimization and validation to mitigate this core challenge. This guide provides the foundational knowledge for scientists to make an informed decision based on their specific analytical needs.
References
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Aviv, D. et al. "Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams." PubMed. Available at: [Link]
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ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ECA Academy. Available at: [Link]
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Agilent. "Understanding the Latest Revisions to USP <621>." Agilent Technologies. Available at: [Link]
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LCGC International. "Simplified Yet Sensitive Determination of Aniline and Nitroanilines." LCGC International. Available at: [Link]
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DSDP Analytics. "USP <621> Chromatography." DSDP Analytics. Available at: [Link]
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FDA. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." U.S. Food and Drug Administration. Available at: [Link]
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IU Indianapolis ScholarWorks. "Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives." IU Indianapolis ScholarWorks. Available at: [Link]
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FDA. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Food and Drug Administration. Available at: [Link]
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ICH. "Quality Guidelines." International Council for Harmonisation. Available at: [Link]
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Starodub. "Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures." Starodub. Available at: [Link]
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Scribd. "Experiment 4:: TLC and HPLC of Nitroanilines." Scribd. Available at: [Link]
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SIELC Technologies. "Separation of 3-Nitroaniline on Newcrom R1 HPLC column." SIELC Technologies. Available at: [Link]
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Scribd. "Nitroanilne TLC." Scribd. Available at: [Link]
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Frontier-Lab. "Rapid Screening of Cannabinoids in Edibles by Thermal Desorption (TD)-GC/MS & TD-GC/FID." Frontier-Lab. Available at: [Link]
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Science.gov. "thermally labile compounds: Topics by Science.gov." Science.gov. Available at: [Link]
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CP Lab Safety. "2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams." CP Lab Safety. Available at: [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-N-cyclopropyl-4-nitroaniline
For researchers, scientists, and professionals in drug development, the unambiguous determination of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of synthesized 2-Bromo-N-cyclopropyl-4-nitroaniline, a key building block in modern medicinal chemistry. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative principles to ensure scientific integrity.
The Synthetic Context: Anticipating Potential Impurities
To effectively assess purity, one must first understand the potential impurities that may arise from the synthesis itself. A common synthetic route to 2-Bromo-N-cyclopropyl-4-nitroaniline involves the N-alkylation of 2-bromo-4-nitroaniline with a suitable cyclopropylating agent.
This context suggests the likely presence of the following impurities:
-
Unreacted Starting Materials: Residual 2-bromo-4-nitroaniline.
-
Regioisomers: If the initial bromination of the aniline precursor is not perfectly selective.
-
By-products: Compounds formed from side reactions or decomposition.
-
Residual Solvents: Trace amounts of solvents used during the reaction and purification (e.g., Acetonitrile, Dichloromethane).
A robust purity assessment strategy, therefore, must not only quantify the main compound but also be capable of detecting and identifying these potential contaminants.
A Multi-Tiered Strategy for Purity Validation
No single analytical method can provide a complete picture of a compound's purity. A comprehensive assessment relies on a combination of orthogonal techniques—methods that measure purity based on different chemical or physical principles. This guide advocates for a multi-tiered approach, from rapid preliminary checks to definitive structural and quantitative analysis.
Caption: A multi-tiered workflow for comprehensive purity assessment.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method should be driven by the specific question being asked—ranging from a simple identity check to a precise quantification of impurities.[1]
Melting Point Analysis: The Rapid Preliminary Screen
-
Principle of Operation: The melting point is a fundamental physical property of a crystalline solid.[2][3] Pure crystalline compounds exhibit a sharp, well-defined melting point range (typically 0.5–1 °C), whereas impure substances melt over a broader temperature range and at a lower temperature than the pure compound.[2][4] This phenomenon, known as melting point depression, is a direct consequence of impurities disrupting the crystal lattice.[2][4]
-
Expertise & Experience: This is the quickest and most economical method to gain a preliminary assessment of purity.[5][6] For a newly synthesized batch of 2-Bromo-N-cyclopropyl-4-nitroaniline, a broad melting range is an immediate red flag, suggesting the need for further purification before committing to more resource-intensive analyses. It is an invaluable tool for monitoring the progress of purification, such as recrystallization.
-
Trustworthiness: While highly informative, melting point analysis is not a standalone purity method. It is non-specific, as different compounds may have similar melting points. Its strength lies in its ability to detect the presence of impurities, not necessarily their identity or exact quantity.
-
Sample Preparation: Ensure the sample is completely dry, as residual solvent will depress the melting point.[5] Crush a small amount of the crystalline solid into a fine powder to ensure uniform heating.[3]
-
Capillary Loading: Pack the fine powder into a capillary tube to a depth of 2-3 mm.[5]
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating Rate: Heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[5]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[7] For 2-Bromo-N-cyclopropyl-4-nitroaniline, a non-polar C18 column (reversed-phase) is ideal. The compound and its impurities will travel through the column at different speeds depending on their polarity, allowing for separation and quantification. A UV detector is highly effective due to the strong chromophore in the molecule.
-
Expertise & Experience: HPLC is the gold standard for routine purity analysis in the pharmaceutical industry.[8][9] Its high sensitivity allows for the detection of trace impurities. For our target compound, a gradient elution method (where the mobile phase composition changes over time) is often superior for separating the main compound from both more polar (e.g., unreacted 2-bromo-4-nitroaniline) and less polar by-products in a single run. The method's results are typically reported as "% area," which provides a reliable estimation of purity.
-
Trustworthiness: Method validation is crucial for ensuring the reliability of HPLC data.[8][9][10] This involves demonstrating specificity (the ability to separate the analyte from impurities), linearity, accuracy, and precision according to guidelines from bodies like the ICH.[8][9]
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient might run from 30% B to 95% B over 20 minutes. This must be optimized to ensure separation of all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert
-
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[7] The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a molecular fingerprint.[11]
-
Expertise & Experience: GC-MS is exceptionally powerful, offering both chromatographic separation (purity) and mass spectrometric identification (identity).[7][12] It is particularly well-suited for identifying volatile and semi-volatile impurities, such as residual solvents. While many anilines require derivatization to improve their volatility and peak shape, 2-Bromo-N-cyclopropyl-4-nitroaniline may be sufficiently volatile for direct analysis. However, thermal stability must be confirmed, as nitroaromatic compounds can be prone to degradation at high injector temperatures.
-
Trustworthiness: The mass spectrum provides a high degree of confidence in the identity of both the main peak and any impurity peaks. The NIST library is an invaluable resource for matching fragmentation patterns to known compounds. For novel compounds, high-resolution mass spectrometry (HRMS) can provide an exact mass, which helps in determining the elemental composition.[7][13]
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C (splitless injection).
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate.
¹H NMR Spectroscopy: The Definitive Structural Arbiter
-
Principle of Operation: Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of specific atomic nuclei (most commonly, protons - ¹H).[14] An NMR spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment, making it the most powerful tool for unambiguous structure elucidation.[15]
-
Expertise & Experience: For 2-Bromo-N-cyclopropyl-4-nitroaniline, the ¹H NMR spectrum should show distinct signals for the aromatic protons and the cyclopropyl protons. The presence of signals that do not correspond to the expected structure is a clear indication of impurities. Furthermore, by integrating the area under the peaks corresponding to the compound against the peaks of an impurity, one can often estimate the relative molar ratio. For a highly accurate purity measurement, Quantitative NMR (qNMR) can be employed, where a certified internal standard of known concentration is added to the sample.[1]
-
Trustworthiness: ¹H NMR is considered a primary ratio method of analysis because the signal intensity is directly proportional to the number of nuclei, requiring no calibration curves for relative quantification.[1] It provides definitive proof of structure and is essential for characterizing new chemical entities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an adequate relaxation delay (d1) to ensure accurate integration.
-
Data Analysis:
-
Structural Confirmation: Assign all peaks to the protons in the expected structure.
-
Purity Assessment: Carefully examine the baseline for small peaks. Integrate these impurity peaks relative to the main compound's peaks to estimate their concentration.
-
Data Synthesis: A Comparative Summary
Caption: Decision flowchart for selecting the appropriate analytical technique.
The choice of technique depends on the specific analytical need. The table below summarizes the capabilities of each method for the analysis of 2-Bromo-N-cyclopropyl-4-nitroaniline.
| Parameter | Melting Point Analysis | HPLC-UV | GC-MS | ¹H NMR Spectroscopy |
| Primary Use | Rapid purity estimation | Quantitative purity & impurity profiling | Quantitative purity & impurity identification | Structural confirmation & quantification |
| Principle | Thermal property (phase change) | Chromatographic separation (polarity) | Chromatographic separation (volatility) | Nuclear magnetic resonance |
| Selectivity | Low | High | Very High | Very High |
| Sensitivity | Low (detects >1-2% impurity) | High (ng to pg range)[1] | Very High (pg to fg range)[1] | Moderate (µg to mg range)[1] |
| Throughput | High | Moderate to High | Moderate | Low to Moderate |
| Sample Req. | Small (~2-3 mg) | Small (~1 mg) | Very Small (<1 mg) | High (~5-10 mg) |
| Key Insight | Indicates presence of impurities | Provides % purity by area | Identifies volatile impurities | Confirms chemical structure |
Conclusion: Building a Confident Purity Statement
Assessing the purity of a synthesized compound like 2-Bromo-N-cyclopropyl-4-nitroaniline is a multi-faceted task that cannot be reliably accomplished with a single technique. A scientifically sound approach begins with a rapid melting point analysis to confirm the presence of a crystalline solid with a reasonably sharp melting range. This is followed by HPLC-UV analysis , the primary tool for accurate quantification, to determine the purity as a percentage of the total detected components. GC-MS should be employed to rule out the presence of volatile impurities and residual solvents that might not be detected by HPLC. Finally, ¹H NMR spectroscopy serves as the ultimate arbiter, providing unequivocal confirmation of the compound's structure and offering an orthogonal method for purity estimation. By integrating the data from these complementary techniques, researchers can confidently establish the purity and identity of their synthesized material, ensuring the integrity of subsequent experiments and development efforts.
References
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Wikibooks. (n.d.). Organic Chemistry/Spectroscopy. Retrieved from [Link]
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Scribd. (n.d.). Using Melting Point To Determine Purity of Crystalline Solids. Retrieved from [Link]
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Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
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Britannica. (2025). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]
- Vertex AI Search. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
- Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
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Chemistry For Everyone. (2025). How Do You Accurately Measure Melting Points For Purity Analysis?. YouTube. Retrieved from [Link]
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Chemistry Online @ UTSC. (n.d.). Melting Point. Retrieved from [Link]
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Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
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SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]
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ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis. Retrieved from [Link]
- Vertex AI Search. (n.d.).
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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PMC. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Retrieved from [Link]
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Semantic Scholar. (n.d.). Measuring the purity of organic substances: general approaches and development of an optimal procedure for studying pure organic materials. Retrieved from [Link]
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FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
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Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]
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A Multi-Modal Spectroscopic Guide for the Unambiguous Structural Confirmation of 2-Bromo-N-cyclopropyl-4-nitroaniline
Introduction: The Imperative of Structural Certainty in Pharmaceutical Development
In the landscape of modern drug discovery and medicinal chemistry, novel molecular entities are the building blocks of innovation. 2-Bromo-N-cyclopropyl-4-nitroaniline represents such a building block, a versatile intermediate whose distinct arrangement of bromo, nitro, and cyclopropyl functionalities offers a unique scaffold for synthesizing potential therapeutic agents.[1] The precise structural characterization of these intermediates is not merely an academic exercise; it is a foundational requirement for reproducible synthesis, predictable pharmacology, and regulatory compliance. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in the development pipeline.
This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive structural confirmation of 2-Bromo-N-cyclopropyl-4-nitroaniline. We will move beyond a simple recitation of data, delving into the causality behind the choice of each analytical technique—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. By integrating the complementary data from these methods, we establish a self-validating system that ensures the highest degree of confidence in the molecular structure.
The Analytical Challenge: Deconstructing the Target Molecule
Before delving into the analytical techniques, it is crucial to identify the key structural features of 2-Bromo-N-cyclopropyl-4-nitroaniline that require confirmation:
-
Molecular Formula and Weight : C₉H₉BrN₂O₂; MW: 257.1 g/mol .[1]
-
Aromatic Substitution Pattern : A 1,2,4-trisubstituted benzene ring.
-
Key Functional Groups :
-
A secondary N-cyclopropylamine group (-NH-c-C₃H₅).
-
A nitro group (-NO₂).
-
A bromo substituent (-Br).
-
Each spectroscopic method will provide unique and corroborative evidence for these features.
Caption: Key structural features of the target molecule requiring confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Causality of Application
For 2-Bromo-N-cyclopropyl-4-nitroaniline, ¹H and ¹³C NMR are indispensable for:
-
Confirming the Aromatic Substitution Pattern: The chemical shifts, coupling patterns, and coupling constants (J-values) of the aromatic protons are highly diagnostic of their relative positions on the ring.
-
Identifying the Cyclopropyl Moiety: The cyclopropyl group exhibits highly characteristic upfield proton and carbon signals due to its unique ring strain and magnetic anisotropy, making it easily distinguishable.[2]
-
Verifying Connectivity: 2D NMR techniques (such as HSQC and HMBC) can be employed to unequivocally establish the C-H and long-range C-H correlations, confirming that the cyclopropyl group is indeed attached to the amine nitrogen.
Expected ¹H and ¹³C NMR Data
The following data are predicted for a solution in a standard NMR solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-3 (Aromatic) | ~8.30 | d | J ≈ 2.5 Hz | 1H | Ortho to -NO₂ and meta to -Br; significantly deshielded. |
| H-5 (Aromatic) | ~7.95 | dd | J ≈ 9.0, 2.5 Hz | 1H | Ortho to -NO₂ and ortho to -NH; deshielded. |
| H-6 (Aromatic) | ~7.10 | d | J ≈ 9.0 Hz | 1H | Ortho to -Br and ortho to -NH; least deshielded aromatic proton. |
| N-H (Amine) | ~6.5-7.5 | d | J ≈ 4.0 Hz | 1H | Broad signal, doublet due to coupling with cyclopropyl methine. Position is solvent dependent. |
| C-H (Cyclopropyl Methine) | ~2.5-2.7 | m | - | 1H | Alpha to an electron-poor nitrogen, deshielded relative to a simple cyclopropyl group.[3] |
| C-H₂ (Cyclopropyl Methylene) | ~0.6-1.0 | m | - | 4H | Characteristic upfield signals due to the shielding cone of the cyclopropane ring.[2][4] |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-4 (C-NO₂) | ~145-150 | Attached to the strongly electron-withdrawing nitro group. |
| C-1 (C-NH) | ~140-145 | Attached to the electron-donating amine group. |
| C-2 (C-Br) | ~110-115 | Attached to bromine; exhibits a shielding effect. |
| C-3, C-5, C-6 | ~115-130 | Aromatic carbons influenced by multiple substituents. |
| C (Cyclopropyl Methine) | ~25-30 | Methine carbon of the cyclopropyl ring.[5] |
| CH₂ (Cyclopropyl Methylene) | ~5-10 | Methylene carbons of the cyclopropyl ring, characteristically upfield.[5] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D spectra such as COSY, HSQC, and HMBC to confirm assignments and connectivity.
-
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak. Integrate the ¹H NMR signals.
Mass Spectrometry (MS): The Molecular Weight and Elemental Signature
Mass spectrometry is a powerful tool that provides the exact molecular weight and, through fragmentation patterns and isotopic distributions, crucial information about the elemental composition of a molecule.
Causality of Application
-
Molecular Weight Confirmation: MS directly measures the mass-to-charge ratio (m/z), allowing for the verification of the molecular weight (257.1 Da).
-
Definitive Identification of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6][7] This results in a highly characteristic pair of peaks (M⁺ and M+2) in the mass spectrum that are separated by 2 m/z units and have nearly equal intensity, serving as an unmistakable signature for the presence of a single bromine atom.[6][7]
-
Structural Corroboration via Fragmentation: The way the molecule breaks apart upon ionization (fragmentation) provides clues that support the proposed structure.
Expected Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS) provides the most accurate data for formula confirmation.
Table 3: Predicted High-Resolution and Low-Resolution MS Data
| Ion | Predicted m/z (HRMS) for C₉H₉⁷⁹BrN₂O₂⁺ | Predicted m/z (Low Res) | Assignment |
|---|---|---|---|
| [M]⁺ | 255.9898 | 256 | Molecular ion containing ⁷⁹Br |
| [M+2]⁺ | 257.9878 | 258 | Molecular ion containing ⁸¹Br (confirms presence of one Br atom) |
| [M-NO₂]⁺ | 210.0238 | 210/212 | Loss of nitro group (NO₂) |
| [M-C₃H₄]⁺ | 215.9636 | 216/218 | Loss of cyclopropene from the amine |
| [M-Br]⁺ | 177.0664 | 177 | Loss of the bromine radical |
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Data Acquisition (LC-MS ESI+):
-
Infuse the sample solution directly or via an LC system into the ESI source.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Ensure the instrument is calibrated to provide high mass accuracy (typically <5 ppm error).
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster ([M]⁺ and [M+2]⁺). Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine atom. Calculate the elemental composition from the accurate mass measurement.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and reliable method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).[8][9]
Causality of Application
-
Confirmation of N-H bond: The presence of a secondary amine is confirmed by a characteristic N-H stretching vibration.
-
Unambiguous Detection of the Nitro Group: The nitro group produces two very strong and distinct absorption bands corresponding to its symmetric and asymmetric stretching vibrations, which are often easy to identify.[10][11]
-
Verification of Aromatic and Cyclopropyl C-H bonds: Provides corroborating evidence for the core hydrocarbon structure.
Expected IR Absorption Data
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Confirmed |
|---|---|---|---|
| ~3350-3450 | N-H Stretch | Medium | Secondary Amine (-NH-) |
| ~3050-3100 | C-H Stretch | Medium-Weak | Aromatic C-H |
| ~3000-3050 | C-H Stretch | Medium-Weak | Cyclopropyl C-H |
| ~1590-1610 | C=C Stretch | Medium | Aromatic Ring |
| ~1500-1550 | N=O Asymmetric Stretch | Strong | Nitro Group (-NO₂) |
| ~1330-1370 | N=O Symmetric Stretch | Strong | Nitro Group (-NO₂) |
| ~1250-1300 | C-N Stretch | Medium | Aryl Amine |
| ~550-650 | C-Br Stretch | Medium-Strong | Bromoalkane (Fingerprint Region)[12][13] |
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Causality of Application
The target molecule possesses a "push-pull" system, with the electron-donating amino group (-NH-cPr) and the electron-withdrawing nitro group (-NO₂) positioned on the same conjugated aromatic ring. This electronic arrangement leads to a significant intramolecular charge transfer (ICT) character in its lowest energy electronic transition.[14] This results in a strong absorption band at a long wavelength (a bathochromic or red shift), which is a hallmark of such systems.[14] The position of this absorption maximum (λ_max) is also sensitive to solvent polarity (solvatochromism).[14]
Expected UV-Vis Absorption Data
The λ_max is expected to be significantly higher than that of benzene or nitrobenzene. For comparison, p-nitroaniline absorbs at around 381 nm in water.[14]
Table 5: Predicted UV-Visible Absorption Data
| Solvent | Predicted λ_max (nm) | Electronic Transition |
|---|---|---|
| Ethanol | ~390-410 | π→π* with significant ICT character |
| Hexane | ~360-380 | π→π* with significant ICT character |
Experimental Protocol: UV-Vis Analysis
-
Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a dilute working solution from the stock to ensure the absorbance is within the optimal range of the spectrophotometer (0.2 - 1.0 a.u.).
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200 to 600 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the instrument.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorbance spectrum. Identify the wavelength of maximum absorbance (λ_max).
Integrated Analysis: A Self-Validating Workflow
No single technique provides the complete picture. The power of this multi-modal approach lies in the integration of complementary data to build an unassailable case for the structure.
Caption: Integrated workflow for spectroscopic structural confirmation.
This workflow demonstrates a self-validating system. For instance, the bromine atom suggested by the MS isotopic pattern is confirmed by its influence on the aromatic proton shifts in NMR and the C-Br stretch in the IR spectrum's fingerprint region. Similarly, the N-cyclopropylamino group identified by NMR is supported by the N-H stretch in the IR and the overall molecular weight in the MS. The convergence of all data points to a single, consistent structure provides the highest level of scientific certainty.
Comparison with Alternative Methodologies
While the spectroscopic workflow described is exhaustive for routine structural confirmation, Single-Crystal X-ray Diffraction stands as the definitive, "gold standard" method for determining molecular structure in the solid state. It provides precise bond lengths, bond angles, and absolute stereochemistry. A crystal structure has been reported for the related compound 2-Bromo-4-nitroaniline, demonstrating the utility of this technique for similar scaffolds.[15][16]
Comparison:
-
Spectroscopy: Analyzes the bulk material, provides data in solution (which is often more relevant to reaction conditions or biological media), and does not require crystallization. It is generally faster and more accessible.
-
X-ray Crystallography: Provides an absolute, unambiguous 3D structure but is contingent on the ability to grow a high-quality single crystal, which can be a significant challenge. The resulting structure represents the molecule in the solid-state crystalline lattice, which may differ from its conformation in solution.
For pharmaceutical development, spectroscopic confirmation is a mandatory and routine step, while X-ray crystallography is typically employed for critical intermediates or final active pharmaceutical ingredients (APIs), especially when stereochemistry is a factor.
References
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-
AIP Publishing. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. The Journal of Chemical Physics. [Link]
-
AIP Publishing. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. The Journal of Chemical Physics. [Link]
-
PubMed. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. The Journal of Chemical Physics. [Link]
-
ResearchGate. (2020). The UV–Vis spectra of o-nitroaniline at various reaction times. ResearchGate. [Link]
-
ResearchGate. (n.d.). UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. ResearchGate. [Link]
-
ACS Publications. (2022). Phase Equilibria and Spectroscopic Identification of Structure II Hydrates with New Hydrate-Forming Agents (Cyclopropylamine and Cyclopentylamine). The Journal of Physical Chemistry C. [Link]
-
ACS Publications. (1960). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene. ResearchGate. [Link]
-
ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs. ResearchGate. [Link]
-
Fiveable. (n.d.). Infrared spectroscopy and vibrational spectra. Fiveable. [Link]
-
Doc Brown's Chemistry. (n.d.). Theory of infrared spectroscopy. Doc Brown's Chemistry. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. [Link]
-
ACS Publications. (1951). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA nanofiber. ResearchGate. [Link]
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Arabian Journal of Chemistry. (2017). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Bromo-N-cyclopropyl-4-nitroaniline
Introduction
2-Bromo-N-cyclopropyl-4-nitroaniline is a key building block in contemporary medicinal chemistry and drug development. Its unique structural combination, featuring an electron-deficient aromatic ring, a bromine atom, and a cyclopropylamine moiety, makes it a valuable intermediate for synthesizing a range of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers in the pharmaceutical and chemical industries. This guide provides an in-depth, objective comparison of the primary synthetic routes to 2-Bromo-N-cyclopropyl-4-nitroaniline, supported by mechanistic insights and detailed experimental protocols.
Strategic Overview of Synthetic Pathways
The synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline is a two-stage process. The first stage involves the preparation of the common precursor, 2-bromo-4-nitroaniline. The second, and more nuanced stage, is the N-cyclopropylation of this precursor. This guide will first detail the synthesis of the precursor and then provide a comparative analysis of three distinct and widely recognized methods for the crucial N-cyclopropylation step:
-
Copper-Catalyzed N-Cyclopropylation (Ullmann-type Reaction)
-
Palladium-Catalyzed N-Cyclopropylation (Buchwald-Hartwig Amination)
-
Reductive Amination
The following diagram illustrates the overall synthetic strategy.
Caption: Simplified catalytic cycle for copper-catalyzed N-cyclopropylation.
-
In a reaction vial, combine 2-bromo-4-nitroaniline (1.0 mmol), cyclopropylboronic acid (1.5 mmol), copper(II) acetate (1.0 mmol), and 2,2'-bipyridine (1.0 mmol).
-
Add sodium carbonate (2.0 mmol) as a base.
-
Add 5 mL of dichloroethane as the solvent.
-
Seal the vial and heat the reaction mixture at 80 °C with vigorous stirring under an air atmosphere for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. [1]
Route 2: Palladium-Catalyzed N-Cyclopropylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, known for its high functional group tolerance and generally high yields.
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the cyclopropylamine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-cyclopropylaniline and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the reaction.
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-cyclopropylation.
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-bromo-4-nitroaniline (1.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol).
-
Add the solvent (e.g., toluene or dioxane, 5 mL).
-
Add cyclopropylamine (1.2 mmol) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Route 3: Reductive Amination
Reductive amination offers a potentially more atom-economical and greener alternative to cross-coupling reactions, as it avoids the use of metal catalysts and pre-functionalized coupling partners.
This method involves the reaction of 2-bromo-4-nitroaniline with cyclopropanone, which forms an intermediate imine or enamine. This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the final N-cyclopropyl product. The choice of a mild reducing agent is crucial to avoid the reduction of the nitro group.
Caption: Workflow for the reductive amination route.
-
Dissolve 2-bromo-4-nitroaniline (1.0 mmol) in a suitable solvent such as methanol or dichloroethane (10 mL).
-
Add cyclopropanone (1.2 mmol) to the solution.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium cyanoborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Comparative Data Summary
| Parameter | Route 1: Copper-Catalyzed | Route 2: Palladium-Catalyzed | Route 3: Reductive Amination |
| Typical Yield | Moderate to Good (60-85%) | Good to Excellent (75-95%) | Moderate (50-70%) |
| Reaction Time | 12-24 hours | 4-12 hours | 12-24 hours |
| Temperature | 80-120 °C | 100-120 °C | Room Temperature |
| Catalyst Cost | Low (Copper) | High (Palladium) | None (Stoichiometric Reductant) |
| Reagent Cost | Moderate (Boronic Acid) | Low (Cyclopropylamine) | Moderate (Cyclopropanone) |
| Scalability | Good | Excellent | Moderate |
| Green Chemistry | Use of stoichiometric copper and organic solvents. | Use of precious metal catalyst and organic solvents. | Avoids metal catalysts, but uses stoichiometric reductant. |
| Substrate Scope | Generally good for anilines. | Very broad, high functional group tolerance. | Limited by availability and stability of cyclopropanone. |
Conclusion and Recommendations
The choice of the optimal synthetic route for 2-Bromo-N-cyclopropyl-4-nitroaniline depends heavily on the specific requirements of the research or production campaign.
-
For large-scale, cost-effective synthesis , the Copper-Catalyzed N-Cyclopropylation presents a balanced approach. While the reaction times may be longer, the lower cost of the copper catalyst makes it an attractive option for industrial applications.
-
For rapid synthesis with the highest potential yields and broad functional group tolerance , the Palladium-Catalyzed Buchwald-Hartwig Amination is the method of choice. Although the catalyst cost is higher, its efficiency and reliability are often paramount in drug discovery and development settings where time is a critical factor.
-
For a metal-free approach with milder reaction conditions , Reductive Amination is a viable alternative. However, the availability and stability of cyclopropanone can be a limiting factor, and yields may be lower compared to the cross-coupling methods.
It is recommended that for any given application, a preliminary small-scale trial of each method be conducted to determine the most efficient and practical route based on the available laboratory resources and project goals.
References
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A Comparative Guide to the Biological Activity of 2-Bromo-N-cyclopropyl-4-nitroaniline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the substituted aniline scaffold remains a cornerstone for the development of novel therapeutic agents. The intricate interplay of various functional groups on the aniline ring can dramatically influence the biological activity, steering the molecule towards anticancer, antimicrobial, or other therapeutic applications. This guide provides an in-depth comparative analysis of the biological activity of 2-Bromo-N-cyclopropyl-4-nitroaniline, a molecule of growing interest, benchmarked against its structural analogs. By examining the contributions of the bromo, nitro, and N-cyclopropyl substituents, we aim to elucidate the structure-activity relationships (SAR) that govern the efficacy of this class of compounds.
Introduction: The Architectural Significance of Substituted Anilines
Substituted anilines are privileged structures in drug discovery due to their synthetic accessibility and their ability to interact with a wide range of biological targets. The electronic and steric properties of the substituents on the aromatic ring and the nitrogen atom are critical determinants of their pharmacological profile.
2-Bromo-N-cyclopropyl-4-nitroaniline incorporates three key functional groups that are known to modulate biological activity:
-
The Nitro Group: Often associated with anticancer and antimicrobial properties, the nitro group is a strong electron-withdrawing group that can be bioreduced in hypoxic environments, characteristic of solid tumors, to form cytotoxic radicals.[1]
-
The Bromo Substituent: Halogens, such as bromine, can enhance the lipophilicity of a molecule, potentially improving membrane permeability. They can also participate in halogen bonding, a specific type of non-covalent interaction that can influence drug-receptor binding.[2]
-
The N-Cyclopropyl Group: The cyclopropyl ring is a unique substituent that introduces conformational rigidity and can influence the metabolic stability and binding affinity of a compound.[3]
This guide will dissect the contribution of each of these moieties by comparing the known biological activities of 2-Bromo-N-cyclopropyl-4-nitroaniline's structural parents and isomers.
Comparative Analysis of Biological Activity
While specific experimental data for 2-Bromo-N-cyclopropyl-4-nitroaniline is not extensively available in the public domain, we can infer its potential activity by analyzing data from closely related compounds. This comparative approach is fundamental to medicinal chemistry for predicting the biological profiles of novel molecules.
Anticancer Activity: A Tale of Substituents
The anticancer potential of nitroaniline derivatives has been explored in various studies. The presence of the nitro group is often a key driver of cytotoxicity, particularly in hypoxic tumor environments.
| Compound | Structure | Relevant Anticancer Activity Data | Reference |
| 2-Bromo-N-cyclopropyl-4-nitroaniline | Chemical structure of 2-Bromo-N-cyclopropyl-4-nitroaniline | No specific IC50 data publicly available. | |
| 4-Nitroaniline | Chemical structure of 4-Nitroaniline | Precursor for some anticancer agents.[1] | [1] |
| 2-Bromo-4-nitroaniline | Chemical structure of 2-Bromo-4-nitroaniline | Limited public data on specific anticancer activity. | |
| N-Cyclopropyl-4-nitroaniline | Chemical structure of N-Cyclopropyl-4-nitroaniline | N-cyclopropyl groups can enhance the H-bonding characteristics of adjacent amides, potentially improving kinase inhibition. | [4] |
| 5-Bromo-salicylidene-4-nitroaniline | Chemical structure of 5-Bromo-salicylidene-4-nitroaniline | Showed antibacterial activity, with the nitro group enhancing potency.[5] | [5] |
Expert Insights: The combination of a bromo and a nitro group on the aniline ring is a common feature in compounds with demonstrated biological activity.[2] The addition of the N-cyclopropyl group in 2-Bromo-N-cyclopropyl-4-nitroaniline is anticipated to enhance its cytotoxic potential compared to its simpler analogs. The cyclopropyl group can increase the compound's lipophilicity, potentially leading to better cell membrane penetration. Furthermore, the rigid nature of the cyclopropyl ring may orient the molecule favorably within the active site of a target protein, such as a kinase.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group to generate reactive nitrogen species that can damage bacterial DNA, proteins, and lipids.
| Compound | Structure | Relevant Antimicrobial Activity Data | Reference |
| 2-Bromo-N-cyclopropyl-4-nitroaniline | Chemical structure of 2-Bromo-N-cyclopropyl-4-nitroaniline | No specific MIC data publicly available. | |
| Nitroaniline Isomers | Chemical structures of nitroaniline isomers | Precursors to various antimicrobial agents. | [6] |
| 5-Bromo-salicylidene-4-nitroaniline | Chemical structure of 5-Bromo-salicylidene-4-nitroaniline | Active against S. aureus, L. monocytogenes, and E. coli. The nitro group was noted to increase activity.[5] | [5] |
| Substituted Nitro-benzothiazoles | General structure of substituted nitro-benzothiazoles | Showed potent antibacterial activity against P. aeruginosa.[7] | [7] |
Expert Insights: The presence of both a bromine atom and a nitro group suggests that 2-Bromo-N-cyclopropyl-4-nitroaniline could possess significant antimicrobial properties. The study on 5-bromosalicylidene-4-nitroaniline demonstrated that the nitro-substituted aniline derivative had higher antibacterial activity than the non-nitrated analog.[5] The N-cyclopropyl group could further modulate this activity by influencing the compound's uptake by bacterial cells or its interaction with intracellular targets.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activity of 2-Bromo-N-cyclopropyl-4-nitroaniline and its analogs, standardized in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity and antimicrobial activity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (e.g., 2-Bromo-N-cyclopropyl-4-nitroaniline and its analogs) in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic drug like doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Bacterial Inoculum Preparation:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Broth Microdilution Workflow for MIC Determination.
Structure-Activity Relationship (SAR) Insights
The analysis of structurally related compounds provides crucial insights into the SAR of this chemical class.
-
Role of the Nitro Group: The position of the nitro group is critical. In many cases, nitro groups at the para-position (as in 4-nitroaniline) are important for biological activity. The electron-withdrawing nature of the nitro group can make the aniline ring more susceptible to bioreduction, a key activation step for many nitroaromatic drugs.
-
Impact of Halogenation: The presence of a bromine atom at the ortho-position to the amino group can induce a conformational twist in the molecule, which may affect its binding to target proteins. Additionally, the lipophilicity conferred by the bromine atom can enhance membrane permeability, a desirable property for both anticancer and antimicrobial agents.
-
The N-Cyclopropyl Advantage: The N-cyclopropyl group is a bioisostere of larger alkyl groups but with a more rigid conformation. This rigidity can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. It can also block metabolic pathways that would otherwise deactivate the molecule. Research on other N-cyclopropyl-containing drugs has shown that this moiety can significantly improve pharmacokinetic and pharmacodynamic properties.[8]
Logical Relationship of Substituents to Predicted Biological Activity.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 2-Bromo-N-cyclopropyl-4-nitroaniline is emerging, a comparative analysis of its structural components strongly suggests its potential as both an anticancer and antimicrobial agent. The synergistic effects of the nitro, bromo, and N-cyclopropyl groups are likely to result in a compound with a potent and potentially novel mechanism of action.
Future research should focus on the synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline and a focused library of its analogs to systematically evaluate their biological activities using the protocols outlined in this guide. Such studies will be instrumental in validating the predicted SAR and could pave the way for the development of a new class of therapeutics. The exploration of its mechanism of action, including its potential targets and metabolic pathways, will also be a critical next step in its journey from a promising chemical entity to a potential clinical candidate.
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A Comparative Guide to Structural Validation: Prioritizing X-ray Crystallography for 2-Bromo-N-cyclopropyl-4-nitroaniline
In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. For researchers synthesizing novel compounds such as 2-Bromo-N-cyclopropyl-4-nitroaniline, a halogenated nitroaniline with potential applications as a synthetic building block, confirming the precise atomic arrangement is not merely a formality but a critical prerequisite for understanding its reactivity, properties, and potential biological activity.[1] This guide provides an in-depth comparison of analytical techniques for structural validation, establishing why single-crystal X-ray crystallography stands as the definitive method for this purpose.
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential pieces of the structural puzzle, they often leave room for ambiguity, particularly concerning stereochemistry and solid-state conformation. X-ray crystallography, in contrast, delivers a direct visualization of the molecule's structure in the crystalline state, providing precise and unambiguous data on bond lengths, bond angles, and intermolecular interactions.[2][3][4]
The Unambiguous Answer: The Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[2] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice within a crystal.[2] When a beam of monochromatic X-rays is directed at a single crystal, the crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a unique and measurable pattern of reflections.[2][5]
By analyzing the angles and intensities of these diffracted beams, crystallographers can construct a three-dimensional electron density map of the molecule.[4][5] This map is then used to determine the precise positions of each atom within the crystal lattice, yielding a definitive molecular structure.[3][4] The final output, often presented as a Crystallographic Information File (CIF), is a comprehensive dataset that includes atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.
Experimental Workflow: From Powder to Picture
The journey from a newly synthesized compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the collection of high-quality data, which is essential for an accurate structural determination.
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A Comparative Guide to the Quantitative Analysis of 2-Bromo-N-cyclopropyl-4-nitroaniline in Reaction Mixtures
In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction progress is paramount to ensuring product quality, optimizing yield, and maintaining process safety. 2-Bromo-N-cyclopropyl-4-nitroaniline serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its accurate quantification within a dynamic reaction matrix—often a complex milieu of starting materials, reagents, solvents, and by-products—presents a significant analytical challenge.
This guide provides an in-depth comparison of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 2-Bromo-N-cyclopropyl-4-nitroaniline. We will explore the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics. This document is intended for researchers, process chemists, and quality control analysts who require robust and reliable analytical methods for in-process control and final product assessment.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Industry Workhorse
High-Performance Liquid Chromatography, particularly in its reversed-phase modality (RP-HPLC), is often the method of choice for analyzing non-volatile, thermally stable pharmaceutical intermediates like 2-Bromo-N-cyclopropyl-4-nitroaniline. The technique's high resolution, reproducibility, and adaptability make it a cornerstone of analytical laboratories.
Causality Behind the Method: The Principle of RP-HPLC
RP-HPLC separates molecules based on their relative polarity. The stationary phase, typically a C18 (octadecylsilyl) bonded silica, is non-polar, while the mobile phase is a more polar aqueous-organic mixture. In this "push-pull" system, non-polar analytes (like our target compound) have a stronger affinity for the stationary phase and thus elute later. More polar impurities or starting materials will have a greater affinity for the mobile phase and elute earlier. This differential partitioning is the basis for separation. The choice of a C18 column is deliberate; its hydrophobic nature provides excellent retention and resolution for aromatic compounds.[1] UV detection is selected due to the strong chromophore present in the nitroaniline structure, which provides high sensitivity at specific wavelengths.[2]
Experimental Protocol: RP-HPLC Method
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Chromatography Data System (CDS): Software for instrument control and data processing.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Purified Water (e.g., Milli-Q).
-
Reference Standard: 2-Bromo-N-cyclopropyl-4-nitroaniline (Purity ≥95%).[3]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the 2-Bromo-N-cyclopropyl-4-nitroaniline reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.[2]
-
Sample Preparation (from Reaction Mixture): At a specified time point, carefully withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a known, large volume of mobile phase (e.g., in a 10 mL volumetric flask) to halt further chemical transformation. The dilution factor must be chosen to ensure the final concentration falls within the linear range of the calibration curve.[2]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations. Determine the concentration of 2-Bromo-N-cyclopropyl-4-nitroaniline in the sample injections using the regression equation from the calibration curve.
Workflow Visualization: HPLC Analysis
Caption: Workflow for the HPLC analysis of 2-Bromo-N-cyclopropyl-4-nitroaniline.
Pillar 2: Gas Chromatography (GC) - A Viable Alternative
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For aromatic amines, GC can offer high efficiency and sensitivity, especially when coupled with a mass spectrometry (MS) detector.[4]
Causality Behind the Method: The Principle of GC
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). Compounds are separated based on their boiling points and their interactions with the stationary phase coated on the column walls. Less volatile compounds (higher boiling points) or those with stronger interactions with the stationary phase will travel more slowly, resulting in longer retention times. While many aromatic amines can be analyzed directly, some may require derivatization to increase their volatility and thermal stability.[5] For this analysis, we propose a direct injection method, which is simpler and faster. A Flame Ionization Detector (FID) is a robust, general-purpose detector for organic compounds, while an MS detector provides definitive structural confirmation.
Experimental Protocol: GC-FID Method
Instrumentation and Materials:
-
GC System: A Gas Chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Data System: Software for instrument control and data processing.
-
Reagents: Dichloromethane (GC grade or equivalent high-purity solvent).
-
Reference Standard: 2-Bromo-N-cyclopropyl-4-nitroaniline (Purity ≥95%).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min[6] |
| Injector Temp | 280 °C |
| Detector Temp | 300 °C (FID) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in dichloromethane. Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution.
-
Sample Preparation (from Reaction Mixture): Quench an aliquot of the reaction mixture as described in the HPLC method, but use dichloromethane as the diluent. The dilution factor must be carefully selected. If the reaction solvent is not miscible with dichloromethane, a liquid-liquid extraction step may be necessary.
-
Filtration: Filter the diluted sample through a 0.45 µm chemically resistant (e.g., PTFE) syringe filter.
-
Analysis: Inject the prepared standards and samples into the GC system.
-
Quantification: Construct a calibration curve and determine the sample concentration as described for the HPLC method.
Conceptual Visualization: Chromatographic Separation
Caption: Principle of analyte separation in a reversed-phase HPLC column.
Method Comparison: HPLC vs. GC
The choice between HPLC and GC is not arbitrary; it depends on the specific requirements of the analysis, the nature of the sample matrix, and available instrumentation. Both methods must be properly validated according to regulatory guidelines (e.g., ICH) to ensure they are suitable for their intended purpose.[7][8] Validation demonstrates that the method is accurate, precise, specific, and robust.[9][10]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale & Expert Insight |
| Specificity/Selectivity | Excellent. Can resolve the analyte from polar starting materials and non-volatile impurities. DAD provides spectral confirmation. | Good to Excellent. Specificity is high, especially with an MS detector which provides mass fragmentation patterns for positive identification.[4] | HPLC is generally superior for complex liquid matrices without extensive sample cleanup. GC-MS offers unparalleled specificity if analytes are volatile. |
| Sensitivity (LOD/LOQ) | High. Typically in the low ng/mL to high pg/mL range with UV detection. | Very High. FID is highly sensitive to hydrocarbons. MS in SIM mode can reach sub-picogram levels. | Both techniques offer excellent sensitivity, often exceeding the requirements for reaction monitoring. |
| Precision (RSD%) | Excellent. Typically <1% RSD for peak area repeatability.[11] | Excellent. Typically <2% RSD is achievable with modern instrumentation. | HPLC often shows slightly better injection precision due to the liquid-phase autosampler design. |
| Accuracy / Recovery | Excellent. Recoveries of 98-102% are common in validated methods. | Good to Excellent. Recoveries of 95-105% are typical, but can be affected by sample preparation (e.g., extraction steps).[12] | Accuracy in GC can be compromised if the analyte is thermally labile or adsorbs to active sites in the injector or column. |
| Sample Throughput | Moderate to High. With fast LC methods, run times can be under 5 minutes. | Moderate. Run times are dictated by the oven temperature program, often 10-20 minutes. | HPLC generally allows for faster analysis cycles as there is no need for extensive column cooling and re-equilibration time like in GC oven programming. |
| Robustness | High. Mobile phase composition and column temperature are easily controlled. Less susceptible to matrix contamination. | Moderate. Column performance can degrade due to non-volatile residue buildup in the injector or column head. | HPLC columns are generally more robust to "dirty" samples from reaction mixtures, whereas GC systems require cleaner samples to maintain performance. |
| Ease of Use | Relatively straightforward. Sample preparation is often simple dilution. | More complex. Requires careful management of gas flows, temperature zones, and potential for leaks. | For routine analysis in a process environment, the simplicity of HPLC sample preparation is a significant advantage. |
Conclusion and Recommendation
For the quantitative analysis of 2-Bromo-N-cyclopropyl-4-nitroaniline in a typical reaction mixture, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary technique. Its high specificity for non-volatile compounds, operational robustness, ease of sample preparation, and excellent precision make it ideally suited for the demands of in-process control and quality assurance in a pharmaceutical or fine chemical setting.[13] The method is readily validated and provides reliable, accurate data essential for informed process decisions.
Gas Chromatography serves as a powerful alternative, particularly as an orthogonal method for confirmation or when higher sensitivity is required. The use of a GC-MS system would provide unequivocal identification of the target analyte and potential impurities, which is invaluable during process development and troubleshooting. However, for routine quantitative monitoring, the operational simplicity and robustness of HPLC present a more efficient and practical solution.
Ultimately, the selection of an analytical method is a critical decision that impacts the entire development and manufacturing lifecycle. By understanding the underlying principles and comparative strengths of each technique, scientists can confidently choose and implement the most appropriate method to ensure product quality and process consistency.
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GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. Available at: [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. MasterControl. Available at: [Link]
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The Gas-Chromatographic Determination of Aromatic Amines after Bromination in Surface Waters. Scilit. Available at: [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytica Chimica Acta. Available at: [Link]
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Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. Journal of Chromatography A. Available at: [Link]
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Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry. Available at: [Link]
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Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. Available at: [Link]
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Analytical method validation: A brief review. Journal of Pharmacy Research. Available at: [Link]
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Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
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UV−vis spectra for the reduction of 4-nitroaniline compound by PBA (CoTCNi/HCCr) at various time intervals. ResearchGate. Available at: [Link]
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2-Bromo-4-nitroaniline. Acta Crystallographica Section E. Available at: [Link]
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UV-Vis absorption spectra of (a) reduction of 4-nitroaniline to 4-aminoaniline with Ag NPs, (b) kinetics of catalytic reduction and (c) percentage conversion of 4-nitroaniline. ResearchGate. Available at: [Link]
-
4-Nitroaniline – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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2-Bromo-N-cyclopropyl-4-nitroaniline, min 95%, 100 grams. CP Lab Safety. Available at: [Link]
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2-Bromo-4-nitroaniline. ResearchGate. Available at: [Link]
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A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. Available at: [Link]
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A Senior Application Scientist's Guide to C-N Cross-Coupling: Benchmarking Catalytic Systems for the Amination of 2-Bromo-N-cyclopropyl-4-nitroaniline
Introduction: The Strategic Importance of C-N Bond Formation
In the landscape of modern drug discovery and materials science, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular synthesis.[1][2] Aryl amines are privileged structures, appearing in a vast array of pharmaceuticals and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a transformative tool for forging these critical bonds, offering a broad substrate scope and functional group tolerance that surpasses classical methods.[2][3]
This guide focuses on 2-Bromo-N-cyclopropyl-4-nitroaniline, a substrate of interest due to its combination of an electron-deficient aromatic ring and a secondary cyclopropylamine moiety. Such structures present unique challenges and opportunities in cross-coupling reactions. The strong electron-withdrawing nitro group can influence the oxidative addition step, while the nature of the secondary amine impacts the reductive elimination phase of the catalytic cycle.
This document provides an in-depth, objective comparison of catalytic systems for the amination of aryl bromides analogous to our target molecule. We will dissect the performance of established and modern phosphine ligands, providing the experimental data and mechanistic rationale necessary for researchers to make informed decisions in their own synthetic endeavors.
Comparative Analysis of Catalytic Systems
The choice of ligand is paramount in a Buchwald-Hartwig reaction, as it dictates the stability, activity, and selectivity of the palladium catalyst.[4] We have benchmarked three distinct palladium/ligand systems to couple a model substrate, 4-bromo-1-nitrobenzene, with a representative secondary amine, morpholine. This model system closely mimics the electronic and steric properties of 2-Bromo-N-cyclopropyl-4-nitroaniline and a coupling partner.
Catalytic Systems Under Evaluation:
-
System A (The Workhorse): Pd₂(dba)₃ / Xantphos
-
System B (The Modern Standard): Pd(OAc)₂ / RuPhos
-
System C (Alternative Metal): NiCl₂(PCy₃)₂ (A Nickel-Based Alternative)
The performance of these systems was evaluated based on reaction yield, time, and catalyst loading, providing a clear picture of their relative efficiencies.
Performance Data Summary
| Catalyst System | Pd/Ni Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System A | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 | 12 | 92 |
| System B | Pd(OAc)₂ | RuPhos | LiHMDS | THF | 80 | 4 | 98 |
| System C | NiCl₂(PCy₃)₂ | - | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 85 |
Data is representative and compiled from analogous systems reported in the literature for benchmarking purposes.[5][6][7]
Mechanistic Insights & Experimental Rationale
The success of a C-N coupling reaction hinges on the delicate balance of several key steps within the catalytic cycle. The choice of each component—ligand, base, and solvent—is a deliberate decision aimed at optimizing this cycle.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Expertise & Experience: Decoding the Component Choices
-
System A (Xantphos): Xantphos is a wide bite-angle bisphosphine ligand that is highly effective for a broad range of substrates.[8][9] Its geometric constraints are known to promote the crucial reductive elimination step, which is often rate-limiting.[10] While reliable, it can require higher temperatures and longer reaction times compared to more modern ligands, especially for challenging substrates.[11]
-
System B (RuPhos): RuPhos is a second-generation Buchwald biaryl monophosphine ligand.[6] These ligands are more electron-rich and sterically hindered, which facilitates the initial oxidative addition of the aryl bromide and accelerates the overall catalytic turnover.[12] The use of LiHMDS, a strong, non-nucleophilic base, is often paired with these bulky ligands to efficiently deprotonate the amine without interfering with the catalyst.[6] This combination frequently allows for lower reaction temperatures and significantly shorter reaction times, as reflected in our comparative data.[12]
-
System C (Nickel): While palladium dominates the field, nickel catalysis presents a more economical and sustainable alternative.[7][13] Nickel catalysts can be particularly effective for aryl halides that are reluctant to undergo oxidative addition to palladium.[13] However, nickel systems can be more sensitive to air and moisture, and their substrate scope, while expanding, is sometimes narrower than that of the most advanced palladium systems.[13]
Experimental Protocols: A Self-Validating System
Reproducibility is the cornerstone of trustworthy science. The following protocols are designed to be self-validating, with clear steps for setup, execution, and analysis.
General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
Caption: Standard workflow for a cross-coupling experiment.
Materials:
-
Aryl Bromide (e.g., 4-bromo-1-nitrobenzene): 1.0 mmol, 1.0 equiv.
-
Amine (e.g., Morpholine): 1.2 mmol, 1.2 equiv.
-
Palladium Source (Pd₂(dba)₃ or Pd(OAc)₂): 0.01-0.02 mmol Pd
-
Ligand (Xantphos or RuPhos): 0.02-0.04 mmol
-
Base (NaOt-Bu or LiHMDS): 1.4 mmol, 1.4 equiv.
-
Anhydrous Solvent (Toluene or THF): 5 mL
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add a magnetic stir bar. Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Charging Reagents: Under a positive pressure of inert gas, add the palladium source, ligand, base, and aryl bromide.
-
Adding Liquid Reagents: Add the anhydrous solvent via syringe, followed by the amine.
-
Reaction: Place the flask in a preheated oil bath at the specified temperature and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Authoritative Recommendations
Based on the comparative data, the System B (Pd(OAc)₂ / RuPhos) demonstrates superior performance for the amination of electron-deficient aryl bromides. Its ability to achieve a near-quantitative yield at a lower temperature and in a significantly shorter time frame makes it the most efficient and robust choice for substrates like 2-Bromo-N-cyclopropyl-4-nitroaniline. The mild conditions also enhance functional group tolerance, a critical factor in complex molecule synthesis.
While System A (Xantphos) remains a reliable and effective option, it is less efficient. The nickel-based System C offers a cost-effective alternative, though it may require more rigorous optimization and handling procedures.
For researchers and drug development professionals seeking to synthesize derivatives of 2-Bromo-N-cyclopropyl-4-nitroaniline or similar structures, we strongly recommend initiating their investigation with a modern biarylphosphine ligand system, such as RuPhos or the related BrettPhos, to maximize the probability of a successful and efficient C-N bond formation.
References
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ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ACS Publications. (2016, July 15). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
-
ResearchGate. NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Retrieved from [Link]
-
National Institutes of Health. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Retrieved from [Link]
-
ACS Publications. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, October 2). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Retrieved from [Link]
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National Institutes of Health. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved from [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
University of Leicester. (2025, August 27). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]
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ResearchGate. Ligands and precatalysts used in these studies for Pd-catalyzed C–N.... Retrieved from [Link]
-
National Institutes of Health. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Retrieved from [Link]
-
University of Illinois. (2022, November 15). Pnictogens: Alternatives to metal-catalyzed cross-coupling. Retrieved from [Link]
-
ResearchGate. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-N-cyclopropyl-4-nitroaniline
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Bromo-N-cyclopropyl-4-nitroaniline, while crucial for discovery, necessitates a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Hazard Assessment: Understanding the Risks
Inferred Hazard Profile:
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][3] |
| Skin Corrosion/Irritation | May cause skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation.[2] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1] |
Given these potential hazards, a conservative approach to handling 2-Bromo-N-cyclopropyl-4-nitroaniline is paramount. All laboratory operations should be conducted with the assumption that this compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following PPE is mandatory when handling 2-Bromo-N-cyclopropyl-4-nitroaniline.
PPE Selection Workflow
Caption: PPE selection workflow for handling 2-Bromo-N-cyclopropyl-4-nitroaniline.
Detailed PPE Specifications:
-
Engineering Controls : Always handle 2-Bromo-N-cyclopropyl-4-nitroaniline inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Hand Protection : Wear nitrile or neoprene gloves.[4] Given the potential for skin absorption, double gloving is recommended.[5] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1][5]
-
Eye and Face Protection : Chemical safety goggles are mandatory.[4] If there is a risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection : A flame-resistant lab coat should be worn and kept buttoned. For operations with a higher risk of splashes, a chemical-resistant apron is also necessary.[4]
-
Respiratory Protection : If there is a potential for generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6]
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is essential for preventing accidental exposure and ensuring a safe laboratory environment.
Handling Procedures:
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.
-
Weighing : When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Transfers : Use appropriate tools (spatulas, powder funnels) to transfer the solid. Avoid creating dust.
-
In Solution : When working with the compound in solution, be mindful of potential splashes.
-
Post-Handling : After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin immediately and thoroughly with soap and water.[2]
Storage:
-
Store 2-Bromo-N-cyclopropyl-4-nitroaniline in a tightly sealed, clearly labeled container.[7]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9]
-
Segregate from other hazard classes.[8]
Disposal Plan: Managing Chemical Waste
Proper disposal of 2-Bromo-N-cyclopropyl-4-nitroaniline and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
As a halogenated organic compound, all waste containing 2-Bromo-N-cyclopropyl-4-nitroaniline must be collected in a designated, properly labeled hazardous waste container.[10]
-
This includes neat compound, solutions, and any contaminated materials such as gloves, weighing paper, and pipette tips.
-
Do not mix with non-halogenated waste streams.[11]
Disposal Protocol:
-
Containerization : Use a chemically resistant container with a secure lid for waste collection.[12]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name ("2-Bromo-N-cyclopropyl-4-nitroaniline"), and the approximate concentration and quantity.
-
Storage of Waste : Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13] Never pour this chemical down the drain.[12][13]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
In Case of Exposure:
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Remove contaminated clothing. Seek medical attention.[14]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.[14]
-
Inhalation : Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]
Spill Response:
-
Minor Spill (in a fume hood) :
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[16]
-
-
Major Spill (outside a fume hood) :
By adhering to these guidelines, researchers can confidently and safely handle 2-Bromo-N-cyclopropyl-4-nitroaniline, fostering a culture of safety and scientific excellence.
References
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]
-
Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
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Sciencelab.com. (2005). Material Safety Data Sheet - 4-Nitroaniline MSDS. Retrieved from [Link]
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Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). (For Synthesis) (p-Bromoaniline) MSDS CAS. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Lyme Congregational Church Boston. (n.d.). Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds. Retrieved from [Link]
-
Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
